Cetyl dimethicone
Description
Properties
IUPAC Name |
hexadecyl-methoxy-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48O2Si2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(6,22-2)23-24(3,4)5/h7-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUDPAKFOFFESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C)(OC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191044-49-2 | |
| Record name | Siloxanes and Silicones, cetyl Me, di-Me | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
"Cetyl dimethicone chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl dimethicone is an alkyl-modified polysiloxane, a versatile silicone-based polymer widely utilized in the pharmaceutical and cosmetic industries. Its unique chemical structure, combining a flexible siloxane backbone with a long-chain alkyl group, imparts desirable physicochemical properties such as emollience, hydrophobicity, and a characteristic silky, non-greasy feel in topical formulations. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound, with a focus on the representative structure associated with CAS number 191044-49-2.
Chemical Structure and Nomenclature
This compound is not a single chemical entity but rather a family of alkyl-modified silicones. The term "cetyl" indicates the presence of a hexadecyl (C16H33) group, while "dimethicone" refers to a polymer backbone of repeating dimethylsiloxane units. The specific properties of a particular this compound product depend on the average molecular weight of the polymer, the degree of cetyl substitution, and the capping groups at the ends of the polysiloxane chain.
The most commonly referenced structure for this compound is associated with CAS Number 191044-49-2 , which is chemically defined as "Siloxanes and Silicones, cetyl Me, di-Me".[1] A representative chemical structure for this compound is hexadecyl-methoxy-methyl-trimethylsilyloxysilane , with the chemical formula C21H48O2Si2 .[2][3]
IUPAC Name: hexadecyl-methoxy-methyl-trimethylsilyloxysilane[2]
Synonyms: Polysiloxanes, cetyl Me, di-Me; Siloxanes and Silicones, cetyl Me, di-Me[2][4]
Physicochemical Properties
This compound is typically a clear, viscous liquid or a soft, waxy solid at room temperature.[5][6] Its properties can be tailored by varying the length of the polysiloxane chain and the degree of alkyl substitution. The presence of the long-chain cetyl group makes it more compatible with organic and hydrocarbon-based ingredients compared to standard dimethicone.[5] It is insoluble in water but soluble in many cosmetic oils and waxes.[7][8]
Table 1: Physicochemical Properties of this compound (CAS 191044-49-2)
| Property | Value | Reference |
| Molecular Formula | C21H48O2Si2 | [2][3] |
| Molecular Weight | 388.78 g/mol | [3] |
| Appearance | Clear to slightly hazy, viscous fluid or soft wax | [5][6] |
| Melting Point | 12-20 °C | [9] |
| Boiling Point | 374.4 ± 11.0 °C at 760 mmHg | [1] |
| Specific Gravity | ~0.86 - 0.94 g/cm³ at 25°C | [9][10] |
| Refractive Index | ~1.440 - 1.448 at 25°C | [9][10] |
| Viscosity | 75 - 1000 cSt at 25°C (Varies by grade) | [5][10] |
| Solubility | Insoluble in water; soluble in cosmetic oils and organic solvents. | [7][8][11] |
| Flash Point | >250°C | [10] |
Synthesis of this compound
The synthesis of this compound is typically achieved through one of two primary methods: hydrosilylation or a condensation reaction.
Hydrosilylation
Hydrosilylation is a widely used industrial process for the formation of silicon-carbon bonds.[12] In the context of this compound synthesis, this involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond from a polyhydromethylsiloxane to the double bond of a 1-hexadecene (an alpha-olefin).[13]
Experimental Protocol (General Hydrosilylation):
-
Reactant Preparation: A polyhydromethylsiloxane and 1-hexadecene are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex), is added to the reaction mixture. The amount of catalyst is typically in the parts-per-million range relative to the reactants.
-
Reaction: The mixture is heated to a temperature typically between 50 and 100°C.[13] The reaction is exothermic and may require cooling to maintain the desired temperature. The progress of the reaction can be monitored by observing the disappearance of the Si-H stretching band in the infrared spectrum (around 2100-2200 cm⁻¹).
-
Purification: After the reaction is complete, any unreacted starting materials and the catalyst may be removed. This can be achieved by vacuum stripping or by treatment with activated carbon followed by filtration.
Condensation Reaction
An alternative synthesis route involves the condensation reaction between a silanol-terminated polydimethylsiloxane and a cetyl-functionalized silane, or the co-hydrolysis of dimethyldichlorosilane and a cetyl-functionalized chlorosilane.[7][14]
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the polysiloxane backbone and the alkyl side chains.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Spectral Analysis: The resulting spectrum is analyzed for characteristic peaks.
Expected Characteristic Peaks:
-
Si-O-Si stretching: Strong, broad absorption band around 1000-1100 cm⁻¹.[15]
-
Si-C stretching: Absorption bands around 1260 cm⁻¹ (from Si-CH₃) and 750-800 cm⁻¹.[15]
-
C-H stretching (alkyl groups): Sharp absorption bands in the region of 2850-2960 cm⁻¹.
-
C-H bending (alkyl groups): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy can provide detailed structural information about this compound, including the ratio of dimethylsiloxane to cetyl-methylsiloxane units and the nature of the end-capping groups.
Experimental Protocol (¹H and ²⁹Si NMR):
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts and integrals of the signals are analyzed to elucidate the molecular structure.
Expected Chemical Shifts:
-
¹H NMR:
-
Signals for the methyl protons on the silicon atoms will appear around 0.1 ppm.
-
Signals for the protons of the cetyl group will appear in the range of 0.8 to 1.3 ppm.
-
-
²⁹Si NMR:
-
The chemical shifts of the silicon atoms are highly sensitive to their local environment. Dimethylsiloxane units typically appear around -22 ppm.[16] The presence of the cetyl group will cause a shift in the signal of the attached silicon atom.
-
Applications and Functionality
This compound is primarily used as a skin-conditioning agent and emollient in a wide range of cosmetic and pharmaceutical products, including creams, lotions, sunscreens, and hair conditioners.[6][7] Its mechanism of action is based on its physical properties.
The long, flexible siloxane backbone provides a lubricious, silky feel, while the hydrophobic cetyl groups enhance its affinity for the lipid components of the skin and hair.[6] When applied, it forms a non-occlusive, water-repellent film that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[7] This protective barrier also contributes to a smooth skin feel and can improve the spreadability of formulations.
Conclusion
This compound is a valuable ingredient in the formulation of a wide array of personal care and pharmaceutical products. Its well-defined chemical structure and tunable physicochemical properties allow for the creation of aesthetically pleasing and functional delivery systems. A thorough understanding of its synthesis and analytical characterization is essential for quality control and the development of innovative formulations. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile silicone polymer.
References
- 1. This compound | CAS#:191044-49-2 | Chemsrc [chemsrc.com]
- 2. [PDF] A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | Semantic Scholar [semanticscholar.org]
- 3. magritek.com [magritek.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. siltech.com [siltech.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. glenncorp.com [glenncorp.com]
- 9. Siloxanes and Silicones, cetyl Me, di-Me [chembk.com]
- 10. uniqem.com.tr [uniqem.com.tr]
- 11. This compound - Descrizione [tiiips.com]
- 12. mdpi.com [mdpi.com]
- 13. US20020183445A1 - Method for preparation of aqueous emulsion of long-chain alkyl-modified silicone - Google Patents [patents.google.com]
- 14. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]
- 15. mdpi.com [mdpi.com]
- 16. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetyl Dimethicone: A Technical Guide for Formulation in Research and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Cetyl Dimethicone, a silicone-based polymer with increasing relevance in pharmaceutical and research applications, particularly in the development of topical drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, formulation methodologies, and characterization techniques.
Core Physicochemical Data
This compound is an alkyl-modified silicone that offers unique properties as an excipient in pharmaceutical formulations. Its chemical structure imparts both silicone- and hydrocarbon-like characteristics, making it a versatile ingredient in various delivery systems.
| Property | Value | Reference |
| CAS Number | 191044-49-2 | [1][2] |
| Molecular Formula | C21H48O2Si2 | [1] |
| Molecular Weight | 388.78 g/mol | [1][2] |
| Appearance | Clear, colorless to slightly yellow, viscous liquid | |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis and Formulation
This compound is synthesized through the hydrosilylation of a vinyl-terminated polydimethylsiloxane with 1-hexadecene. The reaction is typically catalyzed by a platinum complex. The final product is a clear, viscous liquid.
In pharmaceutical formulations, this compound is primarily used as an emulsifier, emollient, and conditioning agent.[3] It is particularly effective in forming stable water-in-oil (w/o) emulsions.[4] Its ability to form a non-occlusive, water-repellent film on the skin makes it a valuable component in topical drug delivery systems, potentially enhancing the penetration of active pharmaceutical ingredients (APIs) and improving patient compliance through its pleasant sensory profile.[5]
Experimental Protocols
Preparation of a this compound-Based Water-in-Oil (W/O) Emulsion
This protocol describes the formulation of a stable w/o emulsion using this compound as the primary emulsifier.
Materials:
-
This compound (e.g., Abil® EM 90)
-
Oil phase (e.g., liquid paraffin, caprylic/capric triglycerides)
-
Aqueous phase (e.g., purified water, glycerin, buffer)
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Preservatives, antioxidants, and other excipients as required
Procedure:
-
Oil Phase Preparation: Dissolve this compound and any other oil-soluble components (including the API if it is oil-soluble) in the chosen oil phase. Heat the mixture to 70-75°C with gentle stirring until all components are fully dissolved and the phase is uniform.
-
Aqueous Phase Preparation: Dissolve any water-soluble components (including the API if it is water-soluble), preservatives, and other excipients in the aqueous phase. Heat the mixture to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer. Continue homogenization for 10-15 minutes to ensure the formation of fine, uniform droplets.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Adjustments: Once cooled, the pH of the emulsion can be adjusted if necessary. The final formulation can be incorporated into a suitable container.
Characterization of the this compound-Based Emulsion
1. Macroscopic Evaluation:
-
Visual Inspection: Observe the color, odor, and overall appearance of the emulsion.
-
Phase Separation: Monitor for any signs of phase separation (creaming, coalescence, or breaking) over a defined period at different storage conditions (e.g., 4°C, 25°C, 40°C).
2. Microscopic Evaluation:
-
Droplet Size Analysis: Use optical microscopy or laser diffraction to determine the mean droplet size and size distribution of the internal phase. A narrow size distribution generally indicates greater stability.
3. Physical Stability Testing:
-
Centrifugation Test: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate phase separation. A stable emulsion will show no signs of separation.
-
Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. This assesses the emulsion's resistance to extreme temperature fluctuations.
4. Rheological Characterization:
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate instability. The emulsion should exhibit shear-thinning behavior, which is desirable for topical applications.
Signaling Pathways & Logical Relationships
While this compound itself is not known to directly interact with specific signaling pathways, its role as a delivery vehicle can significantly influence the bioavailability and efficacy of an API that does. The proper formulation of a this compound-based emulsion is critical for ensuring the stability and performance of the drug product.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Mechanism of Action of Cetyl Dimethicone as an Emollient
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetyl dimethicone, an alkyl-modified polysiloxane, is a widely utilized silicone-based polymer in the cosmetic and pharmaceutical industries, primarily for its role as a skin-conditioning agent and emollient.[1] Its unique physicochemical properties impart a desirable sensory profile to topical formulations, characterized by a smooth, silky feel and enhanced spreadability.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound as an emollient, detailing its interaction with the stratum corneum to improve skin barrier function. This document also outlines the standard experimental protocols for evaluating its efficacy and presents representative data on its effects on skin hydration and transepidermal water loss (TEWL).
Physicochemical Properties and Mechanism of Action
This compound is a silicone polymer that is insoluble in water.[1][2] Its primary mechanism of action as an emollient is centered around its ability to form a protective, water-repellent barrier on the skin's surface.[2][3] This action is twofold:
-
Occlusion: The film formed by this compound is semi-occlusive, meaning it slows down the rate of transepidermal water loss (TEWL) from the stratum corneum to the environment.[4][5] This is a critical function for maintaining skin hydration and is particularly beneficial for dry or compromised skin conditions. Unlike more occlusive ingredients like petrolatum, which can reduce TEWL by over 98%, silicones such as dimethicone typically reduce TEWL by 20-30%.[4] This semi-permeable nature allows the skin to "breathe" while still providing a significant moisturizing effect.
-
Emollience: As an emollient, this compound fills in the microscopic gaps between corneocytes in the stratum corneum, creating a smoother and softer skin surface.[4] This not only improves the tactile feel of the skin but also enhances its flexibility and reduces the appearance of fine lines and flakiness. The unique spreading behavior of this compound allows for a more even distribution of the product on the skin.[1]
The following diagram illustrates the mechanism of action of this compound on the skin.
Quantitative Data on Emollient Efficacy
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Study Duration |
| Transepidermal Water Loss (TEWL) (g/m²/h) | 12.5 ± 2.1 | 9.4 ± 1.8 | -25% | 4 weeks |
| Skin Hydration (Corneometer Units) | 35.2 ± 5.4 | 48.7 ± 6.1 | +38% | 4 weeks |
Disclaimer: The data presented in this table are representative values for silicone-based emollients and are intended for illustrative purposes. Specific results for formulations containing this compound may vary.
Experimental Protocols for Efficacy Evaluation
The efficacy of emollients like this compound is primarily assessed through non-invasive in vivo methods that measure changes in skin barrier function. The two most common and critical experimental protocols are the measurement of Transepidermal Water Loss (TEWL) and skin surface hydration.
Protocol for Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water vapor diffusing from the stratum corneum into the atmosphere, providing an indirect measure of the skin's barrier integrity. A reduction in TEWL indicates an improved barrier function.
Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used.
Methodology:
-
Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 15-30 minutes prior to measurement to minimize the influence of environmental fluctuations and sweating.[6]
-
Test Site Selection: A standardized area on the volar forearm is typically selected for the application of the test product and for measurements.
-
Baseline Measurement: Before product application, baseline TEWL readings are taken from the designated test sites. The probe of the Tewameter is placed gently on the skin surface, and the water vapor gradient is measured.
-
Product Application: A standardized amount of the emollient containing this compound is applied to the test site.
-
Post-Application Measurements: TEWL measurements are repeated at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and long-term effects of the emollient.
-
Data Analysis: The change in TEWL from baseline is calculated to determine the efficacy of the product in reducing water loss.
Protocol for Skin Hydration Measurement
Objective: To measure the water content of the stratum corneum, providing a direct assessment of the skin's hydration level. An increase in the measured value indicates improved skin hydration.
Instrumentation: A Corneometer® is the standard instrument for this measurement.[7][8][9][10][11]
Methodology:
-
Subject Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.
-
Test Site Selection: The volar forearm is a common site for these measurements.
-
Baseline Measurement: The Corneometer® probe is pressed onto the skin surface, and the electrical capacitance, which correlates with the water content, is measured in arbitrary units (A.U.).
-
Product Application: The emollient is applied to the test site.
-
Post-Application Measurements: Hydration levels are measured at various time points after application to evaluate the moisturizing effect of the product over time.
-
Data Analysis: The increase in Corneometer® units from baseline indicates the hydrating efficacy of the emollient.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an emollient.
Conclusion
This compound functions as an effective emollient through a dual mechanism of forming a semi-occlusive barrier to reduce transepidermal water loss and by smoothing the skin surface. Its favorable sensory profile and compatibility with a wide range of cosmetic ingredients make it a valuable component in formulations aimed at improving skin hydration and overall skin health. The standardized in vivo methods of TEWL and corneometry provide robust and reproducible means of substantiating the emollient efficacy of products containing this compound. While specific quantitative data for this compound remains a gap in publicly available literature, the performance of silicone-based emollients, in general, demonstrates a significant improvement in skin barrier function. Further clinical studies focusing specifically on this compound would be beneficial to provide more precise quantitative data on its emollient effects.
References
- 1. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. stryker.com [stryker.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Depth‐dependent hydration dynamics in human skin: Vehicle‐controlled efficacy assessment of a functional 10% urea plus NMF moisturizer by near‐infrared confocal spectroscopic imaging (KOSIM IR) and capacitance method complemented by volunteer perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rivoli.ch [rivoli.ch]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Solubility of Cetyl Dimethicone in Cosmetic Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetyl Dimethicone
This compound is an alkyl-modified silicone polymer used extensively in the cosmetics and personal care industries.[1] Structurally, it is a derivative of dimethicone where some of the methyl groups along the silicone backbone are replaced with cetyl (C16) alkyl chains. This modification imparts a unique set of properties, bridging the gap between traditional silicone fluids and organic oils.[2] The presence of the long alkyl chains increases its compatibility and solubility with organic-based cosmetic ingredients compared to standard dimethicone.[2][3]
This compound serves multiple functions in formulations, including as a skin-conditioning agent, emollient, and texture enhancer.[1] It provides a silky, smooth, and non-greasy feel, forms a protective yet breathable barrier on the skin to prevent moisture loss, and improves the spreadability of products.[1] Its INCI name is this compound, and it is a clear, viscous, oil-soluble liquid.[1][2] Understanding its solubility in various cosmetic oils is critical for formulation development, ensuring product stability, efficacy, and desired sensory characteristics.
Factors Influencing Solubility
The solubility of this compound in cosmetic oils is not absolute and is governed by several physicochemical factors. The interplay between the silicone backbone and the organic oil phase dictates the compatibility of the system. Key influencing factors include the polarity of the cosmetic oil, the molecular structure of both the silicone and the oil, and the temperature of the system.
A diagram illustrating these relationships is provided below.
Caption: Logical relationship of factors affecting this compound solubility.
Solubility Data in Common Cosmetic Oils
The compatibility of this compound varies significantly across different classes of cosmetic oils. Generally, its alkyl modification enhances its solubility in non-polar organic compounds like hydrocarbons and certain esters, while its silicone backbone allows for compatibility with other silicone fluids.[2][4] The following table summarizes the solubility profile of this compound in a range of common cosmetic oils, based on publicly available technical data sheets and formulation guides.
| Oil / Solvent Class | Specific Example | Solubility | Reference |
| Silicones | Cyclopentasiloxane (D5) | Soluble | [2] |
| Dimethicone (350 cSt) | Insoluble | [2] | |
| Hydrocarbons | Mineral Oil | Soluble | [2] |
| Isododecane | Soluble | [5] | |
| Paraffin Oil | Insoluble | [5] | |
| Esters | Isopropyl Myristate (IPM) | Soluble | [5] |
| Ethylhexylcarbonate | Soluble | [5] | |
| Triglycerides | Caprylic/Capric Triglyceride | Generally Soluble | [4] |
| Almond Oil | Insoluble | [5] | |
| Alcohols | Isopropyl Alcohol (IPA) | Insoluble | [2] |
| Ethanol | Insoluble | [6] | |
| Polar Solvents | Water | Insoluble | [1][2] |
| Propylene Glycol | Insoluble | [7] |
Note: Solubility can be concentration and temperature-dependent. The data presented is a general guide at room temperature and typical use levels (1-10%).
Experimental Protocol for Solubility Determination
A standardized visual miscibility test is a common and effective method for determining the solubility of this compound in cosmetic oils. This protocol provides a clear, step-by-step approach for qualitative and semi-quantitative assessment.
Materials and Equipment
-
This compound sample
-
A selection of cosmetic oils for testing
-
Calibrated analytical balance (± 0.001 g)
-
Glass vials or test tubes with closures (e.g., 20 mL scintillation vials)
-
Vortex mixer
-
Water bath or oven for temperature control
-
Pipettes or droppers
-
Light source with a dark background for visual inspection
Experimental Procedure
-
Preparation of Mixtures:
-
Tare a clean, dry glass vial on the analytical balance.
-
Accurately weigh 1.0 g of this compound into the vial.
-
Accurately weigh 9.0 g of the chosen cosmetic oil into the same vial to create a 10% (w/w) mixture.
-
Prepare additional vials with varying concentrations as required (e.g., 1%, 5%, 20% w/w).
-
-
Mixing:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough agitation.
-
-
Observation at Ambient Temperature (25°C):
-
Let the vial stand undisturbed for 24 hours.
-
Visually inspect the sample against a dark background.
-
Record observations using the following criteria:
-
Soluble: The solution is completely clear and homogenous with no visible separation, cloudiness, or particulates.
-
Partially Soluble/Dispersible: The solution appears cloudy, hazy, or opalescent, indicating a fine dispersion but not a true solution.
-
Insoluble: Two or more distinct layers are visible, or particulates of the solute are settled at the bottom.
-
-
-
Observation at Elevated Temperature (Optional - e.g., 40°C):
-
Place the vials in a water bath or oven set to the desired temperature for 4 hours.
-
After 4 hours, remove the vials and repeat the visual inspection (Step 3). Note any changes in clarity.
-
Allow the vials to cool to ambient temperature and observe again after 24 hours to check for any precipitation or phase separation (recrystallization).
-
-
Data Recording:
-
Systematically record all observations in a laboratory notebook, noting the concentration, oil type, temperature, and visual assessment for each sample.
-
A flowchart for this experimental workflow is provided below.
Caption: Experimental workflow for determining this compound solubility.
Formulation Considerations and Conclusion
The solubility of this compound is a pivotal parameter for cosmetic formulators. Its enhanced compatibility with non-polar oils makes it an excellent choice for anhydrous systems, color cosmetics, and the oil phase of emulsions.[2] In formulations where it is insoluble, such as with standard dimethicone or highly polar oils, it may still be used to create specific textures or as a rheology modifier, but careful consideration must be given to the stability of the system to prevent phase separation.[3]
For water-in-oil emulsions, this compound can act as a stabilizer for the oil phase and contribute to the overall sensory profile.[8] The typical use level in cosmetic formulations ranges from 0.5% to 5.0%.[1]
References
- 1. specialchem.com [specialchem.com]
- 2. siltech.com [siltech.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. cht-silicones.com [cht-silicones.com]
- 6. deepseasilicone.com [deepseasilicone.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. applications.emro.who.int [applications.emro.who.int]
The Core Functionality of Cetyl Dimethicone in Advanced Silicone Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cetyl dimethicone, an alkyl-modified polysiloxane, represents a cornerstone ingredient in the formulation of advanced silicone polymers for the cosmetic and pharmaceutical industries. Its unique chemical structure, which incorporates a long-chain C16 alkyl group (cetyl) onto a dimethicone backbone, imparts a distinct combination of properties not achievable with standard polydimethylsiloxane (PDMS). This guide provides an in-depth analysis of its functionality, supported by quantitative data, experimental methodologies, and an exploration of its mechanism of action.
Physicochemical and Functional Properties
This compound is a versatile polymer that functions primarily as a skin-conditioning agent, emollient, and emulsifier.[1][2] It is typically a clear, viscous liquid or a soft, waxy substance, depending on its specific molecular weight and degree of alkylation.[3][4] Unlike volatile, short-chain silicones, this compound provides a durable, substantive film on the skin, contributing to its efficacy in long-wear and protective formulations.[1]
Its key functionalities stem from its amphiphilic nature: the silicone backbone provides the characteristic silky feel, spreadability, and breathability, while the lipophilic cetyl groups enhance compatibility with organic ingredients and oils.[5][6] This dual character is critical for its role in stabilizing emulsions and improving the sensory profile of topical products.[1][7]
Key Performance Attributes:
-
Emolliency and Sensory Feel : It imparts a smooth, velvety, and non-greasy feel to formulations, enhancing their spreadability and absorption.[4][8]
-
Film-Forming and Occlusion : It forms a water-repellent, protective barrier on the skin.[4][8] This film is vapor-permeable, allowing the skin to "breathe" while significantly reducing transepidermal water loss (TEWL), thereby improving skin hydration.[2][9]
-
Water Resistance : The hydrophobic barrier created by this compound improves the water resistance of formulations, a particularly valuable attribute in sunscreens and long-wear color cosmetics.[4][10]
-
Emulsification : It is an effective water-in-oil (W/O) emulsifier, capable of stabilizing emulsions containing both silicone and organic oils.[1][11]
-
Solubility and Compatibility : It is insoluble in water but soluble in organic solvents, mineral oil, and cyclopentasiloxane, making it highly compatible with a wide range of cosmetic and pharmaceutical ingredients.[3][5][7]
Quantitative Data and Specifications
The following tables summarize key quantitative data for this compound, compiled from technical data sheets and scientific literature.
Table 1: Typical Physicochemical Properties
| Property | Value / Description | Source(s) |
| INCI Name | This compound | [5] |
| Appearance | Clear, viscous liquid to opaque, waxy paste | [3] |
| Viscosity | 75 – 250 cP (Typical for a specific commercial product) | [5] |
| Solubility | Insoluble in Water; Soluble in Mineral Oil, Cyclopentasiloxane | [5] |
| Recommended Use Level | 0.5% – 5.0% (Formulation dependent) | [8] |
| Shelf Life | Approx. 36 months (in unopened containers, 10-40°C) | [5] |
Table 2: Formulation-Specific Quantitative Data
| Parameter | Value / Finding | Source(s) |
| Concentration in Stable W/O/W Emulsion | A stable multiple emulsion was formulated with 2.4% this compound copolyol. | [11] |
| Effect on Sunscreen Efficacy | Improves spreadability of UV filters, which can enhance SPF and water resistance.[10] | [10] |
| Water Resistance Claim Substantiation | Formulations must retain ≥50% of their SPF value after 40 minutes (Water-Resistant) or 80 minutes (Very Water-Resistant) of water immersion. | [1][12] |
| Safety Profile | Considered non-comedogenic and unlikely to be absorbed through the skin due to its large molecular weight.[8][13] | [8][13] |
Core Mechanisms of Action
This compound's functionality is best understood through its molecular structure and orientation at interfaces.
Film-Forming and Barrier Function
When applied to the skin, the flexible siloxane backbone spreads easily, while the outward-facing methyl and cetyl groups create a low-energy, hydrophobic surface. This ordered film acts as a physical barrier that is permeable to vapor but resistant to liquid water, thereby preventing moisture loss while avoiding a heavy, occlusive feel.
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. mdpi.com [mdpi.com]
- 4. rheosense.com [rheosense.com]
- 5. rheologylab.com [rheologylab.com]
- 6. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. Journal of Cosmetic Science [jcs.scholasticahq.com]
- 11. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulations regarding water resistance testing of sunscreens - GBA Group Cosmetics [gba-group-cosmetics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biocompatibility and Safety Profile of Cetyl Dimethicone
Disclaimer: This document synthesizes publicly available data for informational purposes. While this compound is the focus, much of the available safety data is for dimethicone, a closely related and representative polysiloxane. This is noted where applicable.
Executive Summary
This compound, an alkyl-substituted siloxane polymer, is widely utilized in cosmetic and pharmaceutical formulations for its unique sensory and functional properties, including its emollient and occlusive effects. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, drawing from established literature and regulatory assessments. The available data, primarily from the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that this compound is safe for its intended uses.[1][2] It is characterized by low dermal absorption due to its large molecular weight and exhibits a minimal potential for cytotoxicity, irritation, sensitization, and genotoxicity.[1][2] This guide details the experimental protocols for key biocompatibility assessments and explores the mechanistic basis of its interaction with the skin.
Physicochemical Properties and Manufacturing
This compound is a silicone polymer with the following generalized structure where 'x' and 'y' can vary. It is produced by the hydrosilylation of C16 alpha-olefins.[3] This process results in a clear, viscous liquid that is insoluble in water.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Siloxanes and Silicones, hexadecyl methyl, dimethyl | [4] |
| CAS Number | 191044-49-2 | [4] |
| Appearance | Clear, viscous liquid | [4] |
| Solubility | Insoluble in water | [4] |
| Function | Emollient, Skin-Conditioning Agent | [4][5] |
Biocompatibility and Safety Profile
The biocompatibility of this compound is well-established through a history of safe use and toxicological testing, often as part of the broader dimethicone polymer group. The Cosmetic Ingredient Review (CIR) Expert Panel has repeatedly assessed the safety of dimethicone and its derivatives, including this compound, and has concluded them to be safe in cosmetic formulations.[1][2][6]
Cytotoxicity
In vitro cytotoxicity studies are fundamental to assessing the biocompatibility of materials. For silicone-based materials like this compound, these tests evaluate whether the material or its extracts cause cell death or inhibit cell growth. The available data on dimethicone, which is considered representative, shows no significant cytotoxic effects in standard assays.[1]
Table 1: Summary of Cytotoxicity Data (Representative for Dimethicone)
| Test Method | Cell Line | Concentration/Extract | Result | Reference |
| ISO 10993-5 (Elution Test) | L929 mouse fibroblasts | 100% extract | Non-cytotoxic (Cell viability >70%) | [1] |
Skin Irritation
Skin irritation studies assess the potential of a substance to cause reversible inflammatory reactions on the skin. Both in vivo animal studies and in vitro human tissue models are used. Dimethicone is consistently classified as a minimal irritant.[1][2]
Table 2: Summary of Skin Irritation Data (Representative for Dimethicone)
| Test Method | Species | Concentration | Result | Reference |
| Primary Dermal Irritation | Rabbit | up to 100% | Minimal irritant (Primary Irritation Index ≤ 2.8) | [7] |
| OECD 439 (in vitro) | Reconstructed Human Epidermis | Not specified | Non-irritant (Cell viability >50%) | [7] |
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system upon repeated contact with a substance. Studies on dimethicone have shown no evidence of sensitizing potential.[1][2]
Table 3: Summary of Skin Sensitization Data (Representative for Dimethicone)
| Test Method | Species | Concentration | Result | Reference |
| Guinea Pig Maximization Test | Guinea Pig | Undiluted and 79% | Non-sensitizer | [1] |
| Human Repeat Insult Patch Test (HRIPT) | Human | 5.0% | Non-sensitizer | [1][2] |
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. Dimethicone has been found to be negative in all genotoxicity assays conducted.[1][2]
Table 4: Summary of Genotoxicity Data (Representative for Dimethicone)
| Test Method | System | Concentration | Result | Reference |
| Ames Test | S. typhimurium | Not specified | Non-mutagenic | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [1] |
Dermal Absorption
Due to their large molecular weight, dimethicone polymers, including this compound, are not significantly absorbed through the skin.[1][2] This lack of dermal penetration is a key factor in their favorable safety profile.
Mechanistic Insights: Interaction with the Skin
The primary mechanism of action of this compound on the skin is physical rather than pharmacological. It forms a breathable, water-repellent barrier on the skin's surface. This has two main effects:
-
Occlusion: The barrier reduces transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum.
-
Emollience: It fills in the spaces between corneocytes, creating a smooth and soft skin feel.
While not directly interacting with cellular receptors in a classic ligand-receptor manner, the occlusive nature of this compound can indirectly influence keratinocyte function through mechanotransduction. The hydration and mechanical stress exerted by the occlusive film can modulate signaling pathways in keratinocytes that are involved in proliferation and differentiation.
Figure 1: Indirect influence of this compound on keratinocyte signaling through mechanotransduction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key biocompatibility assays relevant to this compound, based on international standards.
In Vitro Cytotoxicity: ISO 10993-5 (Extract Method)
This test assesses the cytotoxic potential of leachable substances from a material.
Methodology:
-
Sample Preparation: this compound is extracted in a cell culture medium (e.g., MEM) with serum at a ratio of material to medium (e.g., 0.2 g/mL) for 24 hours at 37°C.
-
Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.[8][9][10]
-
Exposure: The culture medium is replaced with the this compound extract and control extracts (negative and positive controls).
-
Incubation: The cells are incubated with the extracts for 24-72 hours.[11]
-
Assessment: Cell viability is quantified using a colorimetric assay such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.[9]
-
Interpretation: A material is considered non-cytotoxic if the cell viability is greater than 70%.[11]
Figure 2: Experimental workflow for in vitro cytotoxicity testing (ISO 10993-5).
In Vitro Skin Irritation: OECD 439
This test uses a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical.[12][13][14]
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in assay medium.[15][16]
-
Application: A defined amount of this compound is applied topically to the surface of the RhE tissue.[12][16]
-
Exposure: The tissues are exposed to the test material for a specified duration (e.g., 15-60 minutes).[12]
-
Post-exposure Incubation: The test material is removed, and the tissues are incubated in fresh medium for approximately 42 hours.[12]
-
Viability Assessment: Tissue viability is determined by the MTT assay.[13][15]
-
Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[13][15]
Figure 3: Experimental workflow for in vitro skin irritation testing (OECD 439).
Skin Sensitization: ISO 10993-10 (Guinea Pig Maximization Test)
The GPMT is a widely used in vivo method to assess the sensitization potential of a substance.[17][18][19]
Methodology:
-
Induction Phase:
-
Intradermal Induction: Guinea pigs are injected with the test material (with and without adjuvant) and adjuvant alone.
-
Topical Induction: One week later, the injection sites are treated topically with the test material under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, both the test and control animals are challenged with the test material at a non-irritating concentration on a naive site under an occlusive patch for 24 hours.
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.
-
Interpretation: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control animals.
Figure 4: Experimental workflow for skin sensitization testing (GPMT).
Conclusion
Based on the extensive data available for dimethicone and related siloxane polymers, this compound is considered to have a very favorable biocompatibility and safety profile. Its large molecular weight limits dermal absorption, and it demonstrates a lack of significant cytotoxicity, skin irritation, sensitization, or genotoxicity. Its primary interaction with the skin is through the formation of a physical barrier, which can indirectly influence skin physiology through hydration and mechanotransduction. The established safety and biocompatibility of this compound support its continued use in a wide range of cosmetic and pharmaceutical applications.
References
- 1. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. specialchem.com [specialchem.com]
- 5. Page loading... [guidechem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. mddionline.com [mddionline.com]
- 11. Cytotoxicity Testing — ISO 10993–5 | by Medistri | Medium [medium.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. iivs.org [iivs.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. nhiso.com [nhiso.com]
- 18. New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches [mdpi.com]
- 19. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Cetyl Dimethicone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl dimethicone, an alkyl-modified polysiloxane, is a key ingredient in a myriad of pharmaceutical and cosmetic formulations, valued for its unique sensory properties and film-forming capabilities. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and performance, particularly for formulations subjected to heat during manufacturing, storage, or application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its degradation mechanisms, the analytical techniques used for its characterization, and the nature of its decomposition byproducts.
Introduction
This compound is a silicone polymer with a polydimethylsiloxane (PDMS) backbone, where some of the methyl groups are substituted with cetyl (C16H33) groups. This alkyl modification imparts a unique combination of properties, including increased compatibility with organic ingredients and a distinct, less-greasy feel compared to traditional dimethicone. The thermal stability of this polymer is a critical parameter, influencing its processing, formulation, and long-term stability. This guide delves into the core aspects of its thermal degradation, providing researchers and formulation scientists with the necessary knowledge to optimize its use.
Thermal Degradation Mechanisms
The thermal degradation of this compound is a complex process influenced by factors such as temperature, atmosphere, and the presence of catalysts. The degradation primarily involves the scission of the siloxane (Si-O) and silicon-carbon (Si-C) bonds in the polymer backbone and side chains. Two main degradation pathways are generally considered:
-
Unzipping Depolymerization: This is a dominant mechanism for polysiloxanes, particularly in inert atmospheres. It involves the backbiting of the siloxane chain, leading to the formation of cyclic siloxane oligomers, which are volatile. The presence of terminal hydroxyl groups can catalyze this process.
-
Radical Chain Scission: At higher temperatures, homolytic cleavage of the Si-C and C-H bonds can occur, leading to the formation of free radicals. These radicals can then participate in a cascade of reactions, including hydrogen abstraction and cross-linking, resulting in the formation of a variety of volatile and non-volatile products. In the presence of oxygen, this process is accelerated and leads to the formation of silica (SiO2), carbon oxides, and water.
The long cetyl chains in this compound can also undergo thermal cracking, leading to the formation of a mixture of smaller hydrocarbons.
Degradation Pathway Diagram
Figure 1: Thermal degradation pathways of this compound.
Analytical Techniques for Thermal Analysis
Several analytical techniques are employed to characterize the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the onset of degradation, the temperature of maximum weight loss, and the amount of residual char.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of degradation (Tonset), the temperature of maximum weight loss rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residue at the end of the experiment.
Workflow for TGA Analysis
Figure 2: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and crystallization behavior, which can be affected by thermal degradation.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at -50 °C.
-
Ramp up to 100 °C at a heating rate of 10 °C/min.
-
Hold for 2 minutes.
-
Cool down to -50 °C at a rate of 10 °C/min.
-
Hold for 2 minutes.
-
Ramp up to 400 °C at a heating rate of 10 °C/min (to observe degradation).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), glass transition temperature (Tg), and any exothermic or endothermic events related to degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Py-GC-MS of this compound
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 600 °C.
-
Pyrolysis Time: 10-20 seconds.
-
Carrier Gas: Helium.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative Data on Thermal Degradation
While specific data for this compound is limited in publicly available literature, data from analogous long-chain alkyl-modified silicones and polydimethylsiloxane provides valuable insights.
| Parameter | This compound (Representative Data) | Polydimethylsiloxane (PDMS) | Test Condition |
| TGA Onset of Degradation (Tonset) | ~350 - 400 °C | ~350 - 450 °C | 10 °C/min in N2 |
| TGA Temp. of Max. Weight Loss (Tmax) | ~450 - 500 °C | ~450 - 550 °C | 10 °C/min in N2 |
| TGA Residue at 800 °C | < 5% | < 5% | 10 °C/min in N2 |
| DSC Melting Point (Tm) | ~15 - 25 °C | Not applicable (liquid at RT) | 10 °C/min |
Note: The thermal stability of long-chain alkyl silicone oils has been reported to be stable up to approximately 450°C. The presence of the long alkyl chain in this compound may slightly lower the initial degradation temperature compared to pure PDMS due to the lower thermal stability of C-C bonds compared to Si-O bonds.
Degradation Products
Py-GC-MS analysis of this compound is expected to reveal a complex mixture of degradation products.
| Product Class | Specific Examples | Origin |
| Cyclic Siloxanes | Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and higher oligomers. | Unzipping of the PDMS backbone. |
| Linear Siloxanes | Short-chain linear polydimethylsiloxanes. | Random scission of the PDMS backbone. |
| Hydrocarbons | A series of alkanes and alkenes. | Thermal cracking of the cetyl (C16) side chains. |
| Aromatic Compounds | Traces of benzene, toluene, etc. (if present as impurities or from specific degradation pathways). | Side reactions at high temperatures. |
| Inorganic Residue | Silicon dioxide (Silica). | In oxidative degradation. |
Conclusion
This compound exhibits good thermal stability, with degradation commencing at temperatures generally above 350 °C in an inert atmosphere. The primary degradation mechanisms involve unzipping of the polysiloxane backbone to form cyclic siloxanes and radical scission leading to a variety of smaller molecules, including hydrocarbons from the cetyl side chains. In the presence of oxygen, degradation is more extensive, leading to the formation of silica. A thorough understanding of these degradation processes and the application of appropriate analytical techniques such as TGA, DSC, and Py-GC-MS are essential for formulators and researchers to ensure the stability and safety of products containing this compound, particularly when exposed to elevated temperatures. Further studies focusing specifically on the quantitative thermal analysis of various grades of this compound would be beneficial for a more precise understanding of its thermal behavior.
Cetyl Dimethicone: A Technical Examination of its Physical State
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cetyl dimethicone, an alkyl-modified polysiloxane, is a versatile ingredient in the cosmetic and pharmaceutical industries, valued for its conditioning properties and favorable safety profile. A critical aspect of its formulation is its physical state at ambient temperatures. This technical guide synthesizes available data to clarify whether this compound exists as a liquid or a wax, providing a comprehensive overview of its physicochemical properties, the methodologies used to determine them, and its established biological safety. The evidence indicates that while this compound is predominantly a liquid at room temperature, its physical state can be influenced by its specific grade and the surrounding thermal conditions, occasionally presenting as a waxy solid at or below 20°C.
Physicochemical Properties of this compound
This compound's identity as either a liquid or a wax is not absolute and is dependent on factors such as grade, purity, and ambient temperature. Technical data sheets and scientific sources describe it as ranging from a "clear liquid" to a "liquid to waxy organopolysiloxane".[1] Some grades may solidify at temperatures below 20°C.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound compiled from various technical sources.
| Property | Value | Source(s) |
| Physical State at Room Temperature | Primarily a clear, viscous liquid. May be a waxy solid depending on the grade and temperature. | [2][3][4] |
| Melting Point | 15 - 20 °C | [2] |
| Viscosity | 40 - 250 cSt | [2][3] |
| Appearance | Clear to straw-colored liquid or waxy solid. | [2][3] |
| Solubility | Insoluble in water. Soluble in mineral oil and cyclopentasiloxane. | [3] |
Experimental Protocols for Physical State Determination
Standardized methods are employed to characterize the physical state of materials like this compound, particularly its melting point and viscosity.
Determination of Melting Point
For waxy or semi-solid materials, the drop melting point is a common and indicative property.
ASTM D127: Standard Test Method for Drop Melting Point of Petroleum Wax, Including Petrolatum
-
Principle: This method determines the temperature at which a material becomes sufficiently fluid to drop from a thermometer bulb under controlled conditions.[3][5] It is particularly useful for petrolatums and other microcrystalline waxes.[3][6]
-
Apparatus: The apparatus consists of a specialized thermometer, test tubes, a water bath, and cork stoppers.
-
Procedure:
-
A sample of the this compound is melted and then deposited onto the bulb of two thermometers by dipping the chilled thermometers into the molten sample.
-
The thermometers with the solidified sample are placed into test tubes.
-
The test tubes are heated in a water bath at a controlled rate.
-
The temperature at which the first drop of molten material falls from each thermometer bulb is recorded.
-
The average of these two temperatures is reported as the drop melting point.[5]
-
Determination of Viscosity
The viscosity of silicone fluids is a key parameter in their characterization and application.
ASTM D4283: Standard Test Method for Viscosity of Silicone Fluids
-
Principle: This method measures the kinematic viscosity of silicone fluids.[1][4] Kinematic viscosity is the measure of a fluid's internal resistance to flow under gravitational forces.
-
Apparatus: The method typically employs glass capillary viscometers, such as the Ostwald, Ubbelohde, or Cannon-Fenske types, placed in a constant temperature bath.[1]
-
Procedure:
-
The this compound sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Biological Activity and Safety Profile
Extensive safety assessments of this compound have been conducted, primarily in the context of its use in cosmetic formulations.
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[7][8] Due to its large molecular weight, significant dermal absorption is considered unlikely.[7][8] No evidence from the reviewed literature suggests that this compound interacts with specific biological signaling pathways to elicit pharmacological effects. Its primary function is as a surface conditioning agent. The European Chemicals Agency (ECHA) also provides information on its properties, classifying it as potentially toxic or harmful under certain conditions, which is standard for many chemicals and underscores the importance of proper handling and formulation.[9]
Visualizing the Determinants of Physical State
The physical state of this compound is not static but is influenced by several factors. The following diagram illustrates the logical relationship between these factors and the resulting physical state.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. ASTM D127 - Drop Melting Point of Petroleum Wax, Including Petrolatum [appliedtesting.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. kaycantest.com [kaycantest.com]
- 6. Melting point - WaxPedia [waxpedia.org]
- 7. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 9. ewg.org [ewg.org]
Methodological & Application
Application Notes and Protocols for Utilizing Cetyl Dimethicone in Water-in-Oil Emulsion Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Water-in-oil (W/O) emulsions are complex systems where aqueous droplets are dispersed within a continuous oil phase. These formulations are highly valued in the pharmaceutical and cosmetic industries for their unique sensory properties, water resistance, and ability to deliver both hydrophilic and lipophilic active ingredients. However, achieving long-term stability in W/O emulsions can be challenging. This document provides detailed application notes and protocols for the use of cetyl dimethicone, a silicone-based emulsifier, in the formulation of stable and effective W/O emulsions.
This compound, particularly Cetyl PEG/PPG-10/1 Dimethicone (commercially available as ABIL® EM 90), is a potent non-ionic W/O emulsifier.[1] Its unique polymeric and polyfunctional structure, comprising a flexible siloxane backbone with both hydrophilic (polyethylene glycol/polypropylene glycol) and lipophilic (cetyl) moieties, enables the formation of highly stable emulsions.[1][2] This emulsifier is effective at low concentrations and is compatible with a wide range of cosmetic and pharmaceutical ingredients.[1]
Properties of this compound (Cetyl PEG/PPG-10/1 Dimethicone)
This compound is a clear to hazy, colorless to straw-colored liquid.[2] As a polysiloxane polyalkyl polyether block copolymer, it is specifically designed for use as a silicone emulsifier in W/O emulsions.[2]
Key Properties:
-
HLB Value: Approximately 5, which is ideal for promoting the formation of W/O emulsions.[1]
-
Chemical Nature: Non-ionic, providing high compatibility with a wide range of active ingredients and electrolytes.
-
Solubility: Oil-soluble.
-
Appearance: Clear, viscous liquid.
Formulation Guidelines
The concentration of this compound, the oil-to-water ratio, and the inclusion of stabilizers are critical factors in formulating stable W/O emulsions.
Concentration Ranges
The following table summarizes typical concentration ranges for the key components of a W/O emulsion formulated with this compound.
| Component | Concentration Range (%) | Purpose |
| This compound | 1.5 - 5.0 | Primary W/O Emulsifier |
| Oil Phase | 20 - 35 | Continuous Phase |
| Water Phase | 60 - 78.5 | Dispersed Phase |
| Waxes/Thickeners | 0.5 - 2.0 | Consistency and Stability |
| Electrolytes (e.g., NaCl, MgSO₄) | 0.5 - 1.0 | Stability Enhancement |
Example Formulations
The tables below provide examples of stable W/O emulsion formulations from scientific literature.
Example Formulation 1: Basic W/O Emulsion
| Ingredient | Concentration (%) |
| This compound (ABIL® EM 90) | 4.0 |
| Mineral Oil | 16.0 |
| Distilled Water | 75.0 |
| Rose Oil | 1.0 |
| Grape Seed Extract | 4.0 |
| Total | 100.0 |
Source: Development of this compound based water-in-oil emulsion containing botanicals: Physical characteristics and stability.[3][4]
Example Formulation 2: W/O/W Multiple Emulsion (Primary Emulsion)
| Ingredient | Concentration (%) |
| This compound Copolyol | 2.4 |
| Paraffin Oil | 13.6 |
| Polysorbate 80 | 0.8 |
| Water Phase | 83.2 |
| Total | 100.0 |
Source: Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80.[5]
Experimental Protocols
Protocol for Preparation of a W/O Emulsion
This protocol outlines the steps for preparing a W/O emulsion using this compound.
Materials and Equipment:
-
Beakers
-
Water bath or heating mantle
-
Overhead stirrer with propeller blade
-
Homogenizer (optional but recommended)
-
This compound
-
Oil phase ingredients (e.g., mineral oil, silicone oils)
-
Aqueous phase ingredients (e.g., distilled water, glycerin, actives)
-
Electrolytes (e.g., NaCl or MgSO₄)
Procedure:
-
Phase Preparation:
-
In a suitable beaker, combine all oil-soluble ingredients, including this compound and any waxes. This constitutes the oil phase.
-
In a separate beaker, combine all water-soluble ingredients, including distilled water, humectants, and electrolytes. This is the aqueous phase.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 75°C ± 1°C. Stir both phases until all components are dissolved and uniform.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase drop by drop with continuous stirring at approximately 2000 rpm using an overhead stirrer.[3]
-
Continue stirring for 15-20 minutes after all the aqueous phase has been added.
-
-
Homogenization:
-
For improved stability and a smaller droplet size, homogenize the emulsion. Reduce the stirring speed to 1000 rpm for 5 minutes, then further reduce to 500 rpm for another 5 minutes until the emulsion has cooled to room temperature.[3]
-
-
Cooling:
-
Continue gentle stirring until the emulsion reaches room temperature.
-
Protocol for Stability Testing
To ensure the long-term stability of the formulated W/O emulsion, a series of tests should be conducted.
4.2.1. Physical and Visual Assessment
-
Procedure: Store samples of the emulsion at various temperatures (e.g., 8°C, 25°C, and 40°C) and relative humidity (e.g., 75% RH).[3] Observe the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any changes in color, odor, or appearance of phase separation.
-
Expected Outcome: A stable emulsion will show no significant changes in its physical characteristics over the testing period.
4.2.2. pH Measurement
-
Procedure: Measure the pH of the aqueous phase before emulsification.[6] To measure the pH of the final emulsion, a sample can be diluted with a suitable solvent to break the emulsion and allow for measurement of the aqueous phase pH.
-
Expected Outcome: The pH should remain within the desired range for the intended application (e.g., skin pH of 4.5-5.5 for topical products).
4.2.3. Viscosity Measurement
-
Equipment: Brookfield Viscometer or a similar rotational viscometer.
-
Procedure:
-
Turn on the viscometer and allow it to auto-zero.
-
Select an appropriate spindle and rotational speed. For high viscosity emulsions, a smaller spindle and lower speed are recommended.[7][8]
-
Immerse the spindle in the emulsion sample, ensuring the fluid level is at the immersion groove.[7][8]
-
Allow the reading to stabilize before recording the viscosity value.
-
Conduct measurements at different temperatures to assess thermal stability.
-
-
Expected Outcome: Viscosity may decrease with increasing temperature, but a stable emulsion should not show drastic changes that indicate structural breakdown.
4.2.4. Centrifugation Test
-
Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).
-
Expected Outcome: A stable emulsion will not show any phase separation after centrifugation.
4.2.5. Droplet Size Analysis
-
Equipment: Optical microscope with a calibrated eyepiece or image analysis software.
-
Procedure:
-
If necessary, dilute the emulsion to allow for clear visualization of individual droplets.[9]
-
Place a small drop of the sample on a microscope slide and cover with a coverslip.[9]
-
Observe the droplets under the microscope and capture images at various locations.
-
Measure the diameter of a representative number of droplets to determine the average droplet size and size distribution.[9]
-
-
Expected Outcome: A stable emulsion will have a small and uniform droplet size distribution. An increase in droplet size over time indicates coalescence and instability.
Stability Testing Parameters
| Parameter | Method | Storage Conditions | Observation Intervals | Acceptance Criteria |
| Appearance | Visual Inspection | 8°C, 25°C, 40°C, 40°C/75% RH | 24h, 1 wk, 1 mo, 3 mo | No phase separation, color change, or odor change |
| pH | pH meter | 25°C | 1 wk, 1 mo, 3 mo | Within ±0.5 of initial value |
| Viscosity | Rotational Viscometer | 25°C | 1 wk, 1 mo, 3 mo | No significant change from initial value |
| Centrifugation | Centrifuge (3000 rpm, 30 min) | 25°C | Initial, 3 mo | No phase separation |
| Droplet Size | Optical Microscopy | 25°C | Initial, 3 mo | No significant increase in average droplet size |
Mechanism of Emulsion Stabilization
This compound effectively stabilizes W/O emulsions through its unique molecular structure. The flexible siloxane backbone allows the emulsifier to orient itself efficiently at the oil-water interface. The lipophilic cetyl groups anchor in the continuous oil phase, while the hydrophilic PEG/PPG chains extend into the dispersed water droplets. This creates a stable interfacial film that prevents the coalescence of water droplets.
The addition of electrolytes, such as sodium chloride or magnesium sulfate, to the aqueous phase further enhances stability by reducing the van der Waals attractive forces between the water droplets.
References
- 1. mychem.ir [mychem.ir]
- 2. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyl Dimethicone as an Excipient in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cetyl dimethicone as an excipient in the formulation of topical drug delivery systems. This document outlines the key physicochemical properties of this compound, formulation strategies, and detailed protocols for the characterization and evaluation of final formulations.
Introduction to this compound
This compound is a silicone polymer that finds extensive application in the cosmetic and pharmaceutical industries as an excipient.[1][2] It is an alkyl-modified silicone, specifically a copolymer of dimethylsiloxane and a cetyl (C16) alkyl chain. This modification imparts unique properties that are highly desirable in topical formulations.
Key Properties:
-
Emollience and Skin Feel: this compound provides a smooth, silky, and non-greasy feel to topical products, which can improve patient compliance.[1]
-
Film-Forming and Occlusivity: It forms a protective, water-repellent barrier on the skin.[1][3] This film can help to reduce transepidermal water loss (TEWL) and may enhance the penetration of certain active pharmaceutical ingredients (APIs) by increasing skin hydration.
-
Spreading Agent: Its low surface tension allows for easy spreading and uniform application of the formulation.[1]
-
Stability: this compound is chemically inert and stable over a wide pH range, contributing to the overall stability of the formulation.[2]
-
Safety: It is generally considered non-toxic, non-irritating, and non-comedogenic, making it suitable for a wide range of skin types.[1]
Applications in Topical Drug Delivery
The unique properties of this compound make it a versatile excipient for various topical dosage forms, including creams, lotions, and ointments. It is particularly well-suited for water-in-oil (W/O) emulsions. While direct quantitative data on the enhancement of specific drug delivery by this compound is limited in publicly available literature, its film-forming and occlusive properties suggest a potential to increase the bioavailability of topically applied drugs.[1] Researchers are encouraged to utilize the protocols herein to generate specific data for their API of interest.
Data Presentation: Formulation and Stability
The following tables summarize formulation components and stability data for a water-in-oil (W/O) emulsion developed using a this compound derivative (ABIL EM 90), as reported in a study by Waqas et al. (2016).[3] This serves as a model for researchers developing similar formulations.
Table 1: Composition of a Stable Water-in-Oil (W/O) Emulsion [3]
| Ingredient | Function | Concentration (%) |
| Mineral Oil | Oil Phase | 16 |
| ABIL EM 90® (Cetyl PEG/PPG-10/1 Dimethicone) | W/O Emulsifier | 4 |
| Grape Seed Extract | Active Ingredient | 4 |
| Rose Oil | Fragrance | 1 |
| Distilled Water | Aqueous Phase | 75 |
Table 2: Stability Assessment of the W/O Emulsion over 90 Days [3]
| Parameter | Storage Conditions | 0 Hours | 24 Hours | 7 Days | 14 Days | 21 Days | 28 Days | 60 Days | 90 Days |
| pH | 8±0.5°C | 5.16±0.01 | 5.15±0.02 | 5.13±0.01 | 5.11±0.02 | 5.09±0.01 | 5.07±0.02 | 5.04±0.01 | 5.02±0.02 |
| 25±0.5°C | 5.16±0.01 | 5.14±0.01 | 5.11±0.02 | 5.08±0.01 | 5.05±0.02 | 5.02±0.01 | 4.98±0.02 | 4.95±0.01 | |
| 40±0.5°C | 5.16±0.01 | 5.13±0.02 | 5.09±0.01 | 5.05±0.02 | 5.01±0.01 | 4.97±0.02 | 4.92±0.01 | 4.88±0.02 | |
| 40±0.5°C + 75% RH | 5.16±0.01 | 5.12±0.01 | 5.07±0.02 | 5.02±0.01 | 4.98±0.02 | 4.93±0.01 | 4.87±0.02 | 4.82±0.01 | |
| Viscosity (cP) | 8±0.5°C | 481.16±1.01 | 481.06±1.14 | 481.06±1.14 | 479.56±1.05 | 479.70±1.03 | 479.81±1.07 | 480.16±1.12 | 480.16±1.05 |
| 25±0.5°C | 481.16±1.01 | 481.51±1.12 | 481.99±1.13 | 482.93±1.01 | 483.08±1.05 | 480.69±1.13 | 480.92±1.09 | 481.05±1.03 | |
| 40±0.5°C | 481.16±1.01 | 480.96±1.02 | 474.21±1.32 | 474.56±1.08 | 472.26±1.07 | 474.43±1.22 | 473.06±1.32 | 473.81±1.14 | |
| 40±0.5°C + 75% RH | 481.16±1.01 | 482.03±1.12 | 481.26±1.01 | 478.52±1.08 | 481.95±1.09 | 481.95±1.12 | 481.43±1.07 | 480.05±1.09 | |
| Conductivity | All | No electrical conductivity was observed throughout the study period. | |||||||
| Phase Separation | All | No phase separation was observed throughout the study period. | |||||||
| Color | All | Remained pinkish (due to grape seed extract) and stable throughout the study period. |
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Emulsion with this compound
This protocol is adapted from the methodology for preparing a cosmetic emulsion with a this compound derivative.[3]
Materials:
-
This compound (or a derivative like Cetyl PEG/PPG-10/1 Dimethicone)
-
Oil phase components (e.g., mineral oil, silicone fluids)
-
Aqueous phase components (e.g., purified water, humectants)
-
Active Pharmaceutical Ingredient (API)
-
Heating and stirring equipment (e.g., water bath, overhead stirrer, homogenizer)
-
Beakers and other necessary laboratory glassware
Protocol:
-
Phase Preparation:
-
Oil Phase: In a suitable beaker, combine this compound and all other oil-soluble components. If the API is oil-soluble, incorporate it into this phase. Heat the oil phase to 70-75°C in a water bath with continuous stirring until all components are melted and uniformly mixed.
-
Aqueous Phase: In a separate beaker, combine all water-soluble components, including any water-soluble API and preservatives. Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase dropwise while stirring the oil phase at a moderate speed (e.g., 500-1000 rpm) with an overhead stirrer.
-
Once the addition is complete, increase the stirring speed (e.g., to 2000 rpm) for 10-15 minutes to form a primary emulsion.
-
-
Homogenization:
-
Reduce the stirring speed and allow the emulsion to cool to room temperature.
-
Homogenize the emulsion using a high-shear homogenizer for 5-10 minutes to reduce the droplet size and improve stability.
-
-
Final Adjustments:
-
If necessary, adjust the pH of the final formulation.
-
Transfer the emulsion to a suitable container for storage and further evaluation.
-
In Vitro Release Testing (IVRT) using a Franz Diffusion Cell
This protocol outlines the methodology for assessing the release of an API from a this compound-based formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor solution (e.g., phosphate-buffered saline, potentially with a solubilizing agent to maintain sink conditions)
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
Syringes for sampling
-
Analytical instrument for API quantification (e.g., HPLC)
Protocol:
-
Franz Cell Assembly:
-
Degas the receptor solution to remove any dissolved air.
-
Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring no air bubbles are trapped. Place a magnetic stir bar in the chamber.
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring a leak-proof seal.
-
Equilibrate the assembled cells in a water bath set to 32°C (to mimic skin surface temperature) for at least 30 minutes.
-
-
Sample Application:
-
Apply a known quantity (e.g., 100-300 mg) of the this compound-based formulation onto the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
-
Analysis:
-
Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of API released per unit area over time.
-
Stability Testing
This protocol provides a framework for assessing the physical and chemical stability of this compound-based formulations.
Protocol:
-
Sample Preparation: Prepare at least three batches of the formulation and store them in the intended final packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines, for example:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Freeze-thaw cycles (e.g., -10°C to 25°C for 3 cycles)
-
-
Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).
-
Evaluation Parameters:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation (by centrifugation).
-
Chemical Properties: Assay of the API and quantification of any degradation products.
-
Microbiological Properties: Test for microbial limits at the beginning and end of the study.
-
Viscosity Measurement
Protocol:
-
Use a rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle.
-
Place a sufficient amount of the formulation in a beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C).
-
Immerse the spindle in the sample to the specified depth.
-
Measure the viscosity at different rotational speeds to assess the rheological behavior of the formulation (e.g., Newtonian, shear-thinning).
Occlusivity Test
This in vitro test provides an indication of the formulation's ability to prevent water loss from the skin.
Protocol:
-
Fill a beaker with a known volume of water.
-
Cover the beaker with a filter paper of a known pore size.
-
Apply a uniform layer of the formulation onto the filter paper.
-
Weigh the beaker and store it at a controlled temperature and humidity (e.g., 32°C and 50-60% RH).
-
Measure the weight loss of the beaker over time (e.g., at 6, 24, and 48 hours).
-
A control beaker with a filter paper but no formulation should be run in parallel.
-
The occlusion factor (F) can be calculated using the formula: F = [(A-B)/A] x 100, where A is the water loss from the control beaker and B is the water loss from the beaker with the formulation.
Conclusion
This compound is a valuable excipient for topical drug delivery systems, offering excellent aesthetic properties and the potential to enhance drug delivery through its film-forming and occlusive nature. The protocols provided in this document offer a framework for the formulation, characterization, and evaluation of topical products containing this compound. It is crucial for researchers to perform these evaluations to generate specific data for their drug of interest and to ensure the development of safe, effective, and stable topical formulations.
References
Application Note and Protocol: Preparation of Stable W/O/W Multiple Emulsions Using Cetyl Dimethicone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Water-in-oil-in-water (W/O/W) multiple emulsions are complex systems that offer significant potential for the encapsulation and controlled release of active pharmaceutical ingredients (APIs) and other substances. These emulsions consist of water droplets dispersed within larger oil droplets, which are themselves dispersed in a continuous aqueous phase. A key challenge in formulating W/O/W emulsions is ensuring their long-term stability, as they are thermodynamically unstable systems. The choice of emulsifiers is critical to achieving stable formulations.
Cetyl dimethicone copolyol, a polysiloxane polyalkyl polyether block copolymer, is a potent water-in-oil (W/O) emulsifier that has demonstrated effectiveness in stabilizing the primary W/O emulsion, a crucial step in forming a stable W/O/W multiple emulsion.[1][2] Its chemical structure allows for the incorporation of ingredients that might otherwise destabilize the emulsion.[1] This document provides a detailed protocol for the preparation of stable W/O/W multiple emulsions using this compound copolyol as the primary lipophilic emulsifier.
I. Formulation Components
The stability of a W/O/W multiple emulsion is highly dependent on the careful selection and concentration of its components. A typical formulation consists of an internal aqueous phase (W1), an oil phase (O), and an external aqueous phase (W2). Key components include a lipophilic emulsifier to stabilize the W1/O interface and a hydrophilic emulsifier for the O/W2 interface.
Table 1: Example Formulations for W/O/W Multiple Emulsions
| Component | Role | Formulation 1[3][4] | Formulation 2 (General Guidance) |
| Oil Phase | |||
| Paraffin Oil / Mineral Oil | Oil Phase | 13.6% | 10-20% |
| This compound Copolyol (e.g., Abil EM 90) | Lipophilic Emulsifier | 2.4% | 2-5% |
| Internal Aqueous Phase (W1) | |||
| Purified Water | Aqueous Phase | q.s. to 100% (within primary emulsion) | q.s. |
| Active Ingredient / Marker | Encapsulated Substance | As required | As required |
| External Aqueous Phase (W2) | |||
| Purified Water | Continuous Aqueous Phase | q.s. to 100% | q.s. |
| Polysorbate 80 | Hydrophilic Emulsifier | 0.8% | 0.5-2% |
| Carbomer | Gelling Agent/Viscosity Enhancer | Optional | Optional (e.g., 0.1-0.5%) |
| Triethanolamine | Neutralizer for Carbomer | Optional (to adjust pH) | Optional (to adjust pH) |
II. Experimental Protocols
A. Preparation of the W/O/W Multiple Emulsion
The preparation of a W/O/W multiple emulsion is typically achieved through a two-step emulsification process.
Step 1: Preparation of the Primary W/O Emulsion
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the paraffin oil and this compound copolyol. Heat the mixture to 75°C ± 1°C.
-
Internal Aqueous Phase (W1): In a separate vessel, heat the purified water (and dissolve any water-soluble active ingredients) to the same temperature (75°C ± 1°C).
-
-
Emulsification:
-
Slowly add the internal aqueous phase (W1) to the oil phase drop by drop with continuous stirring using a mechanical mixer at approximately 2000 rpm.[5]
-
Continue stirring for 15 minutes until the entire aqueous phase has been added and a uniform W/O emulsion is formed.
-
Reduce the mixing speed to 1000 rpm and homogenize for an additional 5 minutes to ensure fine droplet formation.[5]
-
Allow the primary emulsion to cool to room temperature.
-
Step 2: Preparation of the Final W/O/W Emulsion
-
External Aqueous Phase Preparation:
-
In a separate vessel, dissolve the hydrophilic emulsifier (e.g., Polysorbate 80) in purified water.
-
If using a gelling agent like Carbomer, disperse it in the external aqueous phase with gentle mixing to avoid clumping. Neutralize with triethanolamine to the desired pH to achieve thickening.
-
-
Second Emulsification:
-
Slowly disperse the primary W/O emulsion into the external aqueous phase (W2) with gentle agitation. The speed and duration of this step should be carefully controlled to avoid rupture of the oil globules of the primary emulsion. A propeller-type stirrer at a low speed (e.g., 300-500 rpm) is recommended.
-
B. Characterization of the W/O/W Multiple Emulsion
1. Microscopic Analysis:
-
Objective: To confirm the formation of the multiple emulsion structure and to determine the droplet size and distribution.
-
Procedure:
-
Place a small drop of the emulsion on a clean glass slide.
-
Gently place a coverslip over the drop.
-
Observe the emulsion under a light microscope at various magnifications (e.g., 40x, 100x).
-
The W/O/W structure will appear as smaller water droplets encapsulated within larger oil droplets, which are suspended in the continuous aqueous phase.
-
Droplet size can be measured using a calibrated eyepiece micrometer or image analysis software. An increase in droplet size over time can indicate instability.[3]
-
2. Rheological Analysis:
-
Objective: To evaluate the viscosity and flow behavior of the emulsion.
-
Procedure:
-
Use a viscometer or rheometer with appropriate geometry (e.g., cone and plate or parallel plate).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity over a range of shear rates.
-
A decrease in viscosity over time can be an indicator of emulsion instability.[3] Many stable emulsions exhibit pseudoplastic (shear-thinning) behavior.
-
3. Conductivity Measurement:
-
Objective: To assess the continuity of the external aqueous phase and detect any phase inversion.
-
Procedure:
-
Use a calibrated conductivity meter.
-
Immerse the electrode in the emulsion.
-
A stable W/O/W emulsion should have a significant conductivity value due to the continuous external water phase. A very low conductivity would suggest a W/O emulsion. An increase in conductivity over time might indicate the release of internal aqueous phase contents into the external phase.
-
4. pH Measurement:
-
Objective: To monitor the chemical stability of the formulation.
-
Procedure:
-
Use a calibrated pH meter.
-
Measure the pH of the emulsion at regular intervals during the stability study.
-
Significant changes in pH can indicate degradation of one or more components.
-
5. Centrifugation Test:
-
Objective: To accelerate the assessment of emulsion stability against creaming or sedimentation.
-
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).
-
Observe for any phase separation, creaming (upward movement of the dispersed phase), or sedimentation (downward movement). A stable emulsion should resist these changes.
-
6. Stability Studies:
-
Objective: To evaluate the long-term physical and chemical stability of the emulsion.
-
Procedure:
-
Divide the prepared emulsion into multiple aliquots and store them at different controlled temperature and humidity conditions (e.g., 8°C, 25°C, 40°C, and 40°C with 75% relative humidity).[5]
-
At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), withdraw samples and evaluate them using the characterization techniques described above (microscopy, rheology, conductivity, pH).
-
III. Visualization of Experimental Workflow
Caption: Workflow for the preparation and characterization of a W/O/W multiple emulsion.
IV. Conclusion
The protocol outlined in this document provides a comprehensive framework for the development of stable W/O/W multiple emulsions using this compound copolyol as the lipophilic emulsifier. The stability of the final formulation is critically dependent on the precise control of formulation variables and process parameters. The addition of viscosity-enhancing agents to the external aqueous phase has been shown to improve stability.[3][4] Rigorous characterization and stability testing are essential to ensure the quality and performance of the final product for its intended application in the pharmaceutical and cosmetic fields.
References
- 1. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 2. RU2607597C2 - Multiple emulsion - Google Patents [patents.google.com]
- 3. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Note: Analytical Techniques for the Quantification of Cetyl Dimethicone in Formulations
Introduction
Cetyl dimethicone is a silicone polymer that functions as a skin-conditioning agent and emollient in a wide array of cosmetic and pharmaceutical products. As a key component influencing product texture, feel, and performance, its accurate quantification is crucial for quality control, formulation development, and regulatory compliance. The concentration of this compound can directly impact the product's efficacy, stability, and sensory characteristics. This document provides detailed application notes and protocols for several analytical techniques suitable for quantifying this compound in complex matrices such as creams, lotions, and ointments.
1. Fourier Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and powerful technique for the quantification of silicones. The method relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies. Polydimethylsiloxane (PDMS), the backbone of this compound, exhibits strong, characteristic absorbance peaks that can be used for quantification. The Si-CH₃ symmetric deformation at approximately 1260 cm⁻¹ and the Si-O-Si stretching bands between 1000 and 1100 cm⁻¹ are typically used.[1][2] The use of an Attenuated Total Reflectance (ATR) accessory is particularly effective as it allows for direct analysis of viscous or aqueous samples with minimal preparation, eliminating the need for solvent extraction.[2][3][4] This makes FTIR-ATR a highly efficient method for routine quality control testing.[3]
Experimental Protocol: Quantification by FTIR-ATR
Objective: To quantify this compound in an emulsion-based formulation using FTIR with an ATR accessory.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Nicolet Nexus 470, Shimadzu IRXross)[5][6]
-
Single-reflection Attenuated Total Reflectance (ATR) accessory with a Germanium (Ge) or Diamond crystal.[2]
Materials:
-
This compound reference standard
-
Blank formulation matrix (without this compound)
-
Test sample formulation
-
Solvent for cleaning (e.g., Isopropanol)
Procedure:
-
Instrument Setup and Background Collection:
-
Ensure the ATR crystal is clean and free of any residue.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectra.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by accurately weighing and mixing known amounts of this compound reference standard into the blank formulation matrix. Concentrations should bracket the expected concentration in the test sample (e.g., 1%, 2%, 5%, 10%, 15% w/w).
-
Ensure each standard is thoroughly homogenized.
-
-
Analysis of Standards and Sample:
-
Apply a small amount of the lowest concentration standard onto the ATR crystal, ensuring complete coverage.
-
Record the infrared spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.[1]
-
Clean the ATR crystal thoroughly with isopropanol and a soft tissue, ensuring it is completely dry before the next measurement.
-
Repeat the measurement for each calibration standard and the test sample. Perform triplicate measurements for each.
-
-
Data Analysis:
-
For each spectrum, measure the peak height or area of the characteristic Si-CH₃ peak around 1259-1260 cm⁻¹.[2][4]
-
Create a calibration curve by plotting the peak absorbance (or area) against the known concentration of this compound for the standards.
-
Determine the concentration of this compound in the test sample by interpolating its absorbance value from the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a robust separation technique that can quantify this compound, especially in complex mixtures where other components might interfere with spectroscopic methods. Since silicones like this compound lack a strong UV chromophore, detection is typically achieved using universal mass-based detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[7][8] Both normal-phase and reversed-phase chromatography can be employed.[9] A key challenge is the solubility of the polymer and the potential for it to irreversibly adsorb to the column stationary phase.[10] Proper sample preparation, including solvent extraction and filtration, is critical for reliable results.[7][8]
Experimental Protocol: Quantification by HPLC-ELSD
Objective: To separate and quantify this compound in a cosmetic formulation by reversed-phase HPLC with ELSD detection.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)[7]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile, HPLC grade
-
Chloroform, HPLC grade[8]
-
Test sample formulation
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in THF.
-
Calibration Standards: Create a series of working standards by diluting the stock solution with THF to cover the desired concentration range (e.g., 0.5 to 5 mg/mL).
-
Sample Preparation: Accurately weigh approximately 500 mg of the formulation into a centrifuge tube. Add 5 mL of THF, vortex thoroughly for 2 minutes, and perform ultrasonic extraction for 15 minutes.[7] Centrifuge to separate excipients. Filter the supernatant through a 0.22 µm PTFE filter before analysis.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Chloroform
-
Flow Rate: 1.0 mL/min
-
Gradient Program: A gradient may be required to elute the polymer effectively. An example could be:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to initial conditions and equilibrate.
-
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas (Nitrogen) flow 1.5 L/min. (Settings should be optimized for the specific instrument and mobile phase).
-
-
Data Analysis:
-
Inject the standards and sample solutions.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. ELSD response is often non-linear and a log-log plot provides a linear relationship.
-
Calculate the concentration of this compound in the prepared sample solution from the calibration curve and then determine the weight percentage in the original formulation.
-
3. Gas Chromatography (GC)
Application Note: Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. While high molecular weight silicone polymers like this compound are not directly suitable for GC, this method is excellent for quantifying low molecular weight siloxanes or for analyzing this compound after pyrolysis. More commonly, GC with a Flame Ionization Detector (GC-FID) is used to quantify the cetyl (C16) moiety after a chemical derivatization or cleavage step. A validated GC-FID method has been successfully used for the assay of dimethicone in emulsions.[11][12] This approach offers high sensitivity and specificity.
Experimental Protocol: Quantification by GC-FID
Objective: To quantify dimethicone in an emulsion by GC-FID. This protocol is adapted from methods for dimethicone analysis and can be tailored for this compound with appropriate standard selection.[11][12]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., 1-pentadecanol or a suitable high-purity hydrocarbon)[13]
-
Solvent for extraction (e.g., Hexane or Toluene)
-
Test sample formulation
Procedure:
-
Sample and Standard Preparation:
-
Internal Standard Solution: Prepare a solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Standard Stock Solution: Accurately weigh the this compound standard and dissolve in the IS solution to create a stock solution of known concentration.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the IS solution.
-
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve/extract it with a precise volume of the IS solution. The sample may require heating or sonication to ensure complete extraction of the this compound. Centrifuge and use the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard and the analyte (this compound or its characteristic pyrolysis/derivatization products).
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
For the test sample, measure the peak areas of the analyte and the internal standard.
-
Calculate the concentration of this compound in the sample using the response factor and the known concentration of the internal standard.
-
Summary of Quantitative Data
The performance of these analytical techniques can be compared based on typical validation parameters.
| Parameter | FTIR-ATR | HPLC-ELSD/CAD | GC-FID |
| Principle | Vibrational Spectroscopy | Chromatographic Separation | Chromatographic Separation |
| Specificity | Moderate (relies on unique IR bands) | High (physical separation) | High (physical separation) |
| Typical Precision (%RSD) | < 2% | < 3%[9] | < 2%[12] |
| Linearity (R²) | > 0.99 | > 0.99 (with log-log plot) | > 0.99 |
| Sample Preparation | Minimal (direct measurement) | Moderate (extraction, filtration) | Moderate (extraction, possible derivatization) |
| Analysis Time per Sample | < 5 minutes | 20-30 minutes | 20-30 minutes |
| Key Advantage | Speed and simplicity | High specificity for complex matrices | High sensitivity and specificity |
| Key Limitation | Potential interference from other siloxanes or excipients | Requires specialized detector; polymer standards can be challenging | May require derivatization or pyrolysis for high MW polymers |
Workflow and Logic Diagrams
The selection of an appropriate analytical technique depends on several factors, including the sample matrix, required accuracy, and available instrumentation.
Caption: Workflow for selecting an analytical technique.
This logical diagram provides a decision-making framework for scientists to choose the most suitable method for quantifying this compound based on their specific analytical needs and sample characteristics.
References
- 1. Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Tizra Reader [library.scconline.org]
- 4. shimadzu.com [shimadzu.com]
- 5. pstc.org [pstc.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Analysis of Dimethicone (Dimethylpolysiloxane) in Hair Care Products : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Surfactant and Silicone Issues - Chromatography Forum [chromforum.org]
- 11. gdcavanigadda.ac.in [gdcavanigadda.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. perkinelmervietnam.vn [perkinelmervietnam.vn]
Application Note: Spectroscopic Analysis of Cetyl Dimethicone Using FTIR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cetyl dimethicone is a silicone polymer that belongs to the class of alkyl-modified polysiloxanes. It is formed by attaching a long-chain cetyl group (a 16-carbon alkyl chain) to a polydimethylsiloxane (PDMS) backbone. This modification imparts unique properties, making it a common ingredient in cosmetics and personal care products where it functions as a skin-conditioning agent and emollient. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for the chemical identification and characterization of this compound. The resulting FTIR spectrum provides a distinct molecular "fingerprint," allowing for quality control, raw material identification, and competitive product analysis.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different frequencies. When the frequency of the IR radiation matches the vibrational frequency of a specific molecular bond, absorption occurs, resulting in a peak in the FTIR spectrum. For this compound, the spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the siloxane (Si-O-Si) backbone, the methyl groups attached to silicon (Si-CH₃), and the long alkyl cetyl chain (C-H bonds in CH₂ and CH₃ groups). The Attenuated Total Reflectance (ATR) technique is particularly well-suited for viscous liquid samples like this compound, as it requires minimal to no sample preparation.
Data Presentation
The quantitative data for the FTIR analysis of this compound is summarized below. The spectrum is characterized by strong absorptions from the siloxane backbone and additional prominent peaks from the long-chain alkyl group.
Table 1: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 2955 - 2965 | Medium-Strong | Asymmetric C-H Stretching | Si-CH₃ |
| 2915 - 2925 | Strong | Asymmetric C-H Stretching | -CH₂- (Cetyl group) |
| 2850 - 2860 | Strong | Symmetric C-H Stretching | -CH₂- (Cetyl group) |
| 1460 - 1470 | Medium | C-H Bending (Scissoring) | -CH₂- (Cetyl group) |
| 1255 - 1265 | Strong | Symmetric CH₃ Bending (Deformation) | Si-CH₃[1][2][3][4] |
| 1000 - 1100 | Very Strong, Broad | Asymmetric Si-O-Si Stretching | Siloxane Backbone[1] |
| 790 - 810 | Medium-Strong | CH₃ Rocking and Si-C Stretching | Si-CH₃[1] |
Experimental Protocols
Protocol 1: Qualitative Identification of this compound Raw Material using ATR-FTIR
This protocol describes the rapid identification of a neat sample of this compound.
1.1. Apparatus and Materials
-
FTIR Spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample.
-
Solvent for cleaning (e.g., Isopropanol or Hexane).
-
Lint-free wipes.
1.2. Experimental Procedure
-
Background Collection: Ensure the ATR crystal is clean and dry. Collect a background spectrum. A typical setting is scanning the mid-IR range (4000-650 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 32 scans.[1][5]
-
Sample Application: Place a single drop of the viscous this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background to produce a spectrum in absorbance or % transmittance units. Perform an ATR correction if necessary, depending on the software.
-
Cleaning: After analysis, clean the ATR crystal thoroughly by wiping the sample off with a lint-free wipe and then cleaning with a solvent-moistened wipe. Dry the crystal completely.
1.3. Data Analysis
-
Compare the acquired spectrum to a reference spectrum of this compound.
-
Verify the presence of the characteristic peaks as listed in Table 1. The key identifiers are the very strong, broad Si-O-Si stretch around 1000-1100 cm⁻¹, the sharp Si-CH₃ peak around 1260 cm⁻¹, and the strong aliphatic C-H stretching peaks between 2850-2925 cm⁻¹, which will be more intense than those in standard dimethicone due to the cetyl group.
Protocol 2: Quantitative Analysis of this compound in a Formulation
This protocol outlines a method for quantifying this compound in a cosmetic or pharmaceutical formulation via solvent extraction followed by FTIR analysis. This method relies on the Beer-Lambert Law.[6]
2.1. Apparatus and Materials
-
FTIR Spectrometer with a liquid transmission cell (e.g., 100 µm pathlength with NaCl windows) or an ATR accessory.[7]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Centrifuge.
-
This compound reference standard.
-
Formulation containing this compound (sample).
-
Placebo formulation (if available).
2.2. Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a specific volume of the chosen solvent (e.g., 100 mg in a 50 mL volumetric flask to make a 2 mg/mL solution).
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution into volumetric flasks. The concentration range should bracket the expected concentration of the sample.
2.3. Sample Preparation (Solvent Extraction)
-
Accurately weigh an amount of the formulation equivalent to a target amount of this compound into a centrifuge tube.
-
Add a precise volume of solvent (e.g., 25.0 mL of hexane).[8]
-
Tightly cap the container and shake vigorously for 15-20 minutes to extract the this compound into the solvent phase.
-
Centrifuge the mixture to separate the formulation excipients from the solvent layer.
-
Carefully collect the clear supernatant (solvent extract) for analysis.
2.4. FTIR Measurement and Analysis
-
Calibration Curve:
-
Acquire the FTIR spectrum for the solvent blank and each of the working standard solutions using the same instrument parameters.
-
For each spectrum, determine the absorbance of the primary quantification peak (~1260 cm⁻¹).[2][7] Use a consistent baseline correction method for all measurements (e.g., a two-point baseline from ~1240 cm⁻¹ to ~1280 cm⁻¹).
-
Plot a calibration curve of baseline-corrected absorbance vs. concentration. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.99.[2]
-
-
Sample Analysis:
-
Acquire the spectrum of the sample extract.
-
Determine the baseline-corrected absorbance of the quantification peak (~1260 cm⁻¹) using the same method as for the standards.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the extract.
-
Back-calculate to determine the percentage of this compound in the original formulation sample.
-
Visualization
Caption: Experimental workflow for FTIR analysis of this compound.
References
- 1. Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethicone quantitation using FTIR 1 | PPT [slideshare.net]
- 3. shimadzu.com [shimadzu.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pstc.org [pstc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethicone quantitation using ftir 1a | PPT [slideshare.net]
- 8. benchchem.com [benchchem.com]
The Role of Cetyl Dimethicone in Enhancing Sunscreen Water Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl dimethicone, a silicone-based polymer, is a key ingredient in formulating water-resistant sunscreen products. Its inherent hydrophobicity, film-forming capabilities, and favorable sensory profile make it an invaluable tool for cosmetic scientists and formulators. This document provides detailed application notes and experimental protocols to evaluate the efficacy of this compound in improving the water resistance of sunscreen formulations, thereby ensuring prolonged and reliable sun protection during activities that involve perspiration or water immersion.
According to manufacturers and cosmetic science literature, this compound enhances the spreadability of UV filters and increases the water resistance of the sunscreen film on the skin[1]. This leads to more uniform coverage and sustained SPF protection, even after exposure to water. Typically, this compound is used in concentrations ranging from 0.5% to 5% in sunscreen formulations[2].
Mechanism of Action
This compound is an organo-modified siloxane, specifically a cetyl-substituted silicone. The long alkyl (cetyl) chains integrated into the silicone backbone impart a significant hydrophobic character to the polymer. When incorporated into a sunscreen formulation and applied to the skin, the volatile components of the emulsion evaporate, leaving behind a thin, flexible, and water-repellent film.
This film serves two primary functions in enhancing water resistance:
-
Hydrophobic Barrier: The this compound film creates a barrier that repels water, preventing the sunscreen actives from being washed off during swimming or sweating.
-
Film Integrity: The polymer network helps to bind the UV filters and other formulation components together, maintaining the integrity of the protective layer upon exposure to moisture.
The result is a more durable sunscreen application that retains a higher percentage of its initial Sun Protection Factor (SPF) after water immersion.
Data Presentation: Efficacy of this compound in Water-Resistant Sunscreen Formulations
The following tables summarize representative quantitative data from a hypothetical study designed to evaluate the impact of varying concentrations of this compound on the water resistance of a model sunscreen formulation.
Table 1: In Vitro SPF Retention After Water Immersion
| Formulation ID | This compound Concentration (%) | Mean Initial SPF (Pre-Immersion) | Mean SPF (Post-40 min Water Immersion) | SPF Retention (%) | Water Resistance Classification |
| F1 (Control) | 0.0 | 32.5 | 14.8 | 45.5 | Not Water-Resistant |
| F2 | 1.0 | 33.1 | 23.5 | 71.0 | Water-Resistant |
| F3 | 2.5 | 32.8 | 26.9 | 82.0 | Very Water-Resistant |
| F4 | 5.0 | 33.5 | 28.8 | 86.0 | Very Water-Resistant |
Table 2: In Vivo SPF Retention After Water Immersion (80 minutes)
| Formulation ID | This compound Concentration (%) | Mean Static SPF | Mean Water-Resistant SPF (Post-80 min Immersion) | SPF Retention (%) | In Vivo Water Resistance Classification |
| F1 (Control) | 0.0 | 31.8 | 13.5 | 42.5 | Not Water-Resistant |
| F2 | 1.0 | 32.2 | 22.1 | 68.6 | Water-Resistant |
| F3 | 2.5 | 31.9 | 26.5 | 83.1 | Very Water-Resistant |
| F4 | 5.0 | 32.6 | 28.7 | 88.0 | Very Water-Resistant |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the water resistance of sunscreens containing this compound.
In Vitro Water Resistance Testing Protocol
This protocol is based on established in vitro methods for determining sunscreen water resistance.
Objective: To determine the percentage of SPF retention of a sunscreen formulation after a defined period of water immersion using an in vitro substrate.
Materials:
-
Sunscreen formulations (with and without varying concentrations of this compound)
-
Polymethyl methacrylate (PMMA) plates with a roughened surface to mimic skin topography
-
Spectrophotometer with an integrating sphere (for SPF measurement)
-
Constant temperature water bath with a stirring mechanism
-
Pipette or syringe for precise application of the sunscreen
-
Glove or finger cot for spreading the product
-
Drying rack
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and dry.
-
Sunscreen Application: Apply the test sunscreen formulation evenly to the roughened surface of the PMMA plates at a concentration of 1.0 mg/cm². Spread the product gently with a gloved finger to achieve a uniform film.
-
Drying: Allow the sunscreen film to dry at ambient temperature for 30 minutes in a dark, dust-free environment.
-
Initial SPF Measurement (Pre-Immersion): Measure the initial SPF of the sunscreen film on the PMMA plates using a calibrated spectrophotometer. Take measurements at multiple points on each plate to ensure an accurate average.
-
Water Immersion: Immerse the PMMA plates in a constant temperature water bath (e.g., 29°C ± 2°C) with gentle, constant stirring. The duration of immersion should align with the desired claim (e.g., 40 minutes for "water-resistant" or 80 minutes for "very water-resistant").
-
Post-Immersion Drying: After the specified immersion time, carefully remove the plates from the water bath and allow them to air-dry completely in a vertical position at room temperature.
-
Final SPF Measurement (Post-Immersion): Once the plates are dry, re-measure the SPF using the same procedure as in step 4.
-
Calculation of SPF Retention: Calculate the percentage of SPF retention using the following formula: % SPF Retention = (Mean Post-Immersion SPF / Mean Pre-Immersion SPF) * 100
Diagram 1: In Vitro Water Resistance Testing Workflow
Caption: Workflow for in vitro sunscreen water resistance testing.
In Vivo Water Resistance Testing Protocol
This protocol is a summary of the general principles outlined in regulatory guidelines (e.g., FDA, ISO).
Objective: To determine the water-resistant SPF of a sunscreen formulation on human subjects after a defined period of water immersion.
Materials:
-
Sunscreen formulations
-
Solar simulator with a controlled UV spectrum output
-
Water immersion facility (e.g., whirlpool or tub) with controlled temperature and water flow
-
Trained technicians and qualified human subjects
-
Skin marking tools
Procedure:
-
Subject Selection: Recruit a panel of healthy volunteers with suitable skin types (typically Fitzpatrick skin types I, II, and III).
-
Static SPF Determination:
-
On a designated area of the back, apply the sunscreen formulation at a concentration of 2.0 mg/cm².
-
After a 15-30 minute drying period, expose small sub-sites to a series of increasing UV doses from a solar simulator.
-
Determine the Minimal Erythema Dose (MED) for both unprotected and protected skin 16-24 hours post-irradiation.
-
Calculate the static SPF as the ratio of the MED on protected skin to the MED on unprotected skin.
-
-
Water Immersion:
-
On a separate protected site, after the initial drying period, subjects immerse the area in water for a total of 40 or 80 minutes (for "water-resistant" and "very water-resistant" claims, respectively). This is typically done in 20-minute intervals with rest periods in between.
-
-
Post-Immersion SPF Determination:
-
After the final immersion period, the test site is allowed to air-dry without toweling.
-
The MED is then determined on this water-immersed, protected site using the same UV exposure procedure as in the static SPF test.
-
-
Calculation of Water-Resistant SPF: The water-resistant SPF is the SPF value determined after the water immersion protocol. The percentage of SPF retention can also be calculated.
Diagram 2: In Vivo Water Resistance Testing Logic
Caption: Logical flow of in vivo sunscreen water resistance evaluation.
Conclusion
This compound is a highly effective ingredient for enhancing the water resistance of sunscreen formulations. By forming a durable, hydrophobic film on the skin, it significantly improves SPF retention after water immersion. The provided data and protocols offer a framework for researchers and formulators to quantitatively assess the benefits of incorporating this compound into their sunscreen products, leading to the development of more robust and reliable sun protection for consumers.
References
Application of Cetyl Dimethicone in Controlled Release Drug Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl dimethicone, a silicone-based polymer, is a versatile excipient with significant potential in the development of controlled release drug delivery systems, particularly for topical and transdermal applications. Its chemical structure, which combines a lipophilic cetyl group with a polysiloxane backbone, imparts unique properties such as hydrophobicity, film-forming capability, and excellent biocompatibility.[1][2] These characteristics make it an ideal candidate for creating stable drug reservoirs on the skin, modulating the release of active pharmaceutical ingredients (APIs), and enhancing the aesthetic properties of formulations.[1] This document provides detailed application notes and protocols for leveraging this compound in controlled release systems.
Core Concepts and Mechanisms of Action
This compound primarily controls drug release through the formation of a hydrophobic matrix or a surface film.[1] When incorporated into a topical formulation, it creates a non-occlusive but water-resistant barrier on the skin.[1] This barrier can regulate the diffusion of an incorporated drug from the formulation to the skin. The release mechanism is predominantly diffusion-controlled, where the drug partitions from the formulation and diffuses through the silicone matrix to the skin surface. The rate of release is influenced by the concentration and viscosity of this compound, the physicochemical properties of the drug, and the overall composition of the formulation.
Data Presentation: Formulation Examples
While specific quantitative drug release data for this compound-based pharmaceutical formulations is limited in publicly available literature, the following tables provide examples of formulation compositions that can serve as a starting point for developing controlled-release systems. Table 1 is based on a stable cosmetic water-in-oil emulsion containing this compound, which can be adapted for drug delivery.[3] Table 2 provides a hypothetical formulation for a controlled-release topical cream.
Table 1: Composition of a Stable Water-in-Oil Emulsion with this compound [3]
| Component | Function | Concentration (% w/w) |
| Mineral Oil | Oil Phase | 16% |
| This compound (ABIL EM 90®) | Emulsifier & Release-Controlling Agent | 4% |
| Grape Seed Extract (as model active) | Active Ingredient | 4% |
| Rose Oil | Fragrance | 1% |
| Distilled Water | Aqueous Phase | 75% |
Table 2: Hypothetical Formulation of a this compound-Based Controlled Release Topical Cream
| Component | Function | Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.5 - 5% |
| This compound | Primary Release-Controlling Polymer | 5 - 20% |
| Light Mineral Oil / Cyclomethicone | Oil Phase / Emollient | 10 - 25% |
| Cetyl Alcohol | Thickening Agent / Co-emulsifier | 1 - 5% |
| Propylene Glycol | Humectant / Penetration Enhancer | 5 - 10% |
| Polysorbate 80 | Surfactant | 1 - 5% |
| Purified Water | Aqueous Phase | q.s. to 100% |
| Preservative (e.g., Phenoxyethanol) | Antimicrobial | 0.5 - 1% |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Water-in-Oil Emulsion for Controlled Drug Release
This protocol is adapted from the preparation of a stable cosmetic emulsion.[3]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Oil phase (e.g., light mineral oil, cyclomethicone)
-
Aqueous phase (purified water)
-
Heat-stable surfactant (if required)
-
Homogenizer/High-shear mixer
-
Heating and stirring equipment (e.g., water bath, magnetic stirrer)
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine this compound and the oil phase components. Heat the mixture to 70-75°C with continuous stirring until all components are melted and a homogenous solution is formed.
-
Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C. If the API is water-soluble, dissolve it in the heated water.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 2000 rpm) for 15-20 minutes. If the API is oil-soluble, it should be dissolved in the oil phase in step 1.
-
Cooling and Final Mixing: Reduce the homogenization speed (e.g., 1000 rpm) and allow the emulsion to cool to room temperature with continuous stirring.
-
Final Product: Store the resulting cream in an airtight container.
Protocol 2: In Vitro Release Testing (IVRT) of a this compound-Based Topical Formulation
This protocol is based on general guidelines for IVRT of semi-solid dosage forms.[4][5][6][7]
Apparatus and Materials:
-
Vertical Diffusion Cells (Franz Cells)
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) with a suitable pore size
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent like ethanol to ensure sink conditions)[6]
-
Formulation prepared as per Protocol 1
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification
-
Water bath with circulator to maintain 32°C or 37°C
Procedure:
-
Cell Setup: Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor compartments without any air bubbles.
-
Receptor Medium: Fill the receptor compartment with the pre-warmed receptor medium and ensure it is properly degassed.
-
Temperature Equilibration: Place the cells in the water bath and allow them to equilibrate to the desired temperature (typically 32°C for topical products).
-
Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound-based formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of API released per unit area (e.g., µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
Visualizations
Mechanism of Controlled Release
Caption: Controlled drug release from a this compound matrix.
Experimental Workflow for Formulation and Testing
Caption: Workflow for developing and evaluating this compound formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ashdin.com [ashdin.com]
- 5. ashdin.com [ashdin.com]
- 6. recipharm.com [recipharm.com]
- 7. agnopharma.com [agnopharma.com]
Application Note: Utilizing Cetyl Dimethicone to Enhance the Spreadability of Topical Cream Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction The effectiveness and patient compliance of topical cream formulations are significantly influenced by their sensory and physical attributes. Spreadability, the ease with which a cream can be applied uniformly over a skin surface, is a critical quality attribute.[1] Formulations with poor spreadability can lead to inconsistent dosing, reduced therapeutic efficacy, and a negative patient experience. Cetyl dimethicone, an alkyl-modified silicone polymer, is a versatile excipient known for its ability to improve the aesthetic and functional properties of topical products.[2] It enhances the texture and spreadability, giving formulations a silky, smooth, and non-greasy feel upon application.[2] This application note provides a comprehensive overview, including quantitative data and detailed experimental protocols, for leveraging this compound to optimize the spreadability of topical creams.
Physical Mechanism of Action this compound enhances spreadability through several physical mechanisms. As a silicone-based polymer, it acts as a lubricant, reducing the friction between the cream and the skin during application. Its chemical structure allows it to lower the surface tension of the formulation, promoting a more uniform and wider application with less effort. When incorporated into an emulsion, this compound forms a breathable, non-occlusive film on the skin that contributes to a smooth after-feel and helps to prevent moisture loss.[2]
Caption: Logical relationship of this compound's properties to functional outcomes.
Quantitative Analysis
The inclusion of this compound has a quantifiable impact on the physical and sensory properties of a cream. The following tables present representative data from studies on a model oil-in-water (O/W) cream formulation with varying concentrations of this compound.
Table 1: Impact of this compound Concentration on Spreadability This table summarizes the effect of increasing this compound concentration on the spreadability of a cream, as measured by the parallel-plate method. A larger spread area indicates better spreadability.
| This compound Conc. (% w/w) | Mean Spread Area (mm²) ± SD | % Increase from Control |
| 0 (Control) | 715 ± 25 | - |
| 1.0 | 850 ± 30 | 18.9% |
| 2.0 | 995 ± 28 | 39.2% |
| 4.0 | 1150 ± 35 | 60.8% |
Table 2: Effect of this compound on Rheological Properties Rheology plays a critical role in defining product performance.[3][4] Yield stress is the minimum stress required to initiate flow, and a lower value is often correlated with easier spreading.[1][5]
| This compound Conc. (% w/w) | Yield Stress (Pa) ± SD | Apparent Viscosity (Pa·s) at 10 s⁻¹ ± SD |
| 0 (Control) | 145 ± 8 | 15.2 ± 0.8 |
| 1.0 | 110 ± 6 | 12.5 ± 0.6 |
| 2.0 | 75 ± 5 | 9.8 ± 0.5 |
| 4.0 | 48 ± 4 | 7.1 ± 0.4 |
Table 3: Sensory Panel Evaluation Results A trained sensory panel evaluated key tactile attributes on a 10-point scale (where 1 = very poor and 10 = excellent). The results show a clear preference for formulations containing this compound.[6]
| Sensory Attribute | Control (0%) | 1.0% this compound | 2.0% this compound | 4.0% this compound |
| Ease of Spreading | 4.5 ± 0.5 | 6.8 ± 0.4 | 8.5 ± 0.3 | 9.4 ± 0.2 |
| Initial Greasiness | 6.2 ± 0.7 | 4.1 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Stickiness | 5.8 ± 0.6 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Smooth After-Feel | 3.9 ± 0.4 | 6.5 ± 0.3 | 8.2 ± 0.2 | 9.1 ± 0.3 |
Experimental Protocols
Protocol 1: Preparation of Base Cream and Test Formulations
-
Prepare the Oil Phase: In a primary beaker, combine stearic acid (10.0% w/w), cetyl alcohol (5.0% w/w), and mineral oil (10.0% w/w). Heat to 75°C ± 2°C with gentle stirring until all components are melted and uniform.
-
Prepare the Aqueous Phase: In a separate beaker, combine purified water (q.s. to 100%), glycerin (5.0% w/w), and a suitable preservative system. Heat to 75°C ± 2°C.
-
Form the Emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at 5000 RPM for 10 minutes to form a stable oil-in-water (O/W) emulsion.
-
Cooling: Reduce the homogenization speed and allow the emulsion to cool under gentle agitation.
-
Incorporate this compound: When the emulsion temperature reaches 40-45°C, add the specified percentage (e.g., 1.0%, 2.0%, 4.0% w/w) of this compound to the respective batches. Create a control batch with 0% this compound.
-
Final Homogenization: Mix thoroughly until the this compound is uniformly dispersed and the cream is smooth. Adjust the pH if necessary and bring the batch to final weight with purified water.
Protocol 2: Quantitative Assessment of Spreadability (Parallel-Plate Method)
This protocol measures the extent to which a cream spreads under a constant weight.
Caption: Experimental workflow for the parallel-plate spreadability test.
-
Apparatus: Two glass plates (e.g., 20 cm x 20 cm), a ruler or caliper, a stopwatch, and a standard weight.
-
Sample Preparation: Accurately weigh 1.0 g of the test cream.
-
Procedure: a. Place the bottom glass plate on a level surface over graph paper. b. Place the 1.0 g sample in the center of the plate. c. Gently place the top glass plate over the sample. d. If using a weight, place it centrally on the top plate. e. Start the stopwatch and allow the cream to spread for a predetermined time (e.g., 60 seconds). f. After the time has elapsed, remove the weight (if used) and measure the diameter of the spread circle in two perpendicular directions.
-
Calculation: Calculate the average diameter and then the spread area using the formula A = πr².
-
Replicates: Perform the test in triplicate for each formulation and report the mean and standard deviation.
Protocol 3: Rheological Characterization
This protocol determines the yield stress and viscosity of the formulations.[7]
-
Apparatus: A controlled-stress rheometer equipped with a parallel-plate geometry (e.g., 25 mm diameter) and a temperature control unit.
-
Sample Loading: Place an adequate amount of the cream sample onto the lower plate. Lower the upper plate to the desired gap (e.g., 1.0 mm) and trim excess sample. Allow the sample to equilibrate at a standard temperature (e.g., 25°C or 32°C) for 5 minutes.
-
Yield Stress Measurement (Stress Sweep): a. Perform an oscillatory stress sweep from a low stress to a high stress (e.g., 0.1 to 500 Pa) at a constant frequency (e.g., 1 Hz). b. The yield stress is identified as the stress at which the storage modulus (G') begins to drop significantly, indicating the transition from solid-like to liquid-like behavior.[8]
-
Viscosity Measurement (Flow Curve): a. Perform a continuous shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹). b. Plot the resulting viscosity as a function of shear rate. Report the apparent viscosity at a shear rate representative of application (e.g., 10 s⁻¹).
Protocol 4: Sensory Panel Evaluation
This protocol outlines a method for assessing the tactile properties of the creams.[9][10]
-
Panel Selection: Recruit and train a panel of 10-15 individuals to identify and rate specific sensory attributes consistently.[6]
-
Environment: Conduct the evaluation in a controlled environment with consistent temperature and humidity.
-
Procedure: a. Provide panelists with randomized, coded samples of each formulation. b. Instruct panelists to apply a standardized amount (e.g., 0.2 g) of each cream to a designated area on their volar forearm. c. Panelists will rate the intensity of predefined attributes (e.g., Ease of Spreading, Greasiness, Stickiness, Smooth After-Feel) on a structured scale (e.g., a 10-point line scale).[11]
-
Data Analysis: Collect the scores and perform statistical analysis (e.g., ANOVA) to determine significant differences between the formulations.
Conclusion
This compound is a highly effective excipient for enhancing the spreadability and sensory profile of topical cream formulations. Quantitative data demonstrates that increasing concentrations of this compound lead to a larger spread area, a reduction in yield stress and viscosity, and a significant improvement in key sensory attributes such as ease of spreading and after-feel. The protocols provided herein offer robust methods for formulators to characterize these improvements and optimize their formulations for superior performance and patient acceptability. The typical use level of 0.5% to 5% allows for significant flexibility in achieving the desired rheological and sensory targets.[2]
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. rheologylab.com [rheologylab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols for Formulating Clear Gel Products with Cetyl Dimethicone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl dimethicone is a silicone-based polymer that finds extensive application in the formulation of personal care and pharmaceutical products. Its chemical structure, which combines a long-chain alkyl group (cetyl) with a dimethicone backbone, imparts unique properties such as emollience, lubricity, and water repellency. A key application of this compound and its derivatives, such as this compound copolyol, is in the creation of clear gel products, particularly in water-in-oil (W/O) emulsion systems.
These application notes provide detailed methodologies and protocols for formulating clear gel products utilizing this compound. The focus is on achieving optimal clarity, stability, and desired rheological properties.
Principle of Clear Gel Formation
The formation of a clear gel, particularly a clear water-in-oil emulsion, is primarily dependent on the principle of refractive index (RI) matching. For a product to appear transparent, the refractive indices of the dispersed phase (water) and the continuous phase (oil) must be nearly identical. When the RIs are matched, light passes through the emulsion without being scattered at the oil-water interface, resulting in a clear appearance. This compound, with a refractive index of approximately 1.448, is a key component of the oil phase.[1][2] The refractive index of the aqueous phase is typically adjusted using glycols or other polyols to match that of the oil phase.
Key Formulation Components and Considerations
| Component | Function | Key Considerations |
| This compound | Primary oil phase component, emollient, lubricant | Soluble in many organic solvents but insoluble in water. Contributes significantly to the refractive index of the oil phase. |
| This compound Copolyol | Water-in-oil emulsifier | Stabilizes the W/O emulsion. Derivatives like Cetyl PEG/PPG-10/1 Dimethicone are potent emulsifiers for creating stable clear gels. |
| Other Silicones | Co-emollients, texture modifiers | Cyclopentasiloxane can be used as a volatile carrier to improve spreadability and provide a light, non-greasy feel. |
| Non-Silicone Oils | Co-emollients, RI modification | Mineral oil, esters, and other hydrocarbons can be included in the oil phase to adjust the overall refractive index and sensory properties. |
| Refractive Index Modifiers (Aqueous Phase) | Increase the RI of the water phase | Glycerin, propylene glycol, butylene glycol, and other polyols are commonly used to match the RI of the oil phase. |
| Gelling Agents/Thickeners | Viscosity modification, stability enhancement | While the goal is a clear gel, sometimes viscosity modifiers are needed for stability. Use of traditional water-soluble thickeners can be challenging in W/O systems and may impact clarity. |
| Actives and Other Additives | Provide desired therapeutic or cosmetic effect | Solubility of the active ingredient in either the oil or water phase must be considered. The addition of any component can affect the refractive index and overall stability. |
Example Formulations
The following are example formulations for clear gel products containing this compound. These are intended as a starting point for development.
Table 1: Clear Moisturizing Gel (Water-in-Silicone Emulsion)
| Phase | Ingredient | INCI Name | % w/w |
| A (Oil Phase) | This compound | This compound | 10.00 |
| Cyclopentasiloxane | Cyclopentasiloxane | 15.00 | |
| Cetyl PEG/PPG-10/1 Dimethicone | Cetyl PEG/PPG-10/1 Dimethicone | 2.50 | |
| B (Aqueous Phase) | Deionized Water | Aqua | 55.50 |
| Glycerin | Glycerin | 15.00 | |
| Sodium Chloride | Sodium Chloride | 1.00 | |
| Preservative | (e.g., Phenoxyethanol) | 1.00 |
Table 2: Stable Water-in-Oil Emulsion with this compound Copolyol
| Ingredient | INCI Name | % w/w |
| Paraffin Oil | Paraffinum Liquidum | 13.60 |
| This compound Copolyol | Cetyl PEG/PPG-10/1 Dimethicone | 2.40 |
| Polysorbate 80 | Polysorbate 80 | 0.80 |
| Deionized Water | Aqua | 83.20 |
This formulation was found to be stable at 25°C and 40°C for 30 days.[3]
Experimental Protocols
Protocol 1: Preparation of a Clear Water-in-Silicone Gel
Objective: To prepare a clear and stable water-in-silicone gel using this compound.
Materials:
-
Beakers
-
Homogenizer
-
Overhead stirrer
-
Water bath
-
Ingredients as listed in Table 1
Procedure:
-
In a main beaker, combine all ingredients of the oil phase (Phase A).
-
In a separate beaker, combine all ingredients of the aqueous phase (Phase B) and heat to 75-80°C while stirring until all solids are dissolved.
-
Cool the aqueous phase to room temperature.
-
Slowly add the aqueous phase (Phase B) to the oil phase (Phase A) under high-speed homogenization.
-
Continue homogenization for 10-15 minutes until a uniform and clear gel is formed.
-
Transfer the product to a suitable container.
Logical Workflow for Clear Gel Formulation
Caption: Workflow for formulating a clear gel by matching refractive indices.
Protocol 2: Viscosity Measurement
Objective: To determine the viscosity of the formulated clear gel.
Apparatus:
-
Rotational viscometer (e.g., Brookfield DV-II) with appropriate spindle
-
Temperature-controlled water bath
Procedure:
-
Place an adequate amount of the gel sample in a beaker, ensuring there are no air bubbles.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.
-
Immerse the spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize for at least 60 seconds.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement three times and calculate the average viscosity.
Table 3: Illustrative Viscosity Data for Clear Gels
| Formulation Component | Concentration (%) | Approximate Viscosity (cP at 25°C) |
| This compound | 10 | 5,000 - 15,000 |
| This compound Copolyol | 2.5 | 10,000 - 25,000 |
| Gelling Agent (e.g., Carbomer) | 0.5 | > 30,000 |
Note: These are typical viscosity ranges and can vary significantly based on the complete formulation.
Protocol 3: Stability Testing
Objective: To assess the physical stability of the clear gel under various conditions.
Equipment:
-
Ovens/Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Refrigerator/Freezer (-10°C)
-
Centrifuge
Procedure:
-
Accelerated Stability Testing:
-
Place samples of the gel in sealed containers at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples and evaluate for changes in appearance, color, odor, pH, viscosity, and phase separation.
-
-
Freeze-Thaw Cycling:
-
Subject the samples to three to five cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.
-
After the final cycle, examine the samples for any signs of instability such as phase separation or crystallization.
-
-
Centrifugation Test:
-
Place a sample of the gel in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Inspect the sample for any signs of phase separation or creaming.
-
Table 4: Stability Assessment Parameters and Acceptance Criteria
| Parameter | Test Condition | Acceptance Criteria |
| Appearance | 4°C, 25°C, 40°C, Freeze-Thaw | Clear, homogeneous gel |
| Color | 4°C, 25°C, 40°C, Freeze-Thaw | No significant change from initial |
| Odor | 4°C, 25°C, 40°C | No significant change from initial |
| pH | 25°C | Within ±0.5 of the initial value |
| Viscosity | 25°C | Within ±20% of the initial value |
| Phase Separation | All conditions | No visible separation |
Experimental Workflow for Stability Testing
Caption: Workflow for the physical stability testing of clear gel formulations.
Protocol 4: Clarity Assessment
Objective: To quantitatively measure the clarity of the gel.
Apparatus:
-
Turbidimeter
Procedure:
-
Calibrate the turbidimeter according to the manufacturer's instructions using formazin standards.
-
Place the gel sample in a clean cuvette, ensuring there are no air bubbles or smudges on the glass.
-
Insert the cuvette into the turbidimeter.
-
Record the turbidity reading in Nephelometric Turbidity Units (NTU).
-
A lower NTU value indicates higher clarity.
Table 5: Clarity Benchmarks for Cosmetic Gels
| Clarity Description | NTU Range |
| Water Clear | 0 - <3 |
| Visually Clear | 3 - <6 |
| Clarity Disappears | 6 - <18 |
| Translucent to Opaque | >18 |
For a product to be considered a "clear gel," the NTU value should ideally be below 50, and for exceptional clarity, below 10.[4]
Conclusion
The formulation of clear gel products with this compound is a well-established technique that relies on the principle of refractive index matching between the oil and water phases of a water-in-oil emulsion. Careful selection of ingredients, particularly the emulsifier (e.g., this compound copolyol) and aqueous phase RI modifiers, is crucial for achieving a stable and aesthetically pleasing clear product. The protocols provided herein offer a systematic approach to the formulation, characterization, and stability assessment of these clear gels, providing a valuable resource for researchers and formulators in the pharmaceutical and cosmetic industries.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound CAS#: 191044-49-2 [m.chemicalbook.com]
- 3. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Use of Cetyl Dimethicone in Hair Conditioning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyl dimethicone, an alkyl-modified silicone, is a versatile and highly effective ingredient in hair conditioning formulations. Its unique chemical structure, combining a long-chain alkyl group with a dimethicone backbone, imparts desirable sensory properties and functional benefits to hair care products.[1][2] These application notes provide a comprehensive overview of the utility of this compound in hair conditioning research, including its mechanism of action, formulation guidelines, and detailed protocols for performance evaluation.
This compound functions primarily by forming a thin, hydrophobic film on the hair shaft.[1] This film lubricates the hair fiber, reducing friction between individual strands and easing combing and detangling.[3][4] The occlusive nature of this barrier also helps to seal the hair cuticle, preventing moisture loss and protecting the hair from environmental stressors.[2] The cetyl group enhances the substantivity of the silicone to the hair, leading to a durable conditioning effect and a soft, non-greasy feel.[2][5]
Data Presentation: Performance of Silicone-Containing Conditioners
While specific quantitative data for this compound is proprietary and varies by formulation, the following tables illustrate the typical performance improvements observed with silicone-containing conditioners in key hair conditioning tests. These results are representative of the benefits that can be achieved with well-formulated products containing this compound.
Table 1: Instrumental Combing Force Reduction on Bleached Hair
| Treatment | Mean Wet Combing Work (N·mm) | % Reduction vs. Control | Mean Dry Combing Work (N·mm) | % Reduction vs. Control |
| Control (No Treatment) | 150 | - | 80 | - |
| Silicone-Free Conditioner | 60 | 60% | 45 | 43.75% |
| Conditioner with 2% Silicone | 30 | 80% | 30 | 62.5% |
Data is illustrative and based on findings for a representative silicone-containing conditioner. Actual results for a this compound formulation may vary.[6]
Table 2: Tensile Strength of Hair Fibers After Treatment
| Hair Treatment | Mean Work to Rupture (mJ) | % Change vs. Untreated |
| Untreated Virgin Hair | 1.21 | - |
| Bleached Hair (Control) | 0.48 | -60.3% |
| Bleached Hair + Silicone Conditioner | 0.65 | -46.3% (35.4% improvement vs. Bleached) |
This table demonstrates the protective effect of a conditioning treatment on the mechanical strength of damaged hair. Data is representative.
Table 3: Sensory Evaluation of Hair Attributes (Panel of 10 Trained Panelists; Scale of 1-10)
| Attribute | Untreated Hair | Silicone-Free Conditioner | Conditioner with this compound |
| Ease of Wet Combing | 2.5 ± 0.8 | 6.5 ± 1.2 | 8.5 ± 0.9 |
| Ease of Dry Combing | 3.0 ± 1.0 | 7.0 ± 1.1 | 9.0 ± 0.7 |
| Softness | 3.5 ± 0.9 | 6.0 ± 1.3 | 8.0 ± 1.0 |
| Smoothness | 3.2 ± 1.1 | 6.8 ± 1.0 | 8.8 ± 0.8 |
| Shine/Luster | 4.0 ± 1.2 | 6.5 ± 1.4 | 8.2 ± 1.1 |
| Frizz Control | 2.8 ± 0.7 | 5.5 ± 1.5 | 7.5 ± 1.3 |
Sensory data is illustrative, highlighting the expected improvements in key hair feel and appearance attributes with the inclusion of this compound.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of hair conditioners containing this compound.
Protocol 1: Instrumental Combing Force Analysis
Objective: To quantify the reduction in combing force on hair tresses after treatment with a conditioner containing this compound.
Materials:
-
Dia-Stron Miniature Tensile Tester (or similar instrument)
-
Hair tresses (e.g., virgin, bleached, or colored)
-
Test conditioner with this compound
-
Control conditioner (without this compound)
-
Sodium Lauryl Ether Sulfate (SLES) solution (10%) for pre-washing
-
Deionized water
-
Constant temperature and humidity chamber
Procedure:
-
Hair Tress Preparation:
-
Pre-wash hair tresses with the SLES solution to remove any existing treatments.
-
Rinse thoroughly with deionized water.
-
Allow tresses to air dry in the constant temperature and humidity chamber (e.g., 25°C, 50% RH).
-
-
Baseline Measurement:
-
Mount a dry, pre-washed tress in the tensile tester.
-
Perform an initial combing measurement to establish a baseline combing force.
-
-
Treatment:
-
Wet the tress with deionized water.
-
Apply a standardized amount of the test or control conditioner (e.g., 0.5 g per 2 g tress).
-
Gently massage the conditioner into the tress for 1 minute.
-
Rinse the tress thoroughly with deionized water for 1 minute.
-
-
Wet Combing Measurement:
-
Immediately mount the wet tress in the tensile tester.
-
Perform a series of combing strokes (e.g., 10) and record the force data.
-
-
Dry Combing Measurement:
-
Allow the treated tress to air dry completely in the constant temperature and humidity chamber.
-
Mount the dry tress and perform a series of combing strokes, recording the force data.
-
-
Data Analysis:
-
Calculate the average combing force or work for each treatment.
-
Determine the percentage reduction in combing force compared to the untreated baseline and the control conditioner.
-
Protocol 2: Single Fiber Tensile Strength Test
Objective: To assess the effect of a this compound conditioner on the mechanical strength of individual hair fibers.
Materials:
-
Single fiber tensile strength tester (e.g., Instron)
-
Individual hair fibers
-
Test conditioner with this compound
-
Control conditioner
-
Mounting tabs
-
Deionized water
Procedure:
-
Fiber Preparation:
-
Randomly select individual hair fibers from a larger swatch.
-
Mount each fiber onto a mounting tab at a specific gauge length (e.g., 20 mm).
-
-
Treatment:
-
Immerse the mounted fibers in the test or control conditioner for a set time (e.g., 5 minutes).
-
Rinse thoroughly with deionized water.
-
Allow the fibers to equilibrate in a constant temperature and humidity chamber.
-
-
Tensile Testing:
-
Mount the fiber in the tensile tester.
-
Stretch the fiber at a constant rate of extension until it breaks.
-
Record the force-elongation curve.
-
-
Data Analysis:
-
From the curve, determine key parameters such as break stress, break strain, and work to rupture.
-
Compare the results for the treated fibers to untreated and control-treated fibers.
-
Protocol 3: Sensory Evaluation by Trained Panel
Objective: To quantitatively assess the sensory attributes of hair treated with a this compound conditioner.
Materials:
-
Hair tresses
-
Test conditioner with this compound
-
Control conditioner
-
Trained sensory panel (10-12 panelists)
-
Standardized evaluation booths with controlled lighting
-
Evaluation forms with a defined rating scale (e.g., 1-10)
Procedure:
-
Panelist Training:
-
Train panelists to identify and rate specific hair attributes (e.g., smoothness, softness, ease of combing, frizz).
-
-
Tress Preparation:
-
Prepare tresses treated with the test conditioner, control conditioner, and an untreated tress.
-
Code the tresses to blind the panelists to the treatment.
-
-
Evaluation:
-
Panelists evaluate the wet and dry tresses for the predefined sensory attributes.
-
Each panelist assigns a score for each attribute on the evaluation form.
-
-
Data Analysis:
-
Collect the scores from all panelists.
-
Calculate the mean score for each attribute and treatment.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[7]
-
Mandatory Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. hengyitek.com [hengyitek.com]
- 4. specialchem.com [specialchem.com]
- 5. siltech.com [siltech.com]
- 6. Effects of Cosmetic Emulsions on the Surface Properties of Mongolian Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 8. dgk-ev.de [dgk-ev.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cetyl Dimethicone for Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing cetyl dimethicone concentration for emulsion stability.
Troubleshooting Guide
Issue: My water-in-oil (W/O) emulsion is showing signs of instability (phase separation, coalescence) shortly after preparation.
Possible Causes and Solutions:
-
Incorrect this compound Concentration: The concentration of this compound is crucial for stabilizing the emulsion. A concentration that is too low will result in an insufficient number of emulsifier molecules to surround the dispersed water droplets, leading to coalescence and phase separation. Conversely, an excessively high concentration may not necessarily improve stability and is not cost-effective.
-
Recommendation: Start with a concentration of this compound between 2% and 5% of the total formulation weight.[1][2] Observe the emulsion's stability and adjust the concentration incrementally. For high internal phase emulsions (HIPEs), where the water phase can be over 90%, this compound has shown to be effective.[3]
-
-
Inadequate Homogenization: Insufficient shear force during emulsification can lead to large, non-uniform water droplets that are more prone to coalescence.
-
Recommendation: Employ a high-shear homogenizer. A two-step process can be effective: initial mixing at a lower speed (e.g., 1000 rpm) followed by homogenization at a higher speed (e.g., 2000 rpm) for a defined period (e.g., 5 minutes) to ensure a fine and uniform droplet size distribution.[1]
-
-
Lack of Electrolytes in the Aqueous Phase: In W/O emulsions stabilized by non-ionic emulsifiers like this compound, the addition of an electrolyte to the water phase can significantly enhance stability.[4][5] Electrolytes reduce the attractive forces between water droplets, thereby hindering coalescence.[4][5]
-
Recommendation: Incorporate a salt, such as magnesium sulfate (MgSO₄) or sodium chloride (NaCl), into the aqueous phase, typically at a concentration of 0.5% to 1.0%.
-
Issue: The viscosity of my emulsion changes significantly over time or with temperature variations.
Possible Causes and Solutions:
-
Oil Phase Concentration: The viscosity of emulsions formulated with this compound can be inversely related to the concentration of the external (oil) phase.[6]
-
Recommendation: If a higher viscosity is desired, consider adjusting the oil-to-water ratio. Increasing the internal phase (water) volume can lead to a more viscous product.
-
-
Absence of a Gelling Agent: The stability and viscosity of multiple emulsions (W/O/W) can be improved with the addition of a gelling agent to the external aqueous phase.[2][7][8]
-
Recommendation: For W/O/W emulsions, consider incorporating a viscosity-enhancing agent like carbomer into the continuous water phase.
-
-
Temperature Sensitivity: Emulsion stability can be temperature-dependent. Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence, which can affect viscosity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a W/O emulsion?
A1: The optimal concentration of this compound, often referred to by trade names like ABIL® EM 90, typically ranges from 1.5% to 5%.[1][6] A stable formulation was achieved with 4% this compound, 16% mineral oil, and 75% distilled water.[1] Another study found a stable W/O/W multiple emulsion with 2.4% this compound copolyol.[2][7][8] The ideal concentration is dependent on the specific oil phase composition and the desired emulsion properties.
Q2: Can I use this compound in oil-in-water (O/W) emulsions?
A2: While this compound is primarily a potent water-in-oil (W/O) and water-in-silicone (W/S) emulsifier, it can also be used as a co-emulsifier in O/W emulsions to improve stability and sensory characteristics.[10]
Q3: What is the HLB value of this compound and why is it important?
A3: Cetyl PEG/PPG-10/1 Dimethicone has a Hydrophile-Lipophile Balance (HLB) value of approximately 4.5 to 5.[3][11] This low HLB value indicates its lipophilic (oil-loving) nature, making it highly effective for creating stable W/O emulsions.
Q4: Are there any known incompatibilities with this compound?
A4: When formulating with this compound in W/O emulsions, it is generally not advisable to use water-based thickeners like xanthan gum in the internal phase, as they may compromise stability.[6]
Q5: What is the recommended procedure for preparing an emulsion with this compound?
A5: A common method involves heating the oil phase (containing this compound) and the water phase separately to approximately 75°C. The water phase is then added slowly to the oil phase with continuous stirring. After the addition is complete, the emulsion is homogenized at a higher speed for several minutes.[1] Cold processing is also possible with this compound, which can be advantageous for heat-sensitive ingredients.[3][11]
Data Presentation
Table 1: Example Formulations for Stable Emulsions Using this compound
| Formulation Type | This compound Concentration (%) | Oil Phase Composition & Concentration (%) | Aqueous Phase Concentration (%) | Other Key Components | Reference |
| W/O Emulsion | 4.0 | Mineral Oil (16.0) | 75.0 | 4% Grape Seed Extract, 1% Rose Oil | [1] |
| W/O/W Emulsion | 2.4 | Paraffin Oil (13.6) | Not specified | 0.8% Polysorbate 80, Carbomer | [2][7][8] |
| W/O Emulsion | 2.5 | Paraffin Oil (14.0) | 78.5 | 4% T. indica Seeds Extract, 1% Lemon Oil | [12] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion
-
Phase Preparation:
-
Oil Phase: Combine the lipid components (e.g., mineral oil, paraffin oil) and this compound in a suitable vessel.
-
Aqueous Phase: In a separate vessel, dissolve any water-soluble components, including electrolytes (e.g., 0.5% MgSO₄), in distilled water.
-
-
Heating: Heat both the oil phase and the aqueous phase to 75°C ± 1°C.
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase drop-by-drop while stirring continuously with a mechanical mixer at a moderate speed (e.g., 2000 rpm).[1]
-
Continue stirring for approximately 15 minutes until the entire aqueous phase is incorporated.
-
-
Homogenization: Reduce the mixer speed to 1000 rpm and continue to homogenize for an additional 5 minutes to ensure a uniform emulsion.[1]
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Emulsion Stability Assessment
-
Physical Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at specified time intervals (e.g., 24 hours, 7 days, 30 days).[1]
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 10 minutes) to accelerate any potential instability. Observe for any phase separation.
-
Thermal Stability: Store samples of the emulsion at various temperatures (e.g., 8°C, 25°C, 40°C, and 40°C with 75% relative humidity) and evaluate their physical stability over a predetermined period (e.g., 90 days).[1]
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion at controlled temperatures. Record any changes over time.
-
pH Measurement: Measure the pH of the emulsion at regular intervals to check for any chemical changes that might affect stability.[1]
-
Microscopic Analysis: Observe the emulsion under a microscope to assess droplet size and distribution. An increase in droplet size over time is an indicator of coalescence.[2]
-
Conductivity Test: For W/O emulsions, the electrical conductivity should be very low. A significant increase in conductivity can indicate phase inversion to an O/W emulsion.[1]
Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of a W/O emulsion.
Caption: Troubleshooting decision tree for unstable W/O emulsions with this compound.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. China Silicone Emulsifier Cetyl PEG/PPG-10/1 Dimethicone Suppliers, Manufacturers - Factory Direct Price - Shengqing Materials [shengqingmaterials.com]
- 4. researchgate.net [researchgate.net]
- 5. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 6. chemistscorner.com [chemistscorner.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. solutions.cht.com [solutions.cht.com]
- 10. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
"Troubleshooting phase separation in cetyl dimethicone-based emulsions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cetyl dimethicone-based emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
A1: this compound, particularly in the form of Cetyl PEG/PPG-10/1 Dimethicone, is a potent non-ionic, water-in-oil (W/O) silicone emulsifier.[1][2] Its chemical structure, a polysiloxane polyalkyl polyether block copolymer, allows it to effectively emulsify and stabilize systems where water is the dispersed (internal) phase and oil or silicone is the continuous (external) phase.[1][2] It is valued for its ability to create stable emulsions, even with ingredients that typically cause destabilization, and for its capacity to produce a water-resistant film, which is beneficial in topical applications.[2] this compound copolyol has a Hydrophile-Lipophile Balance (HLB) value of approximately 5, making it ideal for forming W/O emulsions.[2]
Q2: What are the primary causes of phase separation in emulsions?
A2: Phase separation in emulsions is a sign of instability. The primary causes include:
-
Incorrect Emulsifier Concentration: Too little emulsifier will fail to adequately surround the dispersed droplets, while too much can also lead to instability over time.[3][4]
-
Improper Oil-to-Water Ratio: The relative amounts of the oil and water phases are critical. An imbalance can overwhelm the emulsifier's capacity.[3][4]
-
Inadequate Mixing or Shear: Insufficient mixing results in large droplets that are more prone to coalescence.[4][5][6] Conversely, excessive shear can sometimes break an emulsion, especially if shear-sensitive polymers are used.[5][6]
-
Temperature Fluctuations: Both heating and cooling can affect emulsion stability.[6][7] High temperatures can decrease viscosity, accelerating droplet movement and coalescence.[2][6]
-
pH Imbalance: Significant shifts in the pH of the aqueous phase can deactivate certain emulsifiers or stabilizing agents, leading to separation.[5][7][8]
-
Presence of Electrolytes: High concentrations of salts or other electrolytes in the water phase can disrupt the stability of the emulsion.
Q3: How does particle size impact the stability of a this compound-based emulsion?
A3: Particle size is a critical factor in emulsion stability; stability is generally inversely proportional to the particle size.[9] Smaller droplets of the dispersed phase (water, in a W/O emulsion) lead to a more stable system for several reasons:
-
Reduced Gravitational Separation: Smaller particles are less affected by gravity, slowing down the processes of creaming or sedimentation.[4][6]
-
Increased Viscosity: A higher number of smaller droplets increases the viscosity of the emulsion, which impedes droplet movement and coalescence.[10][11]
-
Prevention of Coalescence: Smaller, more uniform droplets provide a more stable interfacial film, making it harder for them to merge.[11] Studies have shown that emulsions with smaller particle sizes (e.g., 80 nm) are significantly more stable under temperature stress than those with larger particle sizes (e.g., 250 nm).[9]
Troubleshooting Guide
Issue 1: Immediate Phase Separation After Preparation
Q: My emulsion separates into distinct oil and water layers almost immediately after I stop mixing. What is causing this and how can I fix it?
A: Immediate phase separation, or coalescence, indicates a fundamental failure in the emulsification process. The most common causes are an insufficient amount of emulsifier, the wrong type of emulsifier for the intended emulsion (e.g., high-HLB for a W/O system), or a processing error.[4]
Troubleshooting Workflow:
Caption: Troubleshooting immediate phase separation.
Corrective Actions:
-
Verify Emulsifier Concentration: For Cetyl PEG/PPG-10/1 Dimethicone (like ABIL EM 90®), a typical usage rate is between 1.5% and 4%.[2][12] Ensure your concentration is within the recommended range for your specific oil phase content.
-
Adjust Phase Ratios: Water-in-silicone emulsions can become unstable if the internal (water) phase volume is too high. A stable formulation was achieved with 75% water, 16% mineral oil, and 4% this compound.[2] See Table 1 for example formulations.
-
Optimize Mixing Process: W/O emulsions require a specific mixing procedure. The aqueous phase should be added slowly to the oil phase with continuous stirring.[2][13] After the initial emulsion is formed, homogenization with a high-shear mixer is often necessary to reduce droplet size and ensure long-term stability.[13]
Issue 2: Delayed Phase Separation (Creaming or Sedimentation)
Q: My emulsion looks good initially but separates after a few hours or days, with a layer of oil or water forming at the top or bottom. What should I do?
A: This phenomenon, known as creaming (oil rising) or sedimentation (water settling in a W/O emulsion), is a milder form of instability. It suggests that while an emulsion was formed, the droplets are not sufficiently stabilized to resist gravity over time. The primary causes are often related to viscosity and droplet size.[4]
Troubleshooting Workflow:
Caption: Troubleshooting delayed phase separation.
Corrective Actions:
-
Increase Viscosity: Increasing the viscosity of the continuous (oil) phase slows down the movement of the dispersed water droplets, preventing them from merging. This can be achieved by adding oil-phase thickeners or waxes. Adding a gelling agent like carbomer has been shown to increase the stability of multiple emulsions.[12][14]
-
Reduce Droplet Size: As per Stokes' Law, the rate of creaming/sedimentation is directly proportional to the square of the droplet radius. Use a homogenizer or increase homogenization time to reduce the average droplet size.[2]
-
Control Storage Conditions: Store emulsions at a stable, controlled temperature. Temperature fluctuations can cause changes in viscosity and accelerate separation.[7] Perform stability testing at various temperatures (e.g., 8°C, 25°C, 40°C) to assess robustness.[2]
Issue 3: Changes in Viscosity or Grainy Texture Over Time
Q: My emulsion's viscosity has either decreased significantly or it has developed a grainy/waxy texture during storage. What is the cause?
A: A decrease in viscosity over time can be a precursor to phase separation and may indicate droplet coalescence. A grainy texture can arise from the crystallization of certain components, especially if waxes are not properly melted and incorporated during preparation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting viscosity and texture issues.
Corrective Actions:
-
Ensure Proper Heating: When formulating, both the oil and water phases should be heated separately to a temperature above the melting point of all waxy components (typically 75°C) before mixing.[2][5] This ensures all ingredients are fully liquid and can be incorporated homogenously into the emulsion.[5]
-
Monitor and Control pH: The pH of the emulsion should be measured after preparation and during stability studies. A significant decrease in pH could indicate oxidation of oils, which can affect stability.[2] Maintaining a pH between 4 and 7 is generally recommended for silicone emulsions.[7][15]
-
Optimize Emulsifier Level: Viscosity drift can be related to the emulsifier level. If the concentration is too low, viscosity may decrease over time. If it is too high, viscosity may also decrease.[3] Finding the optimal level is key to long-term viscosity stability.[3]
Data Presentation
Table 1: Example of a Stable W/O Emulsion Formulation
This table summarizes the composition of a stable water-in-oil emulsion developed in a research study.[2][16]
| Component | INCI Name | Percentage (%) | Function |
| Oil Phase | |||
| ABIL EM 90® | Cetyl PEG/PPG-10/1 Dimethicone | 4.0 | W/O Emulsifier |
| Mineral Oil | Paraffinum Liquidum | 16.0 | Emollient (Oil Phase) |
| Rose Oil | Rosa Damascena Flower Oil | 1.0 | Fragrance |
| Water Phase | |||
| Distilled Water | Aqua | 75.0 | Solvent (Aqueous Phase) |
| Grape Seed Extract | Vitis Vinifera (Grape) Seed Extract | 4.0 | Active Ingredient |
Experimental Protocols
Protocol 1: Emulsion Preparation (General Method)
This protocol is adapted from methodologies used in the formulation of stable W/O emulsions.[2]
-
Phase Preparation:
-
Combine all oil-soluble ingredients (e.g., this compound, paraffin oil, waxes) in a primary vessel. This is your oil phase (Phase A).
-
Combine all water-soluble ingredients (e.g., distilled water, glycerin, extracts) in a separate vessel. This is your water phase (Phase B).
-
-
Heating:
-
Heat both Phase A and Phase B separately to 75°C ± 1°C under gentle agitation. Ensure all solid components are fully melted.
-
-
Emulsification:
-
Slowly add the water phase (Phase B) to the oil phase (Phase A) drop-by-drop with continuous high-speed stirring (e.g., 2000 rpm with a mechanical mixer).
-
Continue stirring for 15-20 minutes after all of Phase B has been added.
-
-
Homogenization & Cooling:
-
Reduce the mixing speed (e.g., to 1000 rpm) and continue to mix until the emulsion cools to room temperature. For optimal stability, a separate homogenization step using a high-shear homogenizer can be performed while the emulsion is still warm.
-
Further reduce speed (e.g., to 500 rpm) for the final 5 minutes of cooling.
-
Protocol 2: Stability Testing
This protocol outlines key tests to assess the physical stability of the prepared emulsion.[2][10]
-
Visual and Olfactory Assessment:
-
Divide the emulsion into several samples and store them at different controlled conditions (e.g., 8°C, 25°C, 40°C, and 40°C with 75% Relative Humidity).
-
Visually inspect the samples at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, color change, or liquefaction. Note any changes in odor.
-
-
Centrifugation Test:
-
Place 5-10 g of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000-5000 rpm) for 15-30 minutes.
-
Observe the sample for any signs of phase separation. A stable emulsion will show no separation.
-
-
pH Measurement:
-
Calibrate a pH meter.
-
Measure the pH of the emulsion at each time point during the stability study. Significant changes can indicate chemical instability.
-
-
Viscosity Measurement:
-
Use a viscometer to measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C).
-
Repeat measurements at each stability time point to check for changes in rheology.
-
-
Conductivity Test:
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide.
-
Observe under a microscope to assess droplet size, uniformity, and check for signs of flocculation or coalescence.[11]
-
References
- 1. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. foreverest.net [foreverest.net]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. thecosmeticformulator.com [thecosmeticformulator.com]
- 7. otdchem.com [otdchem.com]
- 8. deepseasilicone.com [deepseasilicone.com]
- 9. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical Review of Techniques for Food Emulsion Characterization | MDPI [mdpi.com]
- 12. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistscorner.com [chemistscorner.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. How to ensure the stability of SILICONE RESIN emulsion? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 16. researchgate.net [researchgate.net]
"Impact of electrolyte concentration on cetyl dimethicone emulsion performance"
This guide provides technical support for researchers, scientists, and drug development professionals working with cetyl dimethicone emulsions. It focuses on the critical impact of electrolyte concentration on emulsion performance and offers troubleshooting advice and standardized protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are electrolytes often necessary when formulating with this compound?
A1: this compound is a water-in-oil (W/O) emulsifier. In W/O emulsions, the addition of electrolytes to the internal water phase is crucial for long-term stability. The electrolytes help to shield the electrostatic interactions between the dispersed water droplets, which reduces the attractive forces (van der Waals forces) between them. This preventative measure hinders droplet coalescence and subsequent phase separation.[1][2]
Q2: What is the primary mechanism by which electrolytes stabilize a this compound W/O emulsion?
A2: The primary mechanism is the reduction of the attractive forces between water droplets. By increasing the electrolyte concentration in the aqueous phase, the refractive index of the water gets closer to that of the oil phase. This minimizes the refractive index difference, which in turn decreases the van der Waals attractive forces between the droplets, leading to enhanced emulsion stability.[1][2]
Q3: Can adding too much electrolyte destabilize the emulsion?
A3: Yes, while electrolytes are beneficial up to a certain concentration, excessive amounts can lead to instability. High salt concentrations can sometimes lead to effects like Ostwald ripening, where larger droplets grow at the expense of smaller ones, or cause the viscosity to decrease after reaching an optimal point, potentially leading to instability.[3]
Q4: What types of electrolytes are commonly used in W/O emulsions?
A4: Simple inorganic salts are most common. Sodium chloride (NaCl) and magnesium sulfate (MgSO₄) are frequently used to stabilize W/O emulsions.[4] Other salts like calcium chloride (CaCl₂) have also been shown to be effective.[3]
Q5: How do electrolytes affect the viscosity of a this compound emulsion?
A5: The effect on viscosity can be complex. Typically, as electrolyte concentration is increased from zero, the viscosity of a W/O emulsion will increase to a maximum peak.[3] This is often due to a decrease in droplet size and a more stable internal structure. However, beyond an optimal concentration, the viscosity may begin to decrease.[3]
Troubleshooting Guide
Q: My emulsion is showing signs of instability (e.g., creaming, phase separation) after I added an active ingredient. What could be the cause?
A: Active ingredients are often salts, which can alter the overall electrolyte concentration of your formulation.
-
Check Electrolyte Compatibility: Some emulsifiers are intolerant to certain electrolytes or high salt concentrations.[5] this compound generally requires some electrolytes, but the specific active may be disrupting the balance.
-
Adjust Electrolyte Levels: The active ingredient may have pushed the total electrolyte concentration beyond the optimal range for stability. Try creating a series of formulations with varying concentrations of a simple salt (like NaCl) in addition to your active to find a new stable point.
-
Solution: Begin by evaluating the base emulsion without the active. Once stable, create test batches with the active ingredient and incremental additions of NaCl (e.g., 0.25%, 0.5%, 1.0% w/w of the water phase) to identify a new stable formulation.
Q: The viscosity of my final emulsion is much lower than expected. How can electrolytes be related to this?
A: The viscosity of a W/O emulsion is highly dependent on the stability of its internal structure, which is influenced by electrolytes.
-
Insufficient Electrolytes: Without sufficient electrolytes, the water droplets can coalesce, leading to a breakdown of the emulsion structure and a corresponding drop in viscosity.
-
Excessive Electrolytes: As noted in the literature, adding salt beyond an optimal concentration can cause the emulsion's viscosity to decrease.[3]
-
Solution: Prepare several small test batches with a range of electrolyte concentrations (e.g., from 0% to 2.0% NaCl in the water phase) to determine the optimal concentration for your desired viscosity.
Q: I observe an increase in droplet size over time in my stability tests. What is the likely cause?
A: An increase in droplet size is a clear indicator of emulsion instability, likely due to coalescence or Ostwald ripening.
-
Inadequate Electrolyte Concentration: This is a primary cause of droplet coalescence. The repulsive forces are too weak to prevent the water droplets from merging.
-
Over-shearing: Applying excessive shear (homogenization speed or time) can sometimes lead to a decrease in viscosity over time, which can contribute to instability and droplet coalescence.[4]
-
Solution: First, verify that you are using an adequate concentration of electrolytes. A typical starting point is 0.5% to 1.0% NaCl or MgSO₄ in the water phase. If the problem persists, evaluate your homogenization process. Try reducing the mixing speed or time to see if it improves long-term stability.
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting common issues in this compound emulsions related to electrolytes.
Caption: Troubleshooting decision tree for electrolyte-related instability.
Data Presentation
The following table provides an illustrative example of how viscosity in a Water-in-Silicone emulsion can respond to changes in electrolyte concentration. The data is representative of general findings where viscosity peaks at an optimal salt level.[3]
| NaCl Concentration (w/w in aqueous phase) | Average Droplet Size (µm) | Viscosity (cP) at 25°C (after 24 hours) | Stability Observation (after 1 week at 40°C) |
| 0.0% | 15.2 | 1,500 | Significant coalescence, phase separation |
| 0.5% | 8.5 | 4,500 | Minor creaming |
| 1.0% | 5.1 | 8,200 | Stable, no separation |
| 1.5% | 4.8 | 8,500 | Stable, no separation |
| 2.0% | 5.3 | 7,100 | Stable, slight viscosity decrease |
| 3.0% | 6.8 | 5,600 | Minor creaming, viscosity has dropped |
Experimental Protocols
Protocol 1: Preparation of a Base W/O Emulsion
This protocol details the steps to create a stable base water-in-oil emulsion using this compound.
-
Phase Preparation:
-
Oil Phase: In a primary beaker, combine the silicone oil (e.g., Dimethicone) and this compound (e.g., ABIL EM 90). Heat to 75°C while stirring gently.[6]
-
Aqueous Phase: In a separate beaker, combine deionized water and the desired electrolyte (e.g., NaCl). Heat to 75°C and stir until all solids are dissolved.[6]
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase drop by drop while mixing with a homogenizer at a moderate speed (e.g., 2000 rpm).[6]
-
Continue mixing for 15-20 minutes after all the aqueous phase has been added.
-
-
Homogenization and Cooling:
Protocol 2: Testing Emulsion Stability
This protocol provides methods to assess the stability of the prepared emulsions.
-
Visual Assessment:
-
Centrifugation Test:
-
Place 5g of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Observe if any phase separation has occurred. A stable emulsion will show no separation.
-
-
Conductivity Measurement:
-
Use a conductivity meter to measure the electrical conductivity of the emulsion.
-
W/O emulsions should have very low to no electrical conductivity, as the oil is the continuous phase.[6] An increase in conductivity over time can indicate emulsion inversion or breaking.
-
-
Microscopic Analysis:
-
Place a small sample of the emulsion on a microscope slide.
-
Observe the water droplets under a light microscope. Note the uniformity and size of the droplets.
-
Repeat this analysis over time to monitor any changes in droplet size, which would indicate instability.
-
-
Viscosity Measurement:
-
Use a viscometer to measure the emulsion's viscosity at a controlled temperature (e.g., 25°C).
-
A significant decrease in viscosity over time is often a sign of a weakening emulsion structure.
-
Experimental Workflow Diagram
The diagram below illustrates the general workflow for preparing and testing this compound emulsions with varying electrolyte concentrations.
Caption: Workflow for emulsion preparation and stability analysis.
References
- 1. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Effect of chemicals on the phase and viscosity behavior of water in oil emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. applications.emro.who.int [applications.emro.who.int]
"Addressing viscosity changes in cetyl dimethicone formulations over time"
Welcome to the Technical Support Center for Cetyl Dimethicone Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to viscosity changes in formulations containing this compound over time. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
A1: this compound is a silicone-based polymer that functions as a skin-conditioning agent and emollient.[1] It is frequently used in cosmetic and pharmaceutical preparations to enhance the texture and spreadability of products, providing a silky, smooth feel upon application.[1] It forms a protective barrier on the skin to help prevent moisture loss.[1] In many formulations, particularly water-in-oil (W/O) emulsions, it also acts as a stabilizer.
Q2: I've observed a decrease in the viscosity of my this compound formulation over time. What are the potential causes?
A2: A decrease in viscosity in this compound emulsions over time is a known phenomenon and can be attributed to several factors.[2][3] One primary reason is the coalescence of the internal water droplets, leading to an increase in droplet size and a less stable emulsion structure.[4][5] This breakdown of the emulsion structure reduces the overall resistance to flow, manifesting as a drop in viscosity. Other contributing factors can include improper homogenization, the absence or insufficient concentration of electrolytes, and the choice of oil phase components.
Q3: How does temperature affect the viscosity of my this compound formulation?
A3: Like most fluids, the viscosity of this compound formulations is temperature-dependent. An increase in temperature will generally lead to a decrease in viscosity.[6] It is crucial to conduct stability testing at various temperatures to understand how your formulation will behave under different storage and use conditions.[6][7] Accelerated stability testing at elevated temperatures (e.g., 40°C) is a common practice to predict long-term stability at room temperature.[7]
Q4: Can the oil phase composition impact the long-term viscosity of my formulation?
A4: Yes, the composition of the oil phase plays a significant role in the stability and, consequently, the long-term viscosity of a this compound emulsion. The polarity of the oils used can influence the emulsion's consistency.[4][5] While increasing oil polarity may enhance consistency initially, the compatibility of all oil-phase ingredients with this compound is crucial for long-term stability.[8]
Q5: What is shear thinning and how does it relate to my this compound formulation?
A5: Shear thinning, also known as pseudoplastic behavior, is a property of some fluids where viscosity decreases under shear stress, such as during application to the skin.[9] Many cosmetic emulsions, including those with this compound, exhibit this behavior.[9] This is a desirable characteristic as it allows for a product that is thick in the container but spreads easily upon application. It is important to consider this property when measuring viscosity, as the measured value will depend on the shear rate applied.
Troubleshooting Guides
Issue 1: Gradual Decrease in Viscosity Over Time
Possible Causes:
-
Droplet Coalescence: The internal water droplets in your water-in-oil (W/O) emulsion are merging, leading to a less stable structure. Rheological analysis of some this compound copolyol emulsions has shown a decrease in viscosity over time, which is correlated with an increase in droplet size.[2][3]
-
Insufficient Electrolytes: Electrolytes in the water phase are crucial for the stability of W/O emulsions as they reduce the attractive forces between water droplets.[4][5]
-
Sub-optimal Oil Phase: The oils and other lipophilic ingredients in your formulation may not be fully compatible, leading to instability.
Troubleshooting Steps:
-
Evaluate Electrolyte Concentration: Ensure an adequate concentration of an electrolyte, such as magnesium sulfate, is present in the aqueous phase. The addition of electrolytes has been shown to improve emulsion stability by reducing the coalescence of water droplets.[4][5]
-
Optimize the Oil Phase: Review the compatibility of all components in your oil phase. Consider varying the ratios or types of oils to improve long-term stability.
-
Incorporate a Stabilizer: The addition of a gelling agent or rheology modifier can help to stabilize the emulsion and maintain viscosity.[2][3]
-
Adjust Homogenization: Over-homogenization can sometimes lead to a loss of viscosity over time. Experiment with different homogenization speeds and durations.[10]
Issue 2: Inconsistent Viscosity Between Batches
Possible Causes:
-
Variability in Raw Materials: Minor differences in the grades or suppliers of raw materials can impact the final viscosity.
-
Inconsistent Processing Parameters: Variations in mixing speed, time, and temperature during production can lead to batch-to-batch inconsistencies.
-
Inaccurate Measurements: Small errors in the measurement of key ingredients, especially thickeners and emulsifiers, can have a significant effect on viscosity.
Troubleshooting Steps:
-
Standardize Raw Materials: Maintain a consistent source and grade for all raw materials.
-
Implement Strict Process Controls: Document and adhere to precise mixing speeds, times, and temperature profiles for each batch.
-
Calibrate Equipment: Regularly calibrate all weighing and measuring equipment to ensure accuracy.
-
Detailed Batch Records: Keep meticulous records of each batch to help identify any deviations that may have led to viscosity differences.
Data Presentation
Table 1: Illustrative Impact of Electrolyte (Magnesium Sulfate) Concentration on Viscosity Stability in a this compound W/O Emulsion Over 3 Months at 25°C.
| Magnesium Sulfate Conc. (%) | Initial Viscosity (cP) | 1-Month Viscosity (cP) | 3-Month Viscosity (cP) | % Viscosity Change |
| 0.0 | 50,000 | 35,000 | 20,000 | -60% |
| 0.5 | 52,000 | 48,000 | 45,000 | -13% |
| 1.0 | 53,000 | 51,000 | 50,000 | -6% |
Note: This table is illustrative and based on the principle that electrolytes improve the stability of W/O emulsions.[4][5] Actual results will vary depending on the specific formulation.
Table 2: Illustrative Effect of Oil Phase Composition on Viscosity Stability in a this compound W/O Emulsion Over 3 Months at 25°C.
| Oil Phase Composition | Initial Viscosity (cP) | 1-Month Viscosity (cP) | 3-Month Viscosity (cP) | % Viscosity Change |
| 100% Mineral Oil | 45,000 | 40,000 | 35,000 | -22% |
| 50% Mineral Oil, 50% Squalane | 48,000 | 45,000 | 43,000 | -10% |
| 100% Squalane | 47,000 | 46,000 | 45,000 | -4% |
Note: This table is illustrative. The stability of the emulsion can be influenced by the polarity and nature of the oil phase.[4][5]
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Viscosity
Objective: To assess the long-term viscosity stability of a this compound formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final formulation to be tested.
-
Initial Measurements: On day 0, measure and record the initial viscosity, pH, and appearance of the formulation at room temperature (25°C).
-
Storage Conditions: Divide the samples into at least two sets. Store one set at room temperature (25°C) and the other in a stability chamber at an elevated temperature, typically 40°C ± 2°C.[7]
-
Time Points: Conduct measurements at predetermined time points, for example, 1 week, 2 weeks, 1 month, 2 months, and 3 months.
-
Sample Equilibration: Before each measurement, allow the samples stored at elevated temperatures to equilibrate to room temperature for at least 24 hours.
-
Data Collection: At each time point, measure and record the viscosity, pH, and any changes in appearance (e.g., color, phase separation).
-
Analysis: Compare the changes in viscosity over time for both storage conditions. A significant drop in viscosity at 40°C can indicate potential long-term instability at room temperature.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Objective: To obtain an accurate and reproducible viscosity measurement of a high-viscosity this compound formulation.
Methodology:
-
Instrument Setup: Use a rotational viscometer equipped with a suitable spindle for creams and lotions (e.g., a T-bar spindle in a helipath stand for very thick creams, or a disc-shaped spindle for lotions).
-
Sample Preparation: Place a sufficient amount of the formulation in a beaker, ensuring there are no air bubbles.
-
Temperature Control: Bring the sample to a controlled temperature, typically 25°C, using a water bath.
-
Measurement:
-
Lower the spindle into the center of the sample, ensuring it is immersed to the correct depth as indicated by the viscometer manufacturer.
-
Begin rotation at a specified speed. For shear-thinning materials, it is important to record the spindle type, speed, and temperature.
-
Allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP).
-
-
Data Recording: Record the viscosity, spindle type, rotational speed, and temperature for each measurement.
-
Cleaning: Thoroughly clean the spindle and any other parts in contact with the sample immediately after use.
Visualizations
Caption: Troubleshooting workflow for viscosity decrease in this compound formulations.
Caption: Workflow for accelerated stability testing of viscosity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. library.scconline.org [library.scconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"Methods to prevent coalescence in w/o emulsions stabilized by cetyl dimethicone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with water-in-oil (w/o) emulsions stabilized by cetyl dimethicone.
Troubleshooting Guide
Issue 1: Emulsion Coalescence and Phase Separation
Q1: My w/o emulsion stabilized with this compound is separating into distinct oil and water layers shortly after preparation. What are the likely causes and how can I fix this?
A1: Rapid phase separation is a clear sign of emulsion instability, primarily due to coalescence of the dispersed water droplets. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Insufficient Emulsifier Concentration: this compound concentration is critical for forming a stable interfacial film around the water droplets.
-
Inadequate Homogenization: The energy input during emulsification directly impacts the initial droplet size. Larger droplets are more prone to coalescence.
-
Recommendation: Increase the homogenization speed and/or time. High-shear homogenization is crucial for creating small, uniform droplets.[3] A protocol suggests stirring at 2000 rpm during the addition of the aqueous phase, followed by homogenization at 1000 rpm and then 500 rpm until the emulsion cools.[2]
-
-
Absence of Electrolytes: Electrolytes in the aqueous phase are crucial for the stability of w/o emulsions stabilized by non-ionic emulsifiers like this compound. They reduce the attractive forces between water droplets.[4]
-
Recommendation: Add an electrolyte such as NaCl or MgSO₄ to the water phase before emulsification. Concentrations around 1% in the aqueous phase have been shown to be effective.[5] Divalent electrolytes like Magnesium Sulfate are often preferred.
-
-
Improper Phase Ratio: The ratio of the dispersed phase (water) to the continuous phase (oil) affects emulsion stability.
-
Recommendation: While it may seem counterintuitive, increasing the dispersed water phase volume to >60% can enhance stability by increasing the emulsion's viscosity through internal phase packing.
-
Q2: My emulsion appears stable initially but shows signs of creaming or sedimentation over a few days. What is happening and what should I do?
A2: Creaming (upward movement of water droplets) or sedimentation (downward movement) is a form of gravitational separation and a precursor to coalescence. According to Stokes' law, the rate of creaming/sedimentation is influenced by the viscosity of the continuous phase, the droplet size, and the density difference between the two phases.[2]
-
Low Viscosity of the Continuous Phase: A low-viscosity oil phase allows for easier movement of the water droplets.
-
Recommendation: Increase the viscosity of the oil phase by adding oil-phase thickeners or waxes.
-
-
Large Droplet Size: Larger droplets will cream or sediment faster.
-
Recommendation: Refine your homogenization process to achieve a smaller droplet size.
-
-
Insufficient Stabilization from Co-emulsifiers: Co-emulsifiers can strengthen the interfacial film.
-
Recommendation: Consider adding a co-emulsifier to the oil phase.
-
Issue 2: Poor Texture and Sensory Feel
Q3: The resulting w/o emulsion feels heavy and greasy on application. How can I improve the sensory properties?
A3: The characteristic occlusive nature of w/o emulsions can sometimes lead to a heavy or greasy skin feel.
-
Choice of Oil Phase: The type of oil used significantly impacts the final texture.
-
Recommendation: Incorporate lighter, less greasy emollients in the oil phase. Cyclomethicone, for instance, can impart a lighter feel, though its compatibility with the primary emulsifier should be considered.
-
-
High Oil Phase Content: A very high proportion of oil to water can contribute to a greasy feel.
-
Recommendation: Experiment with increasing the internal water phase percentage. This can also improve stability, as mentioned in Q1.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration depends on the specific oil phase and the desired water content. However, a general starting point is between 2% and 4% w/w.[1][2] One study found a stable formulation with 2.4% this compound copolyol.[1] Another stable formulation utilized 4% of this compound (ABIL EM 90®).[2] It is recommended to perform a concentration-ranging study to determine the optimal level for your specific system.
Q5: Why are electrolytes necessary in a w/o emulsion stabilized by a non-ionic emulsifier like this compound?
A5: Electrolytes play a crucial role in stabilizing w/o emulsions through several mechanisms. They can reduce the interfacial tension between the oil and water phases by enhancing the adsorption of the emulsifier at the interface.[5] Additionally, they help to reduce the attractive forces between the dispersed water droplets, thereby preventing flocculation and subsequent coalescence.[4] Adding an electrolyte to the inner water phase has been shown to decrease the droplet size of the emulsion.[5]
Q6: Can I use a water-based thickener (e.g., xanthan gum) to increase the viscosity of my emulsion?
A6: It is generally not recommended to use water-based thickeners in the internal aqueous phase of a w/o emulsion, as this can negatively impact stability. To increase the overall viscosity and stability, it is preferable to use oil-soluble waxes or polymers in the continuous (oil) phase.
Q7: What is the correct procedure for preparing a w/o emulsion with this compound?
A7: The general procedure involves slowly adding the water phase to the oil phase with continuous mixing. It is crucial to maintain adequate shear throughout the addition to ensure proper dispersion of the water droplets. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Influence of Electrolyte Addition on W/O Emulsion Droplet Size
| Electrolyte (in aqueous phase) | Oil Phase | Average Droplet Size | Reference |
| None | Various oils | Significantly larger | [5] |
| With Electrolyte | Various oils | Significantly smaller | [5] |
| NaCl or MgCl₂ | MCT Oil | Small droplet size, high stability | [5][6] |
Table 2: Example of a Stable W/O Emulsion Formulation with this compound
| Component | Concentration (% w/w) | Role | Reference |
| Mineral Oil | 16.0 | Oil Phase | [2] |
| This compound (ABIL EM 90®) | 4.0 | W/O Emulsifier | [2] |
| Grape Seed Extract | 4.0 | Active Ingredient | [2] |
| Rose Oil | 1.0 | Fragrance | [2] |
| Distilled Water | 75.0 | Aqueous Phase | [2] |
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion Stabilized by this compound
-
Phase Preparation:
-
Oil Phase: Combine the oil-soluble components, including the oil(s), this compound, and any oil-soluble co-emulsifiers or waxes, in a suitable vessel.
-
Aqueous Phase: In a separate vessel, dissolve the water-soluble components, including the electrolyte (e.g., 1% NaCl or MgSO₄), in distilled water.
-
-
Heating: Heat both the oil and aqueous phases separately to 75°C.[2]
-
Emulsification:
-
Homogenization and Cooling:
Protocol 2: Droplet Size Analysis
-
Sample Preparation: Dilute a small amount of the emulsion in the continuous phase oil to prevent multiple scattering effects during measurement.
-
Instrumentation: Use a particle size analyzer based on dynamic light scattering (DLS) or laser diffraction.[7]
-
Measurement: Introduce the diluted sample into the instrument and perform the measurement according to the manufacturer's instructions.
-
Data Analysis: Analyze the resulting data to determine the mean droplet size and the particle size distribution (polydispersity index).
Protocol 3: Rheological Characterization
-
Instrumentation: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Measurement:
-
Place a sufficient amount of the emulsion on the lower plate of the rheometer.
-
Perform a viscosity measurement over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior of the emulsion. W/O emulsions typically exhibit non-Newtonian, shear-thinning behavior.[8]
-
Conduct an oscillatory measurement (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Protocol 4: Accelerated Stability Testing
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Observe for any signs of phase separation or creaming.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for a set number of cycles (e.g., 3-5 cycles).
-
After each cycle, visually inspect the emulsion for signs of instability such as phase separation, graininess, or significant changes in viscosity.
-
-
Elevated Temperature Storage:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C or 50°C) for a period of several weeks to months.[9]
-
Periodically evaluate the samples for changes in physical appearance, viscosity, droplet size, and pH.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability in w/o emulsions.
Caption: Mechanism of electrolyte stabilization in w/o emulsions.
References
- 1. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 4. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
- 5. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Incorporating Active Pharmaceutical Ingredients in Cetyl Dimethicone Systems
Welcome to the technical support center for the formulation of active pharmaceutical ingredients (APIs) in cetyl dimethicone systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
FAQs and Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter when incorporating APIs into this compound-based formulations.
Formulation & Stability
Question: My API is not dissolving in the this compound base. What can I do?
Answer: Poor solubility of APIs in this compound, an alkyl-modified silicone, is a common challenge, especially with hydrophilic or poorly soluble compounds. Here are several strategies to address this:
-
Solvent System Optimization: this compound is compatible with many organic and silicone-based solvents.[1] Consider the use of a co-solvent system to enhance the solubility of your API. The choice of co-solvent will depend on the physicochemical properties of your API.
-
Particle Size Reduction: For APIs that are suspended rather than dissolved, reducing the particle size can improve dispersion and stability. Micronization or nanosizing increases the surface area of the API, which can lead to a more uniform and stable suspension.[2]
-
Use of Surfactants/Emulsifiers: this compound itself can act as an emulsifier.[3] However, for some systems, particularly those involving an aqueous phase, additional surfactants may be necessary to create a stable emulsion.[4]
-
Amorphous Solid Dispersions: Converting the crystalline form of your API to an amorphous solid dispersion can significantly enhance its solubility.[5] This can be achieved through techniques like hot-melt extrusion or spray drying.
Question: My formulation is showing signs of phase separation over time. How can I improve its stability?
Answer: Phase separation in silicone emulsions or suspensions can be caused by several factors, including improper mixing, temperature fluctuations, and ingredient incompatibility.[4] Consider the following troubleshooting steps:
-
Optimize Mixing Conditions: Ensure that your homogenization process provides sufficient shear to create a uniform dispersion of the API and other excipients within the this compound matrix.
-
Control Temperature: Avoid drastic temperature changes during manufacturing and storage, as this can affect the stability of the emulsion.[4]
-
Adjust pH: For aqueous-based systems, the pH can significantly impact the stability of the emulsion. It is recommended to monitor and adjust the pH to an optimal range for your specific formulation.[4]
-
Viscosity Modification: Increasing the viscosity of the continuous phase can help to slow down the movement of dispersed particles, thereby reducing the likelihood of coalescence and phase separation.
Question: I am observing crystallization of my API in the this compound formulation. How can I prevent this?
Answer: API crystallization can compromise the efficacy and safety of your formulation. Here are some strategies to prevent it:
-
Seeded Crystallization: Introducing seed crystals during the formulation process can sometimes help to control the crystal growth and lead to a more stable crystalline form.[6]
-
Solvent Selection: The choice of solvents and co-solvents can influence the solubility and crystallization tendency of the API. A thorough solvent screening should be performed.[6]
-
Polymer Inclusion: Incorporating a polymer that inhibits crystallization can help to maintain the API in an amorphous state.
API Stability & Compatibility
Question: I am concerned about the thermal stability of my API during the formulation process with silicones. What precautions should I take?
Answer: Many APIs are sensitive to high temperatures, which can be a concern during the curing process of some silicone elastomers.[7]
-
Select Low-Temperature Curing Silicones: Opt for silicone systems that cure at lower temperatures to minimize the risk of API degradation.[7]
-
Monitor Processing Temperatures: Carefully control and monitor the temperature throughout the manufacturing process to ensure it does not exceed the stability limit of your API.[7]
-
Stability Testing: Conduct thorough stability testing of your final formulation under various temperature and humidity conditions to assess the long-term stability of the API.[8][9]
Question: My silicone formulation is not curing properly after adding the API. What could be the cause?
Answer: Certain APIs or their functional groups can interfere with the curing chemistry of silicones, a phenomenon known as cure inhibition or poisoning.[7]
-
API-Silicone Compatibility Screening: Before full-scale formulation, it is crucial to perform a small-scale compatibility test to ensure the API does not inhibit the curing of the selected silicone.
-
Consider API Form: The salt form of an API may have a different impact on silicone curing than its free base form. For example, the acetate salt of chlorhexidine is compatible with certain silicones, while the base form can poison the cure.[7]
Drug Delivery & Performance
Question: How does this compound affect the skin permeation of my API?
Answer: this compound, being an alkyl-modified silicone, has different properties compared to standard dimethicone. Its increased compatibility with organic compounds may influence how it interacts with the skin and the API.
-
Occlusive Properties: this compound can form a protective barrier on the skin, which may increase skin hydration and potentially enhance the penetration of some APIs.[3]
-
Impact of Alkyl Chains: The length of the alkyl chain in silicone derivatives can influence their interaction with the skin and, consequently, drug penetration.[10][11]
-
In Vitro Permeation Studies: To quantify the effect of this compound on the skin permeation of your API, it is essential to conduct in vitro permeation tests using Franz diffusion cells.[12][13]
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the in vitro skin permeation of an API from a this compound-based formulation.
1. Preparation of Receptor Solution:
- Select a receptor solution that ensures sink conditions and is compatible with the API. Phosphate-buffered saline (PBS) is common for hydrophilic drugs, while solutions containing ethanol or other solvents may be needed for lipophilic APIs.[13]
- Degas the receptor solution to remove dissolved gases that could form bubbles and interfere with the diffusion process.[13]
2. Membrane Preparation:
- Use a suitable membrane, such as excised human or animal skin, or a synthetic membrane.
- If using biological skin, ensure it is properly prepared and equilibrated in the receptor solution before mounting.[13]
3. Franz Diffusion Cell Assembly:
- Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[13]
- Mount the prepared membrane securely between the donor and receptor chambers.[13]
- Place a magnetic stir bar in the receptor chamber and place the cell in a temperature-controlled water bath, typically maintained at 32°C for skin studies.[13][14]
4. Application of Formulation:
- Accurately weigh and apply a consistent amount of the API-loaded this compound formulation to the surface of the membrane in the donor chamber.[13]
5. Sampling:
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[12]
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[14]
6. Sample Analysis:
- Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
7. Data Analysis:
- Plot the cumulative amount of API permeated per unit area against time.
- Calculate the steady-state flux (Jss) from the linear portion of the curve.
Data Tables
The following tables summarize hypothetical quantitative data to illustrate the type of information researchers should aim to generate during their experiments.
Table 1: Solubility of Model APIs in this compound at 25°C
| API | API Class | Solubility (mg/g) |
| Ibuprofen | NSAID | 5.2 |
| Ketoconazole | Antifungal | 1.8 |
| Lidocaine | Anesthetic | 12.5 |
| Retinoic Acid | Retinoid | 0.9 |
Table 2: Impact of Formulation Strategy on Ketoconazole Solubility in a this compound System
| Formulation Strategy | Ketoconazole Concentration (mg/g) | Observations |
| Simple Suspension | 1.8 | Stable suspension, no visible crystals |
| With 5% Isopropyl Myristate (Co-solvent) | 3.5 | Clear solution, stable over 30 days at 25°C |
| Micronized API (Suspension) | 1.8 | Finer dispersion, improved homogeneity |
Table 3: In Vitro Skin Permeation of Ibuprofen from Different Topical Vehicles
| Formulation Vehicle | Ibuprofen Concentration (%) | Cumulative Permeation at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| This compound Gel | 5 | 150.4 ± 12.1 | 6.2 ± 0.5 |
| Hydrophilic Cream (O/W) | 5 | 125.8 ± 10.5 | 5.1 ± 0.4 |
| Ointment (Hydrocarbon base) | 5 | 98.2 ± 8.7 | 4.0 ± 0.3 |
Visualizations
Below are diagrams to illustrate key experimental workflows and logical relationships in troubleshooting.
Caption: General experimental workflow for developing and evaluating an API-loaded this compound formulation.
Caption: Troubleshooting logic for addressing phase separation in this compound formulations.
References
- 1. CN102470183B - Pharmaceutical composition containing dimethicone/ simethicone - Google Patents [patents.google.com]
- 2. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otdchem.com [otdchem.com]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. orkot.com [orkot.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. dupont.com [dupont.com]
- 10. In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. alterlab.co.id [alterlab.co.id]
- 14. uspnf.com [uspnf.com]
Technical Support Center: Cetyl Dimethicone Emulsification and Oil Phase Polarity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of cetyl dimethicone as an emulsifier, with a specific focus on the impact of the oil phase polarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in emulsions?
This compound is a non-ionic, silicone-based emulsifier highly effective for creating stable water-in-oil (W/O) emulsions.[1][2] Its chemical structure consists of a flexible polysiloxane backbone combined with lipophilic (cetyl) and hydrophilic (polyether) groups. This unique structure allows it to firmly anchor at the oil-water interface, creating a resilient film around water droplets.[2] It is particularly valued for its ability to form stable emulsions over a wide temperature range and its compatibility with a variety of active ingredients, often providing a light, non-tacky skin feel.[2] this compound and similar silicone emulsifiers typically have a low Hydrophilic-Lipophilic Balance (HLB) value, around 5, making them ideal for W/O systems.[3][4][5]
Q2: How does the polarity of the oil phase affect my emulsion's stability?
The polarity of the oil phase is a critical factor that significantly influences the stability, viscosity, and sensory profile of an emulsion.[6][7]
-
Non-Polar Oils (e.g., mineral oil, paraffin, squalane, hydrocarbons) are generally easier to emulsify with low-HLB emulsifiers like this compound.[3][8]
-
Polar Oils (e.g., esters, triglycerides, fatty alcohols) contain heteroatoms like oxygen, creating a dipole moment.[8] Highly polar oil phases can be more challenging to stabilize and may require adjustments to the formulation, such as using co-emulsifiers or balancing the oil phase with some non-polar components to enhance stability.[6][8]
Changing the oil phase polarity can alter the emulsifier's performance at the interface, potentially leading to instability phenomena like coalescence.[8][9]
Q3: Why is my W/O emulsion unstable even with this compound? Do I need to add salt?
Yes, the addition of an electrolyte, such as sodium chloride (NaCl), to the aqueous phase is crucial for the stability of W/O emulsions stabilized by non-ionic emulsifiers like this compound. The electrolyte in the internal water phase helps to suppress Ostwald ripening and reduces the attractive forces (van der Waals forces) between water droplets.[8][10][11] This minimizes droplet coalescence, thereby significantly enhancing the long-term stability of the emulsion. Without an electrolyte, you will likely observe phase separation over time.
Q4: Can I use common water-phase thickeners like Xanthan Gum with this compound?
Generally, water-soluble polymers like xanthan gum are not recommended for stabilizing the internal water phase of a W/O emulsion.[12][13] The viscosity and stability of a W/O emulsion are primarily controlled by the continuous (oil) phase. To increase viscosity and improve stability, it is more effective to use oil-phase thickeners or stabilizers such as waxes (e.g., beeswax, hydrogenated castor oil) or certain clays (e.g., hectorite, bentonite).[13]
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of emulsions with this compound.
Problem: My emulsion separates, appears watery, or shows signs of coalescence.
| Potential Cause | Explanation & Solution |
| Incorrect Oil Phase Polarity | This compound has an optimal performance range. If your oil phase is too polar, the emulsifier may not be able to form a stable interfacial film. Solution: Try blending the polar oil with a non-polar oil (e.g., isododecane, squalane) to reduce the overall polarity of the continuous phase.[8] |
| Insufficient Electrolyte | The absence of salt (e.g., 0.5-1.5% NaCl) in the water phase leads to weak repulsion between water droplets, causing them to merge (coalesce).[8][10] Solution: Ensure an adequate concentration of an electrolyte is dissolved in the water phase before emulsification. |
| Improper Emulsification Procedure | For W/O emulsions, the addition rate of the water phase is critical. Adding it too quickly can overwhelm the emulsifier and cause the emulsion to break.[12][13] Solution: Add the water phase to the oil phase very slowly, drop by drop, under continuous low-shear mixing.[3][12] |
| Incorrect Emulsifier Concentration | Too little emulsifier will result in an incomplete interfacial film, while too much can sometimes lead to instability or undesirable texture.[9][14] Solution: The typical use level for this compound is 1.5-4%.[3][15] Optimize the concentration for your specific oil phase and water content. |
Problem: The viscosity of my emulsion is too low or decreases over time.
| Potential Cause | Explanation & Solution |
| High Oil-to-Water Ratio | Counter-intuitively for some W/O systems, increasing the proportion of the external (oil) phase can lead to a decrease in viscosity.[12] Solution: Evaluate the phase ratio. A higher internal phase volume can increase viscosity due to droplet packing. |
| Low Viscosity of the Continuous Phase | The final emulsion viscosity is heavily dependent on the viscosity of the continuous oil phase.[9][16] Solution: Incorporate an oil-phase thickener or structuring agent like beeswax, magnesium stearate, or a suitable polymer to build viscosity in the external phase.[13] |
| Large Droplet Size | Inefficient homogenization results in large water droplets, which leads to lower viscosity and poor stability.[9] Solution: After the initial slow addition of the water phase, apply high shear (e.g., using a homogenizer) to reduce the droplet size. This will increase viscosity and improve long-term stability.[9][12] |
Experimental Protocols and Data
Data Presentation
Table 1: Example of a Stable W/O Emulsion Formulation [3][17] This table provides the composition of a stable W/O emulsion developed using this compound (ABIL EM 90®) and a non-polar oil.
| Phase | Ingredient | Concentration (% w/w) | Function |
| Oil Phase | Mineral Oil (Liquid Paraffin) | 16.0% | Continuous Phase (Non-Polar) |
| This compound (ABIL EM 90®) | 4.0% | W/O Emulsifier | |
| Rose Oil | 1.0% | Fragrance | |
| Water Phase | Distilled Water | 75.0% | Dispersed Phase |
| Grape Seed Extract | 4.0% | Active Ingredient |
Table 2: Conceptual Impact of Oil Polarity on Emulsion Properties This table illustrates the general effects that changing oil polarity can have on key emulsion parameters. Actual results require experimental validation.
| Parameter | Non-Polar Oil Phase (e.g., Mineral Oil, Squalane) | Highly Polar Oil Phase (e.g., C12-15 Alkyl Benzoate) |
| Emulsifier Compatibility | Generally high compatibility with this compound.[3][10] | May require co-emulsifiers or polarity balancing for optimal stability.[8] |
| Resulting Viscosity | Tends to form stable, moderately viscous emulsions. | Can lead to lower or unstable viscosity without formulation adjustments.[6][9] |
| Sensory Profile | Can feel more occlusive or richer on the skin.[8] | Often provides a lighter, drier, and more elegant skin feel.[7][8] |
| Stability Concern | Generally stable against coalescence if processed correctly. | Higher risk of Ostwald ripening or coalescence if not properly stabilized.[8] |
Detailed Experimental Methodologies
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol is based on standard methods for creating W/O emulsions with this compound.[3]
-
Phase Preparation:
-
Oil Phase: In a primary beaker, combine the oil(s) and this compound. Heat to 75°C with gentle stirring until uniform.
-
Water Phase: In a separate beaker, dissolve the electrolyte (e.g., 1% NaCl) and any other water-soluble ingredients in distilled water. Heat to 75°C.
-
-
Emulsification:
-
Place the oil phase beaker under a low-shear mechanical mixer (e.g., propeller stirrer at ~500 rpm).
-
Begin adding the hot water phase to the hot oil phase drop by drop. This slow addition is the most critical step. Ensure each addition is fully incorporated before adding the next.
-
Continue slow addition with constant stirring until all of the water phase has been added. The mixture should begin to thicken and turn opaque.
-
-
Homogenization:
-
Once the emulsion is formed and has cooled slightly, switch to a high-shear mixer (homogenizer).
-
Homogenize the emulsion for 2-5 minutes to reduce the water droplet size, which will increase final viscosity and long-term stability.[9]
-
-
Cool Down:
-
Continue gentle stirring as the emulsion cools to room temperature to ensure uniformity.
-
Protocol 2: Standard Methods for Emulsion Stability Assessment
This protocol outlines key tests to evaluate the physical stability of the prepared emulsion.[3][16][18]
-
Accelerated Aging:
-
Divide the emulsion into multiple sample containers.
-
Store the samples at various temperature conditions (e.g., 4°C, 25°C/ambient, and 40-50°C) for a period of 4 to 12 weeks.[3]
-
Include freeze-thaw cycling (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C) as an aggressive stress test.[19]
-
-
Macroscopic Evaluation:
-
At regular intervals (e.g., weekly), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation (oil or water layer formation).[18]
-
-
Centrifugation Test:
-
Microscopic Analysis:
-
Rheological Measurement:
-
Measure the viscosity of the emulsion at the start of the study and at regular intervals during accelerated aging. A significant drop in viscosity often correlates with a breakdown of the internal structure and impending separation.[15]
-
Visualizations
Caption: Troubleshooting workflow for W/O emulsion instability.
// Invisible edges for layout edge [style=invis]; emulsifier1 -> emulsifier2; }
Caption: Conceptual model of oil polarity's effect on emulsification.
References
- 1. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 2. solutions.cht.com [solutions.cht.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. HLB Calculator - Materials [hlbcalc.com]
- 5. Cetyl PEG/PPG-10/1 dimethicone (hlb 5) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oil Polarity: discover the impact of oil polarity on your development process - Rahn AG [rahn-group.com]
- 7. Polar and non-polar oils in emulsion making - Swettis Beauty Blog [skinchakra.eu]
- 8. Why the polarity of the oils used in cosmetic products matters. – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 9. foreverest.net [foreverest.net]
- 10. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. chemistscorner.com [chemistscorner.com]
- 13. chemistscorner.com [chemistscorner.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agnopharma.com [agnopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepseasilicone.com [deepseasilicone.com]
Technical Support Center: Stabilizing High Internal Phase Emulsions (HIPEs) with Cetyl Dimethicone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing high internal phase emulsions (HIPEs) using cetyl dimethicone. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered when formulating HIPEs with this compound.
Question: Why is my HIPE unstable and showing phase separation?
Answer: Instability in HIPEs stabilized with this compound, a water-in-oil (W/O) emulsifier, can arise from several factors. The primary cause of breakdown is often the coalescence of the internal water droplets.[1] Key areas to investigate include:
-
Inadequate Emulsifier Concentration: The concentration of this compound may be too low to sufficiently stabilize the large interfacial area of a HIPE.
-
Absence or Incorrect Concentration of Electrolytes: Electrolytes in the aqueous phase are crucial for the stability of W/O emulsions stabilized by non-ionic emulsifiers like this compound.[1][2] They are thought to reduce the attractive forces between water droplets.[1] Magnesium sulfate is commonly used for this purpose.[2]
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Improper Mixing Speed or Duration: Insufficient shear during emulsification can lead to large, non-uniform droplets that are more prone to coalescence. Conversely, excessive shear can sometimes break the emulsion.
-
Incorrect Phase Addition: For W/O emulsions, the water phase should be added slowly to the oil phase with continuous stirring.[2]
-
Incompatible Ingredients: Certain components in your formulation might be destabilizing the emulsion.[3]
Question: My HIPE has the wrong viscosity. How can I adjust it?
Answer: The viscosity of a HIPE is influenced by the internal phase volume, droplet size, and the composition of both phases.
-
To Increase Viscosity:
-
Increase the Internal Phase Volume: As the volume of the internal water phase increases beyond the critical packing point (typically >74%), the droplets become more deformed and crowded, leading to a significant increase in viscosity.[2]
-
Reduce Droplet Size: Smaller droplets result in a more extensive droplet network and higher viscosity. This can often be achieved by increasing the homogenization speed or time.
-
Add a Gelling Agent: Incorporating a gelling agent into the external oil phase can increase the overall viscosity.[4]
-
-
To Decrease Viscosity:
-
Increase the Oil Phase Concentration: In some W/O emulsions stabilized with this compound, increasing the external oil phase can lead to a decrease in viscosity.[2]
-
Increase Droplet Size: Larger, more polydisperse droplets will pack less efficiently, resulting in lower viscosity. This can be achieved by reducing the mixing energy.
-
Question: I'm observing coalescence of water droplets. How can I prevent this?
Answer: Coalescence, the merging of internal phase droplets, is a primary mechanism of HIPE instability.[1] To prevent this:
-
Optimize Electrolyte Concentration: The addition of an electrolyte, such as magnesium sulfate or sodium chloride, to the water phase is critical.[2] Increasing the electrolyte concentration can decrease the attractive forces between water droplets, thereby reducing coalescence and enhancing stability.[1]
-
Adjust Oil Polarity: Increasing the polarity of the oil phase can sometimes improve emulsion consistency.[1]
-
Ensure Proper Emulsifier Distribution: The emulsifier should be fully dissolved in the oil phase before the addition of the water phase to ensure it is available at the oil-water interface to stabilize newly formed droplets.
Frequently Asked Questions (FAQs)
What is the typical usage level for this compound in a HIPE?
The usage level of this compound can vary depending on the specific formulation, but it is generally in the range of 1-3% of the total formulation.[2] For HIPEs, which have a very large interfacial area, a concentration at the higher end of this range or even slightly above may be necessary.
Are there any known incompatibilities with this compound?
Water-based thickeners are generally not compatible with W/O emulsions stabilized by this compound.[2] Additionally, care should be taken when incorporating other surfactants, as they could interfere with the stabilizing action of the this compound. It is always recommended to perform compatibility studies with any new ingredient.
Is it necessary to heat the phases during emulsification?
While some protocols suggest heating both the oil and water phases to around 75°C, it is also possible to perform a cold process where the water phase is added to the oil phase at room temperature.[2][5] The slow addition of the unheated water phase can be effective and significantly speeds up the process.[2]
What is the role of electrolytes in stabilizing HIPEs with this compound?
For W/O emulsions stabilized by non-ionic emulsifiers like this compound, electrolytes in the aqueous phase are considered a near requirement for stability.[2] They are believed to work through a "salting out" effect and by neutralizing surface charges, which makes the emulsifier more lipophilic and strengthens the interfacial film, thus preventing droplet coalescence.[1][2]
Experimental Protocols
Protocol 1: Preparation of a W/O High Internal Phase Emulsion
This protocol describes a general method for preparing a HIPE stabilized with this compound.
Materials:
-
This compound (e.g., ABIL™ EM 90)
-
Oil phase (e.g., mineral oil, squalane)
-
Deionized water
-
Electrolyte (e.g., Magnesium Sulfate or Sodium Chloride)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase: In a suitable vessel, combine the oil phase and this compound.
-
Prepare the Aqueous Phase: In a separate vessel, dissolve the electrolyte in the deionized water.
-
Heating (Optional but Recommended for Initial Experiments): Gently heat both the oil and aqueous phases separately to 75°C.
-
Emulsification:
-
Place the oil phase under a high-shear homogenizer.
-
Slowly add the aqueous phase to the oil phase drop by drop while mixing at a moderate speed (e.g., 2000 rpm).
-
Continue the slow addition until all of the aqueous phase has been incorporated.
-
-
Homogenization: Once all the aqueous phase has been added, increase the homogenization speed for a short period to ensure a fine and uniform droplet distribution.
-
Cooling: Reduce the mixing speed and allow the emulsion to cool to room temperature.
Protocol 2: Characterization of HIPE Stability
This protocol outlines methods for assessing the stability of your prepared HIPE.
1. Macroscopic Observation:
-
Visually inspect the HIPE for any signs of phase separation, such as the formation of a separate water or oil layer at the bottom or top of the container.
-
Monitor for changes in color and odor over time at various storage conditions (e.g., 8°C, 25°C, 40°C).[5]
2. Centrifugation Test:
-
Place a sample of the HIPE in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).
-
After centrifugation, observe the sample for any signs of phase separation. A stable emulsion will show no separation.
3. Droplet Size Analysis:
-
Use optical microscopy or a laser diffraction particle size analyzer to determine the droplet size distribution of the internal phase.
-
A stable HIPE will generally have a small and uniform droplet size. An increase in droplet size over time is an indication of coalescence.
Protocol 3: Rheological Characterization
This protocol provides a method for analyzing the flow behavior of your HIPE.
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Loading: Carefully load the HIPE sample onto the rheometer plate, ensuring no air bubbles are trapped. Set the gap to a suitable distance (e.g., 1000 µm).
-
Flow Curve Measurement:
-
Perform a steady shear rate sweep from a low shear rate to a high shear rate (e.g., 0.1 to 100 s⁻¹).
-
Record the viscosity as a function of the shear rate. HIPEs typically exhibit shear-thinning behavior.
-
-
Oscillatory Measurement (for Viscoelastic Properties):
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the strain amplitude.
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure G' and G''. For a stable, gel-like HIPE, G' will typically be higher than G''.
-
Quantitative Data Summary
Table 1: Example of a Stable W/O Emulsion Formulation with this compound
| Component | Concentration (%) | Role |
| Mineral Oil | 16 | External/Oil Phase |
| This compound (ABIL EM 90®) | 4 | W/O Emulsifier |
| Grape Seed Extract | 4 | Active Ingredient |
| Rose Oil | 1 | Fragrance |
| Distilled Water | 75 | Internal/Aqueous Phase |
Source: Adapted from a study on this compound based W/O emulsions.[5]
Table 2: Stability of a W/O/W Multiple Emulsion Containing this compound Copolyol
| Component | Concentration (%) |
| Paraffin Oil | 13.6 |
| This compound Copolyol | 2.4 |
| Polysorbate 80 | 0.8 |
This formulation was found to be stable at 25°C and 40°C for 30 days.[4]
Visualizations
Caption: Workflow for the preparation of a High Internal Phase Emulsion (HIPE).
Caption: Troubleshooting logic for an unstable HIPE.
References
- 1. Frontiers | High Internal-Phase Pickering Emulsions Stabilized by Xanthan Gum/Lysozyme Nanoparticles: Rheological and Microstructural Perspective [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. proquipinc.com [proquipinc.com]
- 4. research.monash.edu [research.monash.edu]
- 5. High Internal-Phase Pickering Emulsions Stabilized by Xanthan Gum/Lysozyme Nanoparticles: Rheological and Microstructural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cetyl Dimethicone Emulsion Homogenization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the homogenization of cetyl dimethicone emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
A1: this compound, specifically Cetyl PEG/PPG-10/1 Dimethicone, is a non-ionic, water-in-oil (W/O) silicone emulsifier. Its highly flexible siloxane backbone allows it to effectively stabilize the internal water phase within a continuous oil phase, creating stable emulsions over a wide range of temperatures.[1] It is known for its ability to emulsify a variety of cosmetic oils, offering formulators flexibility in their choice of the oil phase.[1]
Q2: What are the key factors influencing the stability of a this compound emulsion?
A2: The stability of this compound emulsions is influenced by several factors, including:
-
Concentration of this compound: The amount of emulsifier is crucial for the formation and long-term stability of the emulsion.[2][3]
-
Oil Phase Composition and Polarity: The type and polarity of the oils used can impact emulsion stability.[4]
-
Water Phase Volume Fraction: The ratio of the water phase to the oil phase affects the rheological consistency of the emulsion.[4]
-
Electrolyte Concentration in the Water Phase: The addition of electrolytes to the water phase can increase emulsion stability by reducing the attractive forces between water droplets.[4]
-
Viscosity-Enhancing Agents: The addition of gelling agents, such as carbomer, can increase the viscosity of the emulsion and improve its stability.[3]
-
Homogenization Parameters: The pressure, duration, and number of passes during homogenization significantly impact droplet size and, consequently, stability.
Q3: What type of homogenizer is best suited for this compound emulsions?
A3: High-pressure homogenizers are highly effective for producing stable this compound emulsions.[5][6] They utilize high pressure to force the emulsion through a narrow gap, creating intense turbulence and cavitation that efficiently reduces the droplet size of the dispersed phase to the sub-micron or nano-scale.[5][6] For highly viscous oil phases, a colloid mill might be preferred.
Q4: How does homogenization pressure affect the final emulsion?
A4: Increasing the homogenization pressure generally leads to a smaller mean droplet size and a narrower particle size distribution.[7][8] However, there is a threshold beyond which further increases in pressure may not significantly reduce particle size and could potentially lead to over-processing and an increase in droplet size due to coalescence.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation (Creaming or Coalescence) | Insufficient emulsifier concentration.Inadequate homogenization (pressure too low, insufficient passes).Incompatible oil phase.High storage temperatures. | Increase the concentration of this compound.Optimize homogenization parameters: increase pressure and/or the number of passes.Evaluate the polarity and compatibility of the oil phase components.Store the emulsion at controlled room temperature or refrigerated conditions. Add a viscosity-enhancing agent to the continuous phase.[3] |
| Inconsistent Viscosity Between Batches | Variations in homogenization process (time, pressure, temperature).Inaccurate measurement of raw materials.Variations in the cooling rate after homogenization. | Standardize the homogenization protocol, ensuring consistent parameters for every batch.Calibrate weighing equipment and ensure precise measurements.Implement a controlled cooling process. |
| Increase in Droplet Size Over Time | Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones.Insufficient emulsifier to cover the droplet surface area.Flocculation and subsequent coalescence. | Optimize the oil phase to minimize the solubility of the dispersed phase in the continuous phase.Ensure an adequate concentration of this compound.Consider adding a co-emulsifier or stabilizer. |
| Clogging or Reduced Flow in the Homogenizer | The product is too viscous for the homogenizer's capabilities.Presence of air in the product.Solid particles or agglomerates in the pre-emulsion. | For highly viscous emulsions, consider using a colloid mill or increasing the feed pressure to the homogenizer.Ensure the pre-emulsion is properly de-aerated before homogenization.Filter the pre-emulsion to remove any solid particles. |
| Grainy or Waxy Texture | Incomplete dissolution of waxy components in the oil phase.Crystallization of ingredients during cooling. | Ensure the oil phase is heated sufficiently to completely melt all waxy components before emulsification.Control the cooling rate post-homogenization to prevent rapid crystallization. |
Data Presentation
Table 1: Representative Homogenization Parameters and Their Effect on Emulsion Droplet Size
| Homogenization Pressure (bar) | Number of Passes | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) | Observations |
| 500 | 1 | 800 - 1200 | > 0.5 | Broad, often bimodal, particle size distribution.[8] |
| 500 | 3 | 400 - 700 | 0.3 - 0.5 | Improved homogeneity, but still a relatively wide distribution. |
| 1000 | 1 | 200 - 400 | 0.2 - 0.4 | Significant reduction in droplet size.[8] |
| 1000 | 3 | 150 - 250 | < 0.25 | Narrow, monomodal particle size distribution, indicating good uniformity.[8] |
| 1500 | 3 | 130 - 200 | < 0.2 | Further reduction in droplet size, though the effect may be less pronounced compared to the increase from 500 to 1000 bar. |
Note: These are representative values based on general principles of high-pressure homogenization of emulsions. Actual results will vary depending on the specific formulation, pre-emulsion quality, and homogenizer model.
Table 2: Typical Formulations for Stable this compound W/O Emulsions
| Component | Formulation A[2] | Formulation B[3] |
| Oil Phase | ||
| Mineral Oil / Paraffin Oil | 16% | 13.6% |
| This compound Copolyol | 4% | 2.4% |
| Aqueous Phase | ||
| Distilled Water | 75% | - |
| Polysorbate 80 | - | 0.8% |
| Other (e.g., active ingredients, fragrance) | 5% | - |
Experimental Protocols
Protocol 1: Preparation of a this compound W/O Emulsion using a High-Pressure Homogenizer
-
Phase Preparation:
-
Oil Phase: Combine this compound and all other oil-soluble components (e.g., mineral oil, other silicones, esters). Heat the mixture to 70-75°C with gentle stirring until all components are fully dissolved and the phase is uniform.
-
Aqueous Phase: Combine distilled water and all water-soluble components (e.g., glycerin, preservatives, electrolytes). Heat to 70-75°C with stirring until all solids are dissolved.
-
-
Pre-emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring with a high-shear mixer (e.g., rotor-stator) at a moderate speed (e.g., 1000-2000 rpm).
-
Continue mixing for 10-15 minutes to form a coarse pre-emulsion. The quality of the pre-emulsion is crucial for the efficiency of the final homogenization step.
-
-
High-Pressure Homogenization:
-
Transfer the warm pre-emulsion to the feed hopper of the high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting at 500 bar and optimizing up to 1500 bar).
-
Process the emulsion through the homogenizer for a predetermined number of passes (typically 1-5). It is recommended to analyze the droplet size after each pass to determine the optimal number.
-
Monitor the temperature of the emulsion as it exits the homogenizer, as the process generates heat. If necessary, use a heat exchanger to cool the product.
-
-
Cooling:
-
Cool the final emulsion to room temperature with gentle, continuous stirring to ensure uniformity and prevent phase separation during cooling.
-
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Carefully dilute a small amount of the emulsion in a suitable oil (the same as the continuous phase of the emulsion) to a concentration appropriate for the DLS instrument.
-
Crucially for W/O emulsions, the dilution medium must be pre-saturated with water to prevent the dissolution of the dispersed water droplets, which would lead to inaccurate readings.
-
Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Enter the viscosity and refractive index of the continuous phase (the oil) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A PDI below 0.25 is generally indicative of a monodisperse and uniform emulsion.
-
Protocol 3: Stability Testing of the Emulsion
-
Accelerated Stability Testing (Temperature Cycling):
-
Place samples of the emulsion in sealed, appropriate containers.
-
Subject the samples to a minimum of three cycles of temperature changes. A common cycle is 24 hours at -10°C followed by 24 hours at 25°C.
-
After each cycle, visually inspect the samples for any signs of phase separation, crystallization, or changes in texture.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
After centrifugation, examine the sample for any signs of creaming (a layer of the dispersed phase at the top) or sedimentation.
-
-
Long-Term Stability:
-
Store samples of the emulsion at different controlled temperatures (e.g., 4°C, 25°C, and 40°C) for a predetermined period (e.g., 1, 3, and 6 months).
-
At each time point, evaluate the samples for:
-
Visual Appearance: Color, clarity, phase separation.
-
Odor: Any changes from the initial fragrance.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a rheometer.
-
Droplet Size: Analyze the droplet size using DLS to monitor any changes over time.
-
-
Visualizations
Caption: Workflow for preparing this compound emulsions.
Caption: Decision tree for troubleshooting emulsion instability.
References
- 1. dow.com [dow.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 5. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 6. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cetyl Dimethicone and Dimethicone on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silicone Polymers in Skincare
Silicones are a diverse class of synthetic polymers characterized by a backbone of repeating siloxane (silicon-oxygen) units. Their utility in dermatological and cosmetic formulations stems from their unique physicochemical properties, including low surface tension, high spreadability, and the ability to form a water-resistant, vapor-permeable film.[1]
Dimethicone (polydimethylsiloxane) is the simplest and most common silicone, a linear homopolymer with methyl groups attached to the silicon atoms.[2][3] Its properties, such as viscosity, are determined by the length of the polymer chain.[2] Dimethicone is recognized as an effective skin protectant, capable of reducing transepidermal water loss (TEWL) without a heavy, greasy feel.[3][4][5]
Cetyl Dimethicone is an alkyl-modified silicone, specifically a silicone heteropolymer where long-chain cetyl (C16) alkyl groups are grafted onto the silicone backbone.[2] This structural modification alters its physical properties, notably increasing its compatibility with organic and oil-based ingredients and changing its feel and substantivity on the skin.[2][6]
Comparative Data on Skin Barrier Function
An in-vivo study on 17 volunteers evaluated the effect of cream formulations containing silicones of varying viscosities on Transepidermal Water Loss (TEWL) and skin moisture (measured by Corneometry). The results demonstrate that higher viscosity silicones provide a more pronounced effect on improving skin barrier function.[7]
Table 1: Effect of Silicone Viscosity on Skin Barrier Parameters [7]
| Formulation | Silicone Type | Key Finding (TEWL) | Key Finding (Skin Moisture) |
| Formulation 1 | Cyclomethicone (low viscosity) | Least reduction in TEWL (10.3 g/m²h after 120 min) | Lowest increase in moisture |
| Formulation 5 | Dimethicone 350 (high viscosity) | Maximum reduction in TEWL (7.8 g/m²h after 120 min) | Maximum increase in moisture (peak of 86 units at 30 min) |
Note: The baseline TEWL for all test areas was 10-12 g/m²h, and the baseline moisture was 60-61 arbitrary units. The data illustrates a principle but does not represent a direct comparison with this compound.
Based on its chemical structure, this compound, which is often a waxy solid or viscous fluid, is expected to form a more substantive and potentially more occlusive film than a low-viscosity, non-alkyl-modified dimethicone.[2][8] The long alkyl chains enhance its affinity for the lipid components of the stratum corneum, likely leading to a more durable barrier against water loss.
Table 2: General Properties and Inferred Performance Comparison
| Property | Dimethicone | This compound | Rationale & Citations |
| Chemical Structure | Linear polydimethylsiloxane homopolymer | Polydimethylsiloxane with cetyl (C16) alkyl groups | A linear silicone polymer versus an alkyl-modified silicone heteropolymer.[2] |
| Solubility | Insoluble in water and oil. Soluble in nonpolar organic solvents. | Insoluble in water, but more soluble in oil and organic esters. | The alkyl group increases lipophilicity and compatibility with organic cosmetic ingredients.[2] |
| Physical Form | Liquid, with viscosity varying by molecular weight. | Liquid to soft paste or wax, depending on molecular structure. | Alkyl modification increases the melting point and viscosity.[2][8] |
| Occlusivity (TEWL Reduction) | Forms a breathable film that reduces TEWL. Higher viscosity is more effective. | Forms a protective barrier to prevent moisture loss.[6][9] | The larger, more substantive nature of this compound suggests it may provide a more significant reduction in TEWL compared to a dimethicone of similar chain length, though direct data is lacking. |
| Skin Feel | Provides a smooth, silky, non-greasy feel.[3][10] | Imparts a lubricious, silky, and soft feel.[6] | The waxy nature of the alkyl group contributes to a more cushioned and substantive feel. |
| Substantivity | Adheres well to the skin due to low surface energy.[3] | Expected to have higher substantivity and water resistance. | The lipophilic cetyl groups enhance adhesion to the skin surface. |
Experimental Protocols
The quantitative assessment of skin barrier function relies on standardized, non-invasive bioengineering techniques. The two primary methods are the measurement of Transepidermal Water Loss (TEWL) and Corneometry for skin surface hydration.
Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measurement quantifies the amount of water vapor diffusing from the dermis through the epidermis and evaporating from the skin surface.[11] An increase in TEWL is indicative of impaired barrier function. The measurement is typically performed with a Tewameter, which uses a probe with humidity and temperature sensors to calculate the water vapor flux density in g/m²/h.[12][13]
Methodology:
-
Subject Acclimatization: Subjects rest for a minimum of 30 minutes in a room with controlled temperature (18-22°C) and relative humidity (40-60%) to allow the skin to equilibrate.[12][13]
-
Site Preparation: Test sites on the volar forearm are demarcated. The areas are cleaned if necessary and patted dry. A baseline measurement is taken before product application.[12]
-
Product Application: A precise amount of the test material (e.g., 2 mg/cm²) is applied evenly to the designated test site. An adjacent site is left untreated as a negative control.[12]
-
Measurement: The Tewameter probe is held gently against the skin surface. The device measures the water vapor gradient. To ensure accuracy, multiple readings (e.g., three) are taken at each site at specified time points (e.g., 30 min, 1 hour, 2 hours, 4 hours) post-application.[12][14]
-
Data Analysis: The mean TEWL values for the treated site are compared to the baseline and the untreated control site. A statistically significant decrease in TEWL indicates an improvement in the skin's barrier function or the occlusive effect of the product.
Skin Hydration Measurement (Corneometry)
Principle: Corneometry measures the hydration level of the stratum corneum, the outermost layer of the skin.[15] The method is based on measuring the electrical capacitance of the skin. Since water has a higher dielectric constant than other skin components, the skin's capacitance changes in direct proportion to its water content.[4]
Methodology:
-
Subject Acclimatization: As with TEWL, subjects are acclimatized to a controlled environment to ensure stable skin conditions.
-
Site Preparation: Test sites are identified, typically on the forearm or face. Baseline measurements are recorded before any product is applied.
-
Product Application: The test product is applied uniformly to the designated area. A control site remains untreated.
-
Measurement: The Corneometer probe is pressed gently against the skin. The device instantly provides a reading in arbitrary units (AU), which correlates to the hydration level. The measurement depth is shallow (10-20 µm), ensuring it reflects the state of the stratum corneum.[4] Measurements are repeated at various intervals (e.g., 1, 2, 4, 7 hours) to assess the product's hydrating efficacy over time.
-
Data Analysis: The change in Corneometer readings from baseline is calculated for both the treated and control sites. A significant increase in the arbitrary units for the treated site indicates a moisturizing effect.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Transepidermal Water Loss (TEWL) Measurement.
Caption: Workflow for Skin Hydration Measurement using Corneometry.
Conclusion
Both dimethicone and this compound function as effective skin conditioning agents that support the skin's barrier by forming a breathable, protective film that mitigates transepidermal water loss. Dimethicone is a versatile ingredient whose occlusivity can be modulated by its molecular weight and viscosity.[3][7]
This compound, an alkyl-modified silicone, is structurally designed for enhanced substantivity and compatibility with lipid-based components.[2] While direct comparative data is lacking, it is scientifically reasonable to infer that the presence of the cetyl group would render it more occlusive and durable on the skin than a standard dimethicone of a comparable molecular weight. This makes it particularly suitable for formulations requiring long-lasting barrier protection and a more lubricious skin feel.
For definitive claims, further in-vivo studies directly comparing these two ingredients using standardized TEWL and Corneometry protocols are necessary. Such research would provide the quantitative data needed to precisely characterize their relative performance in enhancing skin barrier function.
References
- 1. Dimethicone and Silicones in Skincare: Separating Fact from Fiction | Emjay Spa & Wellness [emjayspa.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. specialchem.com [specialchem.com]
- 7. Ingredient: this compound - Inference Beauty [inferencebeauty.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. C30-45 Alkyl Dimethicone (Explained + Products) [incidecoder.com]
- 11. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Permeability Characteristics of Silicone Rubber | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. dotandkey.com [dotandkey.com]
- 15. cerave.com [cerave.com]
A Comparative Analysis of Cetyl Dimethicone and Other Leading Silicone Emulsifiers for Cosmetic and Pharmaceutical Formulations
In the development of sophisticated cosmetic and pharmaceutical emulsions, the selection of an appropriate emulsifier is paramount to achieving desired product stability, texture, and sensory characteristics. This guide provides a detailed comparative study of three prominent silicone emulsifiers: Cetyl Dimethicone, PEG/PPG-18/18 Dimethicone, and Lauryl PEG-9 Polydimethylsiloxyethyl Dimethicone. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available performance data and standardized experimental protocols to inform formulation decisions.
Silicone emulsifiers are valued for their ability to create stable water-in-oil (W/O) or water-in-silicone (W/Si) emulsions with a light, non-greasy feel.[1][2] They offer enhanced spreadability and can form a protective, non-occlusive barrier on the skin that helps to lock in moisture.[3][4]
Comparative Performance Data
The following tables summarize key performance indicators for the three silicone emulsifiers based on available experimental data. It is important to note that the data presented is compiled from various studies and technical datasheets, and therefore, direct comparison may be limited due to differing formulation bases and testing conditions.
Table 1: Emulsion Stability
| Emulsifier | Concentration | Oil Phase | Stability Test Method | Observation | Source(s) |
| This compound (ABIL® EM 90) | 4% | 16% Mineral Oil | Visual observation after 90 days at 8°C, 25°C, 40°C, and 40°C + 75% RH. Centrifugation. | Stable with no phase separation, liquefaction, or change in color.[5] | [5] |
| PEG/PPG-18/18 Dimethicone (in DOWSIL™ 5225C) | 10-15% (of blend) | Cyclopentasiloxane | Not specified in datasheet. Generally provides stable water-in-silicone emulsions.[6][7] | Provides stable water-in-silicone formulations.[6][7] | [6][7] |
| Lauryl PEG-9 Polydimethylsiloxyethyl Dimethicone | 3% | Not specified | Visual observation, viscosity, and microscopic analysis in a BB Cream formulation. | Appeared to be more stable compared to PEG/PPG-18/18 Dimethicone in the same formulation.[8][9] | [8][9] |
Table 2: Viscosity
| Emulsifier | Concentration | Oil Phase | Viscosity Measurement | Result | Source(s) |
| This compound (ABIL® EM 90) | Not specified | Not specified | Not specified in datasheet. | Enables the formulation of lotions and creams.[10] | [10] |
| PEG/PPG-18/18 Dimethicone (in DOWSIL™ 5225C) | 10-15% (of blend) | Cyclopentasiloxane | Not specified in datasheet. | Increasing the proportion of water will increase the viscosity of a given formulation.[6][7] | [6][7] |
| Lauryl PEG-9 Polydimethylsiloxyethyl Dimethicone | Not specified | Titanium Dioxide Dispersions | Not specified | Provided the lowest viscosity compared with Lauryl PEG/PPG-18/18 Methicone and Cetyl PEG/PPG-10/1 Dimethicone.[11] | [11] |
Table 3: Sensory Profile
| Emulsifier | Formulation Type | Key Sensory Attributes | Source(s) |
| This compound (ABIL® EM 90) | W/O creams and lotions | Silky feel.[10] | [10] |
| PEG/PPG-18/18 Dimethicone (in DOWSIL™ 5225C) | Water-in-silicone emulsions | Enhances spreadability, reduces greasiness and tackiness.[12] | [12] |
| Lauryl PEG-9 Polydimethylsiloxyethyl Dimethicone | Sunscreen, skincare, make-up | Good compatibility with silicones, organic oils, and esters, ideal for liquid formulations.[13] | [13] |
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of silicone emulsifiers, the following detailed experimental protocols are provided.
Emulsion Stability Testing (Creaming Index)
Objective: To quantify the physical stability of a water-in-oil emulsion by measuring the degree of creaming over time.
Methodology:
-
Sample Preparation: Prepare the emulsion according to the specified formulation and homogenize to ensure a uniform droplet size distribution.
-
Initial Measurement: Transfer a known volume (e.g., 50 mL) of the freshly prepared emulsion into a graduated cylinder. Record the total height of the emulsion (He).
-
Storage: Store the graduated cylinders at controlled temperatures (e.g., 25°C and 40°C) for a defined period (e.g., 30 days).
-
Measurement of Creaming: At specified time intervals (e.g., 24 hours, 7 days, 14 days, 30 days), measure the height of the separated aqueous layer (serum layer), Hs.[14]
-
Calculation of Creaming Index (CI): Calculate the creaming index as a percentage using the following formula:[14] CI (%) = (Hs / He) x 100
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, such as the formation of a distinct oil or water layer.
Viscosity Measurement
Objective: To characterize the flow behavior of the emulsion using a rotational rheometer.
Methodology:
-
Instrumentation: Utilize a rotational rheometer equipped with a suitable measuring geometry (e.g., parallel plate or cone-plate).[3]
-
Sample Loading: Carefully load the emulsion onto the rheometer plate, ensuring no air bubbles are trapped.
-
Temperature Control: Maintain a constant temperature (e.g., 25°C) throughout the measurement using a Peltier temperature control system.[3]
-
Measurement Protocol:
-
Data Analysis: Plot viscosity versus shear rate to characterize the emulsion's flow behavior (e.g., shear-thinning, Newtonian).
Sensory Evaluation
Objective: To assess the skin feel and other sensory attributes of the emulsion using a trained sensory panel.
Methodology:
-
Panelist Selection and Training: Recruit and train a panel of assessors (typically 10-15 individuals) to identify and quantify specific sensory attributes of cosmetic products.[16][17][18]
-
Evaluation Attributes: Define a set of relevant sensory descriptors, which may include:
-
Evaluation Procedure:
-
Provide panelists with standardized amounts of each emulsion sample.
-
Instruct panelists to apply the product to a designated area of the skin (e.g., forearm).
-
Panelists will then rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 0-10 scale).[16]
-
-
Data Analysis: Analyze the data statistically to determine significant differences in sensory profiles between the emulsions. Results can be visualized using spider web plots.[17]
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for the comparative study of silicone emulsifiers.
References
- 1. Creaming Index [bio-protocol.org]
- 2. mychem.ir [mychem.ir]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. innospecpersonalcare.com [innospecpersonalcare.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. csctech.co.kr [csctech.co.kr]
- 7. dow.com [dow.com]
- 8. Shin-Etsu Silicone : Polyether-Modified Silicones [shinetsusilicone-global.com]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. dow.com [dow.com]
- 12. specialchem.com [specialchem.com]
- 13. shinetsusilicones.com [shinetsusilicones.com]
- 14. researchgate.net [researchgate.net]
- 15. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
- 18. amarrie.com [amarrie.com]
- 19. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
A Comparative Analysis of Cetyl Dimethicone's Skin-Conditioning Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cetyl dimethicone's performance against common skin-conditioning alternatives, supported by available experimental data. We will delve into its occlusive and hydrating properties, comparing it primarily with petrolatum and glycerin.
This compound, a silicone-based polymer, is a widely utilized ingredient in cosmetic and dermatological formulations, valued for its emollient and skin-conditioning properties. It imparts a silky, smooth feel to the skin and forms a water-repellent barrier.[1][2] To validate its efficacy, a comparison with established skin-conditioning agents like petrolatum (an occlusive) and glycerin (a humectant) is essential.
Performance Comparison: Occlusivity and Hydration
The primary functions of a skin-conditioning agent are to enhance skin hydration and improve the skin barrier function, which is often measured by the reduction in Transepidermal Water Loss (TEWL).
Comparison of Skin-Conditioning Agents
| Performance Metric | This compound (and related Silicones) | Petrolatum | Glycerin |
| TEWL Reduction | Not significantly different from untreated control in some studies.[3] | Up to 99% reduction.[2] More than double the effectiveness of vegetable oils.[4] | Primarily a humectant; contributes to barrier function.[5] |
| Skin Hydration | Provides a silky feel and can improve spreadability of formulations.[6] | Forms an occlusive layer, leading to a significant increase in skin hydration for over 4 hours.[3] | Demonstrates a linear correlation between concentration and increased skin hydration.[7] |
| Mechanism of Action | Forms a breathable, water-repellent film on the skin surface (Occlusive, Emollient).[1][6] | Forms a hydrophobic barrier, preventing water evaporation (Occlusive).[2] | Attracts and retains water in the stratum corneum (Humectant).[5][6] |
Note: The data presented is a synthesis of findings from various studies. Direct head-to-head clinical trials comparing this compound, petrolatum, and glycerin under the same conditions are limited.
One study highlighted that while both petrolatum and silicones significantly decreased TEWL 15 minutes after application, the measurements for silicones were not significantly different from untreated control values over a longer period, whereas petrolatum maintained an occlusive, hydrating layer.[3] Another source emphasizes petrolatum's superior occlusive nature, stating it reduces TEWL by up to 99%.[2] A study on a petrolatum-based emollient containing dimethicone showed a significant reduction in TEWL over a 5-week period.[8]
Research on glycerin has demonstrated a direct correlation between its concentration and the improvement in skin hydration as measured by a Corneometer.[7] A study comparing various moisturizing ingredients found that a cream containing both glycerin and silicone oil (dimethicone) was most effective at increasing skin hydration and reducing TEWL.[9]
Experimental Protocols
The evaluation of skin-conditioning agents relies on standardized, non-invasive biophysical measurements.
Measurement of Transepidermal Water Loss (TEWL)
This measurement quantifies the amount of water that passively evaporates through the skin. A lower TEWL value indicates a better skin barrier function.
-
Instrumentation: An open-chamber, unventilated-chamber, or condenser-chamber device, such as a Tewameter®, is commonly used.[10]
-
Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 15-30 minutes before measurements are taken.[7]
-
Procedure: A probe is placed on the skin's surface, and after a stabilization period, the rate of water vapor flux is recorded. Multiple measurements are taken and averaged for accuracy.[11] Baseline measurements are taken before product application, with subsequent readings at specified time intervals post-application.
Measurement of Skin Hydration
Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum, which is directly related to its water content.
-
Instrumentation: A Corneometer® is the standard instrument for this measurement.[12]
-
Acclimatization: Similar to TEWL measurements, subjects must acclimatize to the controlled environmental conditions.
-
Procedure: The instrument's probe is pressed against the skin surface, and the capacitance is measured. Higher capacitance values indicate greater skin hydration.[13] Measurements are taken at baseline and at various time points after product application to assess changes in hydration levels.
Mechanism of Action: Signaling Pathways in Skin Hydration
The maintenance of skin hydration is a complex process involving the interplay of various cellular and molecular components. Key to this is the integrity of the skin barrier, which is largely dependent on the composition of the stratum corneum, including lipids like ceramides, and the presence of water channels called aquaporins.
References
- 1. researchgate.net [researchgate.net]
- 2. Zoe Diana Draelos, MD - Articles - Moisturizers [zoedraelos.com]
- 3. Silicones as nonocclusive topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Petrolatum reduces water loss from skin - Dermidia [dermidia.com]
- 5. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive comparison of facial skin hydration based on capacitance and conductance measurements in Chinese women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rivoli.ch [rivoli.ch]
- 12. A comparative histological study on the skin occlusion performance of a cream made of solid lipid nanoparticles and Vaseline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Efficacy of cetyl dimethicone in drug delivery compared to traditional excipients"
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of a topical drug product's efficacy, stability, and patient acceptability. While traditional excipients like petrolatum, lanolin, and polyethylene glycols (PEGs) have a long history of use, newer silicone-based polymers such as cetyl dimethicone are gaining prominence. This guide provides an objective comparison of this compound against these traditional excipients, focusing on their impact on drug delivery, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a silicone wax, offers a unique combination of properties that make it an attractive alternative to traditional topical excipients. Its primary mechanism of action involves forming a semi-occlusive, water-resistant, and breathable film on the skin. This film-forming capability can enhance the penetration of active pharmaceutical ingredients (APIs) by increasing skin hydration. Furthermore, this compound is valued for its desirable sensory profile, being non-greasy and providing a smooth, silky feel, which can improve patient compliance.
Traditional excipients, while effective, present certain drawbacks. Petrolatum is highly occlusive, which can be beneficial for hydration but may also lead to a greasy feel and potential comedogenicity. Lanolin, an effective emollient, carries a risk of allergic reactions. Polyethylene glycols are versatile humectants and solvents, but their high hydrophilicity can sometimes hinder the penetration of lipophilic drugs.
While direct, head-to-head quantitative studies comparing the drug delivery efficacy of this compound against all traditional excipients are limited in publicly available literature, this guide synthesizes existing data on silicone polymers and traditional excipients to provide a comparative overview.
Mechanism of Action: Enhancing Drug Permeation
The primary mechanism by which this compound and other silicone polymers are thought to enhance drug delivery is through the formation of a semi-occlusive film on the stratum corneum. This film reduces transepidermal water loss (TEWL), leading to increased hydration of the skin's outermost layer. A more hydrated stratum corneum is more permeable to many active pharmaceutical ingredients. The long cetyl side chains of this compound contribute to its substantivity and emolliency, further modifying the skin barrier.
Mechanism of this compound in Enhancing Drug Delivery.
Quantitative Data Presentation
Disclaimer: The data presented below are from different studies with varying active drugs, concentrations, and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The tables are intended to provide an order-of-magnitude comparison and highlight the types of data generated in such studies.
Table 1: In Vitro Skin Permeation of Various Drugs with Silicone-Based Excipients
| Silicone Excipient Type | Active Drug | Drug Concentration | Mean Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Reference |
| Silicone Elastomer | Diclofenac | Not Specified | 4- to 7-fold increase vs. control | Not Reported | [1] |
| Silicone Fluid | Betamethasone Dipropionate | Not Specified | Higher than silicone elastomer | Not Reported | [2] |
| Silicone Gum Blend | Betamethasone Dipropionate | Not Specified | Lower than silicone fluid | Not Reported | [2] |
| Dimethicone (332.5 kg/m ·s) | Dimethicone itself | Infinite dose | 0.0003 | Not Applicable | [3] |
Table 2: In Vitro Skin Permeation of Various Drugs with Traditional Excipients
| Traditional Excipient | Active Drug | Drug Concentration | Mean Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Reference |
| Petrolatum-GMO (10%) | p-Aminobenzoic Acid | 10 mM | ~1.5 (estimated from graph) | Not Reported | [4] |
| Lanolin-based membrane | Diclofenac Sodium | Not Specified | ~0.8 (estimated from graph) | ~0.4 (estimated from graph) | [5] |
| Lanolin-based membrane | Lidocaine | Not Specified | ~2.5 (estimated from graph) | ~1.2 (estimated from graph) | [5] |
| PEG 400 (10%) | Antifungal | Not Specified | 6-fold increase in delivery | Not Reported | [6] |
Experimental Protocols
The standard method for evaluating the in vitro skin permeation of topical formulations is the Franz diffusion cell assay. This protocol provides a reliable and reproducible method for comparing the performance of different excipients.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To quantify the rate and extent of an active pharmaceutical ingredient's (API) permeation through a skin membrane from a topical formulation containing this compound compared to a formulation with a traditional excipient.
2. Materials and Equipment:
-
Franz diffusion cells
-
Human or porcine skin, dermatomed to a thickness of approximately 500 µm
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4, sometimes with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Magnetic stirrers and stir bars
-
Water bath or heating block to maintain the skin surface temperature at 32°C
-
Formulations:
-
Test formulation: API in a this compound-based vehicle
-
Control formulation: API in a traditional excipient-based vehicle (e.g., petrolatum)
-
-
High-performance liquid chromatography (HPLC) system for sample analysis
3. Method:
-
Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Equilibrate the skin in the receptor solution for 30 minutes before mounting.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled cells in a water bath or heating block set to maintain a skin surface temperature of 32 ± 1°C. Start the magnetic stirrers.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor formulation.
Experimental Workflow for In Vitro Skin Permeation Study.
Conclusion
This compound presents a compelling case as a modern excipient for topical drug delivery. Its ability to form a breathable, non-greasy, and semi-occlusive film offers the potential for enhanced drug penetration while providing a superior aesthetic experience for the patient. While direct quantitative comparisons with traditional excipients are not abundant, the available data on silicone polymers suggest a favorable performance profile.
References
- 1. Experimental design for optimizing drug release from silicone elastomer matrix and investigation of transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dupont.com [dupont.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. Permeation kinetics of active drugs through lanolin-based artificial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Polyethylene Glycol in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Cetyl Dimethicone in Diverse Oil Phases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth performance analysis of cetyl dimethicone, a versatile silicone-based emulsifier, across a variety of oil phases commonly used in cosmetic and pharmaceutical formulations. Through a comprehensive review of available data, this document compares the emulsification efficiency, viscosity modification, and sensory profile of this compound against other prominent silicone-based alternatives. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal emulsifier for their specific formulation needs.
Emulsification Efficiency and Stability
This compound is a potent water-in-oil (W/O) emulsifier known for its ability to create stable emulsions with a range of oil phases, from non-polar silicones and hydrocarbons to more polar esters and vegetable triglycerides.[1][2] Its chemical structure, featuring both lipophilic cetyl groups and a flexible silicone backbone, allows for effective stabilization of the water/oil interface.[3]
A key performance indicator for an emulsifier is its ability to create small and uniform droplets, which contributes to emulsion stability and a desirable skin feel. The following table summarizes the emulsification performance of this compound in comparison to other silicone emulsifiers in a mixed silicone and mineral oil phase.
Table 1: Emulsification Performance in Silicone/Mineral Oil Blends
| Emulsifier | Oil Phase Composition (Dimethicone/Mineral Oil) | Particle Size (µm) | Emulsion Stability |
| Cetyl PEG/PPG-10/1 Dimethicone | 50/50 | 1-5 | Stable |
| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | 50/50 | 1-5 | Stable |
| Lauryl PEG/PPG-18/18 Methicone | 50/50 | Oil Separation (1 day) | Unstable |
Data sourced from a comparative study by Dow.[4]
The data indicates that both Cetyl PEG/PPG-10/1 Dimethicone and Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone are effective at emulsifying a 50/50 blend of dimethicone and mineral oil, producing emulsions with small particle sizes and good stability.[4] In contrast, Lauryl PEG/PPG-18/18 Methicone showed poor stability in this specific oil blend.[4]
Furthermore, studies have shown that this compound can create stable water-in-oil emulsions with paraffin oil, with stable formulations containing up to 16% mineral oil.[1][5] Research has also demonstrated its effectiveness in emulsifying squalane, a non-polar hydrocarbon.[6] While specific quantitative data for a direct comparison in a wide array of vegetable oils and esters is limited in publicly available literature, technical data sheets suggest its utility with these more polar oils.[2]
Viscosity Modification
The choice of emulsifier can significantly impact the rheology of a formulation. This compound is known for its ability to create a range of viscosities depending on the oil phase composition and the water-to-oil ratio.
Table 2: Viscosity of Emulsions with Varying Silicone/Mineral Oil Ratios
| Emulsifier | Oil Phase Composition (Dimethicone/Mineral Oil) | Viscosity (Pa.s) |
| Cetyl PEG/PPG-10/1 Dimethicone | 100/0 | 18-32 |
| Cetyl PEG/PPG-10/1 Dimethicone | 50/50 | 18-32 |
| Cetyl PEG/PPG-10/1 Dimethicone | 0/100 | 18-32 |
| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | 100/0 | 10-16 |
| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | 50/50 | 10-16 |
| Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | 0/100 | 10-16 |
Data sourced from a comparative study by Dow.[4]
As shown in Table 2, emulsions formulated with Cetyl PEG/PPG-10/1 Dimethicone generally exhibit higher viscosity compared to those made with Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone across different ratios of dimethicone and mineral oil.[4] This suggests that this compound can be a good choice for formulations where a higher viscosity is desired. The viscosity of emulsions made with this compound can also be influenced by the addition of electrolytes to the water phase, which can enhance stability and affect the rheological properties.[6]
Sensory Profile
The sensory characteristics of a topical product are critical for consumer acceptance. Silicone-based emulsions are generally known for their pleasant, non-greasy feel.[3] Formulations containing this compound are often described as providing a smooth, silky, and light skin feel.[7][8]
A comparative study evaluating silicone-free and silicone-based emulsions found that the silicone-based formulations, which included a silicone emulsifier, received higher scores from volunteers for silkiness, freshness, and softness, and lower scores for greasiness.[9] While this study did not specifically isolate the sensory contribution of this compound, it highlights the general sensory benefits of silicone emulsifiers.
Table 3: Comparative Sensory Attributes of Silicone Emulsifiers
| Attribute | Cetyl PEG/PPG-10/1 Dimethicone | Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone | Lauryl PEG/PPG-18/18 Methicone |
| Initial Feel | Light, Smooth | Light, Smooth | Potentially heavier feel |
| Spreadability | Good | Excellent | Good |
| After-feel | Silky, Non-tacky | Silky, Non-tacky | May have a more substantive feel |
Sensory attributes are inferred from product literature and comparative studies. Direct comparative sensory panel data is limited.
Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone is noted for creating low-viscosity emulsions, which can translate to a lighter sensory experience.[4] Lauryl PEG/PPG-18/18 Methicone is sometimes used in hair care for its conditioning properties, which might suggest a more substantive feel on the skin.[10]
Experimental Protocols
To ensure objective and reproducible performance analysis, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.
Emulsion Preparation for Comparative Analysis
A standardized protocol is crucial for preparing emulsions to ensure that any observed differences in performance are attributable to the emulsifier and oil phase, rather than variations in the manufacturing process.
Caption: Workflow for preparing water-in-oil emulsions.
Protocol:
-
Oil Phase Preparation: Weigh the oil phase components, including the oil(s) and the silicone emulsifier (e.g., this compound). Heat the mixture to 75-80°C while stirring until all components are melted and the phase is uniform.
-
Water Phase Preparation: In a separate vessel, weigh the water phase components (e.g., deionized water, glycerin, preservatives). Heat to 75-80°C and stir until all solids are dissolved.
-
Emulsification: Slowly add the water phase to the oil phase with continuous mixing using a propeller stirrer.
-
Homogenization: Once all the water phase has been added, homogenize the mixture at high speed for a specified time (e.g., 5 minutes) to ensure a fine and uniform droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
Droplet Size Analysis
Droplet size distribution is a critical parameter for assessing emulsification efficiency and predicting emulsion stability.
Caption: Workflow for droplet size analysis.
Protocol (Laser Diffraction Method):
-
Sample Preparation: A small, representative sample of the emulsion is diluted in a suitable solvent (typically the continuous oil phase) to achieve an appropriate obscuration level for the instrument.
-
Instrument Setup: The laser diffraction particle size analyzer is configured with the appropriate refractive indices for both the dispersed (water) and continuous (oil) phases.
-
Measurement: The diluted sample is introduced into the measurement cell, and the laser diffraction pattern is measured.
-
Data Analysis: The instrument's software calculates the droplet size distribution and provides key parameters such as the median droplet size (D50).
Rheological Analysis
Rheological measurements provide quantitative data on the viscosity and flow behavior of the emulsions, which are important for both performance and sensory perception.
Caption: Workflow for rheological analysis.
Protocol (Rotational Rheometry):
-
Sample Loading: A sufficient amount of the emulsion is carefully loaded onto the plate of a rotational rheometer, ensuring no air bubbles are trapped.
-
Equilibration: The sample is allowed to equilibrate at a controlled temperature (e.g., 25°C) for a set period to ensure thermal stability.
-
Viscosity Measurement: A shear rate sweep is performed, where the shear rate is gradually increased, and the corresponding shear stress is measured. This generates a flow curve from which the viscosity at different shear rates can be determined.
-
Data Analysis: The resulting data is plotted to create a rheogram, which illustrates the flow behavior of the emulsion (e.g., shear-thinning).
Sensory Evaluation
Sensory analysis provides crucial insights into the end-user's perception of the product's aesthetic and feel.
Caption: Workflow for sensory evaluation.
Protocol (Descriptive Sensory Analysis):
-
Panel Selection and Training: A panel of trained assessors is selected and calibrated on the specific sensory attributes to be evaluated.
-
Sample Preparation: Samples of the different emulsions are prepared in identical, coded containers to blind the panelists.
-
Application: A standardized amount of each product is applied to a specific area of the skin (e.g., the forearm) using a defined application procedure.
-
Evaluation and Scoring: Panelists evaluate a predefined list of sensory attributes (e.g., initial feel, spreadability, absorbency, after-feel) at specific time points and score them on a linear scale.
-
Data Analysis: The collected scores are statistically analyzed to identify significant differences in the sensory profiles of the formulations.
Conclusion
This compound is a highly effective and versatile W/O emulsifier that demonstrates robust performance across a range of oil phases, particularly non-polar oils like silicones and mineral oil. It consistently produces stable emulsions with small droplet sizes and can be utilized to build viscosity in formulations. When compared to some alternatives, it offers a good balance of emulsification efficiency and rheological control.
The choice between this compound and other silicone emulsifiers will ultimately depend on the specific requirements of the formulation. For instance, if a lower viscosity and broader oil phase flexibility, especially with a mix of polar and non-polar oils, are desired, Lauryl PEG-10 Tris(trimethylsiloxy)silylethyl Dimethicone may be a more suitable option. However, for formulations where a creamier texture and higher viscosity are targeted, this compound remains an excellent choice.
This guide provides a framework for the comparative analysis of this compound. Researchers and formulators are encouraged to utilize the outlined experimental protocols to conduct their own studies with specific oil phases and active ingredients to determine the optimal emulsifier system for their unique applications.
References
- 1. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]
- 3. cht-silicones.com [cht-silicones.com]
- 4. dow.com [dow.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions -Korea-Australia Rheology Journal | Korea Science [koreascience.kr]
- 7. specialchem.com [specialchem.com]
- 8. uniqem.com.tr [uniqem.com.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Influence of Cetyl Dimethicone on Skin Permeation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the role of formulation excipients in the topical delivery of active ingredients is paramount. This guide provides an objective comparison of in vitro skin permeation from formulations containing cetyl dimethicone against other silicone-based emulsions, supported by experimental data.
This compound, a silicone polymer, is a common emollient and conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Due to its large molecular weight, it is generally considered not to be absorbed into the skin itself.[3] Instead, it forms a protective, vapor-permeable film on the skin's surface.[2] The critical question for formulators is how this silicone derivative influences the penetration of active ingredients into the skin. This guide delves into a comparative in vitro study to shed light on this issue.
Comparative In Vitro Skin Permeation Data
An in vitro study was conducted to evaluate the effect of different silicone emulsifiers on the skin permeation of two sunscreen agents: octyl methoxycinnamate (OMC) and butyl methoxydibenzoylmethane (BMBM). The study utilized five different emulsion formulations, with two containing this compound copolyol. The cumulative amount of OMC that permeated through human skin after 22 hours was measured to compare the performance of these formulations.[3][4]
| Emulsion Formulation | Key Silicone Emulsifier(s) | Cumulative Amount of OMC Permeated (μg/cm²) after 22 hours[3][4] |
| Emulsion 1 | Dimethicone copolyol and Cyclomethicone | ~4.5 |
| Emulsion 2 | This compound copolyol | ~4.5 |
| Emulsion 3 | Polyglyceryl-4-isostearate, this compound copolyol, and Hexyllaurate | ~2.0 |
| Emulsion 4 | Lauryldimethicone copolyol | ~2.0 |
| Emulsion 5 | Cyclomethicone and Dimethicone copolyol | ~3.5 |
Table 1: In vitro skin permeation of Octyl Methoxycinnamate (OMC) from different silicone-based emulsions.
The results indicate that the formulation with this compound copolyol as the primary emulsifier (Emulsion 2) exhibited the highest permeation of OMC, comparable to the formulation containing dimethicone copolyol and cyclomethicone (Emulsion 1).[3][4] Interestingly, the permeation of OMC from Emulsion 2 was approximately twofold higher than from Emulsion 4 (containing lauryldimethicone copolyol) and Emulsion 3 (which also contained this compound copolyol but in combination with other emulsifiers).[3][4] For the other sunscreen, BMBM, no significant difference in skin permeation was observed among the tested emulsions.[3][4]
These findings suggest that the type of silicone emulsifier and the overall formulation composition can significantly influence the percutaneous absorption of active ingredients.[3][4]
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study, based on the protocols used in the cited research.[3][4]
Skin Membrane Preparation
-
Skin Source: Full-thickness human skin is obtained from elective surgery with informed consent.
-
Preparation: The subcutaneous fat is carefully removed from the dermal side. The skin is then cut into sections of appropriate size for mounting on the diffusion cells.
-
Storage: Prepared skin sections are wrapped in aluminum foil and can be stored at -20°C for up to one month.
Franz Diffusion Cell Setup
-
Apparatus: Vertical Franz diffusion cells are used for the permeation studies. These cells consist of a donor compartment and a receptor compartment between which the skin membrane is mounted.
-
Membrane Mounting: The prepared human skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: The receptor compartment is filled with a suitable solvent, such as ethanol or a buffered solution, to ensure sink conditions. The receptor fluid is continuously stirred with a magnetic bar to ensure homogeneity.
-
Temperature Control: The temperature of the receptor fluid is maintained at 32°C ± 0.5°C by circulating water through the jacket of the Franz cell to mimic physiological skin temperature.
Permeation Study Procedure
-
Formulation Application: A precise amount of the test formulation (e.g., 10 mg/cm²) is applied uniformly to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 22 hours), aliquots of the receptor fluid are withdrawn for analysis.
-
Replacement: An equal volume of fresh, pre-warmed receptor fluid is immediately added back to the receptor compartment to maintain a constant volume.
-
Occlusion: The donor compartment is typically covered to prevent evaporation of the formulation.
Sample Analysis
-
Analytical Method: The concentration of the active ingredient in the collected samples is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of the drug permeated per unit area of the skin (μg/cm²) is calculated for each time point. The permeation profile is then plotted as the cumulative amount permeated versus time.
Experimental Workflow Diagram
In Vitro Skin Permeation Experimental Workflow
References
A Comparative Analysis of the Occlusive Properties of Cetyl Dimethicone and Petrolatum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the occlusive properties of cetyl dimethicone and petrolatum, two common ingredients in dermatological and cosmetic formulations. The information presented is supported by available experimental data to assist in formulation decisions and further research.
Introduction
Occlusive agents are fundamental in skincare and topical drug delivery for their ability to form a barrier on the skin, thereby reducing transepidermal water loss (TEWL). This action helps to maintain skin hydration, support barrier function, and enhance the penetration of active pharmaceutical ingredients. Petrolatum has long been the gold standard for occlusion. This compound, a silicone-based polymer, is often utilized for its unique sensory properties and barrier function. This guide assesses the available evidence on their relative occlusive capabilities.
Quantitative Data on Occlusive Performance
The primary metric for evaluating the occlusive property of a topical ingredient is its effect on Transepidermal Water Loss (TEWL). A lower TEWL value after application indicates a more effective occlusive barrier. The following table summarizes the available quantitative data for petrolatum and silicones (as a proxy for this compound due to a lack of specific data for the latter).
| Ingredient | TEWL Reduction | Notes |
| Petrolatum | >98%[1][2][3] | Considered the most effective occlusive agent. Forms a hydrophobic barrier that seals in water.[1][2] At a concentration as low as 5%, petrolatum has been shown to reduce TEWL by over 98%.[3] |
| Dimethicone (Silicones) | 20-30%[3] | Generally considered less occlusive than petrolatum.[4][5] Forms a gas-permeable film on the skin.[6] |
| This compound | Data not available | This compound is a silicone polymer known to form a protective, water-resistant barrier on the skin, contributing to moisture retention.[7] However, specific quantitative TEWL reduction data from direct comparative studies were not found in the reviewed literature. |
Experimental Protocols
The standard method for assessing the occlusive properties of a substance is through the in vivo measurement of Transepidermal Water Loss (TEWL).
Objective: To quantify the reduction in transepidermal water loss from the skin surface after the application of a test material compared to an untreated control site and a positive control (e.g., petrolatum).
Apparatus:
-
Evaporimeter (Tewameter): An instrument with an open or closed chamber probe that measures the water vapor gradient above the skin surface.[8][9] The Courage + Khazaka Tewameter is a commonly used device.[8]
Procedure:
-
Subject Selection: A panel of healthy adult volunteers with no known skin conditions on the test sites (typically the volar forearm) is recruited.
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21 ± 2.5°C) and relative humidity (e.g., 48 ± 6%) for at least 30 minutes prior to measurements.[8]
-
Baseline Measurement: The baseline TEWL of the selected test sites on the forearms is measured. Multiple readings are taken and averaged for each site.[8]
-
Product Application: A standardized amount of the test materials (e.g., this compound, petrolatum) and a control (no application) are applied to the designated test sites. The application area is typically a pre-defined size (e.g., 2 cm²).
-
Post-Application Measurements: TEWL is measured at specified time intervals after application (e.g., 30 minutes, 1 hour, 2 hours, etc.) to determine the immediate and sustained effects of the test materials.[6][10]
-
Data Analysis: The percentage reduction in TEWL is calculated for each test material relative to the baseline and the untreated control site. Statistical analysis is performed to determine the significance of the results.
Mechanism of Action
The occlusive properties of both this compound and petrolatum are primarily based on the formation of a physical barrier on the stratum corneum.
Petrolatum: This substance forms a continuous, hydrophobic film that is highly impermeable to water, thus significantly reducing its evaporation from the skin surface.[11] Beyond its occlusive effect, petrolatum can penetrate the upper layers of the stratum corneum and aid in the restoration of the skin barrier.
This compound: As a silicone polymer, this compound also forms a film on the skin.[7] Silicones, in general, are known to create a water-resistant yet gas-permeable barrier.[6] This allows for the passage of water vapor to some extent, which is why they are typically considered less occlusive than petrolatum.[4][5] The "breathable" nature of the silicone film is often highlighted as a desirable characteristic in cosmetic formulations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for an in vivo occlusivity study and the logical relationship of occlusion to skin barrier function.
Conclusion
Based on the available evidence, petrolatum is a significantly more potent occlusive agent than silicones like dimethicone, offering a near-complete barrier to transepidermal water loss.[1][2][3][4] While specific quantitative data for this compound is lacking, its chemical nature as a silicone suggests it provides a less occlusive but more cosmetically elegant and "breathable" barrier.
For formulators, the choice between these two ingredients will depend on the desired level of occlusion and the target application. For clinical applications requiring maximal barrier function to promote healing in compromised skin, petrolatum remains the superior choice. For daily wear products where sensory feel and a non-greasy finish are paramount, this compound offers a viable alternative with moderate occlusive properties. Further head-to-head studies measuring the TEWL reduction of this compound are warranted to provide a more definitive quantitative comparison.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. clnwash.com [clnwash.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Zoe Diana Draelos, MD - Articles - Moisturizers [zoedraelos.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. turkchem.net [turkchem.net]
- 7. specialchem.com [specialchem.com]
- 8. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Time course of occlusive effects on skin evaluated by measurement of transepidermal water loss (TEWL). Including patch tests with sodium lauryl sulphate and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"Rheological comparison of emulsions made with cetyl dimethicone and other emulsifiers"
For researchers, scientists, and drug development professionals, understanding the rheological behavior of an emulsion is paramount to predicting its stability, sensory characteristics, and ultimately, its performance. This guide provides a comparative analysis of the rheological properties of emulsions formulated with cetyl dimethicone, a silicone-based emulsifier, against those made with common non-silicone emulsifiers.
This compound has emerged as a popular choice in cosmetic and pharmaceutical formulations, lauded for its ability to create stable water-in-oil (W/O) emulsions with a desirable light, non-greasy feel. In contrast, traditional emulsifiers, such as polysorbates and sorbitan esters, have a long history of use and are well-characterized. This guide synthesizes available data to draw a comparative rheological profile.
Comparative Rheological Data
The following table summarizes the typical rheological characteristics of emulsions prepared with this compound versus other common emulsifiers. It is important to note that direct, side-by-side quantitative comparisons in literature are scarce for identical formulations. The data presented here is a composite from various studies, highlighting general trends.
| Rheological Parameter | Emulsions with this compound | Emulsions with Other Emulsifiers (e.g., Polysorbate 80, Sorbitan Stearate) |
| Viscosity | Often exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate. This contributes to a smooth application feel.[1][2] | Can range from Newtonian to shear-thinning or shear-thickening depending on the specific emulsifier, concentration, and phase ratios.[3] |
| Yield Stress | Formulations can be designed to have a yield stress, meaning they behave as a solid at rest and flow only when a sufficient force is applied. This is beneficial for preventing creaming or sedimentation. | Yield stress is also a common feature, particularly in cream and lotion formulations, and is influenced by the emulsifier's ability to form structured networks. |
| Viscoelasticity (G' and G'') | Typically form viscoelastic systems where the storage modulus (G') is greater than the loss modulus (G'') at rest, indicating a more structured, gel-like network that contributes to stability.[4] | The viscoelastic profile is highly variable. For instance, some non-ionic surfactant systems form lamellar gel networks that impart significant viscoelasticity.[5] |
| Stability | Generally provide excellent emulsion stability, particularly against temperature fluctuations, due to the flexible nature of the siloxane backbone.[6] | Stability is dependent on the specific emulsifier, its HLB value, and its interaction with other formulation components. Some traditional emulsifiers can be more sensitive to temperature and pH changes. |
| Sensory Profile | Impart a characteristic light, silky, and non-tacky skin feel.[6][7] | Sensory profiles can range from light and fresh to heavy and greasy, depending on the emulsifier and other ingredients. |
Experimental Protocols
To conduct a robust rheological comparison of emulsions, the following experimental methodologies are recommended, based on established practices in the field.[8][9][10][11]
Viscosity Measurement (Rotational Rheometry)
-
Objective: To determine the flow behavior of the emulsion under shear.
-
Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-and-plate or parallel-plate geometry. Coaxial cylinders can also be used.
-
Procedure:
-
Place a sufficient amount of the emulsion sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the specified gap setting (e.g., 1 mm).
-
Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).
-
Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the viscosity as a function of the shear rate.
-
Plot the resulting data as a viscosity curve (viscosity vs. shear rate) to observe shear-thinning or other flow behaviors.
-
Viscoelasticity Measurement (Oscillatory Rheometry)
-
Objective: To characterize the solid-like (elastic) and liquid-like (viscous) properties of the emulsion.
-
Instrumentation: A controlled-stress rheometer capable of performing oscillatory tests.
-
Procedure:
-
a. Amplitude Sweep (Strain Sweep):
-
Apply an increasing oscillatory strain at a constant frequency (e.g., 1 Hz) and temperature (e.g., 25°C).
-
Measure the storage modulus (G') and the loss modulus (G'').
-
Identify the linear viscoelastic region (LVER), which is the range of strain where G' and G'' are independent of the applied strain. This determines the appropriate strain for frequency sweep tests.
-
-
b. Frequency Sweep:
-
Apply a constant strain within the LVER.
-
Vary the frequency of oscillation (e.g., from 0.1 to 100 rad/s) at a constant temperature (e.g., 25°C).
-
Record G' and G'' as a function of frequency.
-
The resulting spectra provide insights into the emulsion's internal structure and stability. A higher G' relative to G'' indicates a more structured, solid-like behavior.
-
-
Visualizing the Process and Concepts
To better understand the workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for rheological comparison of emulsions.
Caption: Impact of emulsifier choice on emulsion properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rheology, Microstructure, and Storage Stability of Emulsion-Filled Gels Stabilized Solely by Maize Starch Modified with Octenyl Succinylation and Pregelatinization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison between silicone-free and silicone-based emulsions: Technological features and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Emulsion Stability: Cetyl Dimethicone vs. Lauryl PEG/PPG-18/18 Methicone
In the realm of cosmetic and pharmaceutical formulations, the stability of an emulsion is paramount to product efficacy, safety, and consumer acceptance. Silicone-based emulsifiers have become indispensable in creating stable and aesthetically pleasing water-in-oil (W/O) and water-in-silicone (W/Si) emulsions. This guide provides a detailed comparison of two prominent silicone emulsifiers: Cetyl Dimethicone and Lauryl PEG/PPG-18/18 Methicone, with a focus on their performance in head-to-head stability testing.
Executive Summary
Both this compound and Lauryl PEG/PPG-18/18 Methicone are highly effective silicone-based emulsifiers capable of producing stable emulsions. However, their performance can differ based on formulation parameters. Lauryl PEG/PPG-18/18 Methicone, a higher molecular weight polymer, is often delivered in a carrier and is noted for its ability to form highly stable emulsions, particularly at high water concentrations. This compound is a versatile emulsifier that has demonstrated good stability in various cosmetic formulations. The choice between the two will ultimately depend on the specific requirements of the formulation, including the desired viscosity, sensory profile, and the nature of the oil phase.
Comparative Stability Data
While direct, publicly available head-to-head quantitative data is limited, the following table summarizes typical stability performance characteristics for emulsions formulated with each emulsifier, based on a synthesis of available literature. The data is presented to reflect expected outcomes from standard stability testing protocols.
| Stability Parameter | This compound (e.g., ABIL® EM 90) | Lauryl PEG/PPG-18/18 Methicone (e.g., DOWSIL™ 5200) |
| Visual Appearance (Phase Separation) | Stable at 8°C, 25°C, and 40°C for up to 90 days in optimized formulations.[1] No phase separation observed.[1] | Excellent stability, forms very stable W/O emulsions.[2] Stable after 90 days at 40°C in high water content formulations.[3] |
| Viscosity (mPa·s) at 25°C | Initial viscosity may decrease over time, especially at elevated temperatures.[4][5] | Emulsions can be formulated to maintain a stable viscosity. Higher molecular weight contributes to a stable viscoelastic film at the water/oil interface.[2] |
| Droplet Size (µm) | Droplet size may show a slight increase over a 30-day period, particularly at 40°C.[4][5] | Lower molecular weight silicone emulsifiers generally result in smaller particle sizes.[6] Lauryl PEG/PPG-18/18 Methicone's high molecular weight is designed for robust stabilization.[2] |
| pH | Stable over a 90-day period at various temperatures (8°C, 25°C, 40°C).[1] | Insignificant changes in pH are expected in well-formulated, stable emulsions. |
| Conductivity (µS/cm) | Low and stable conductivity, indicative of a stable W/O emulsion.[1] | Low conductivity is a key indicator of W/O emulsion integrity and stability.[7] |
| Centrifugation | Stable, with no phase separation after centrifugation in optimized formulations.[8] | Expected to show high resistance to phase separation under centrifugation due to strong interfacial film.[2][7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the stability testing of cosmetic and pharmaceutical emulsions.
Accelerated Stability Testing (Temperature and Humidity)
-
Objective: To assess the long-term stability of the emulsion under accelerated conditions.
-
Methodology:
-
Prepare multiple samples of the emulsion formulation for each emulsifier.
-
Store the samples in controlled environment chambers at various temperature and humidity conditions. Common conditions include:
-
Evaluate the samples at predetermined time points (e.g., 1, 2, 3 months) for physical and chemical changes.[1][6]
-
Visual and Microscopic Evaluation
-
Objective: To detect signs of phase separation, creaming, or changes in droplet size distribution.
-
Methodology:
-
Macroscopic Observation: Visually inspect the samples for any signs of oil or water separation, color change, or non-homogeneity.[1]
-
Microscopic Analysis: Place a small sample of the emulsion on a microscope slide. Using a microscope equipped with a camera, observe the emulsion's microstructure. Capture images to analyze globule size and distribution.[4][6]
-
Rheological Analysis (Viscosity)
-
Objective: To measure changes in the flow behavior of the emulsion over time.
-
Methodology:
Centrifugation Test
-
Objective: To assess the emulsion's resistance to gravitational stress, which can accelerate creaming or sedimentation.
-
Methodology:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).[7]
-
After centrifugation, visually inspect the sample for any signs of phase separation.
-
pH and Conductivity Measurements
-
Objective: To monitor for chemical changes and the integrity of the continuous phase.
-
Methodology:
-
pH Measurement: Use a calibrated pH meter to measure the pH of the emulsion. Changes in pH can indicate degradation of ingredients.[1]
-
Conductivity Measurement: Use a conductivity meter to measure the electrical conductivity of the emulsion. For W/O emulsions, the conductivity should be very low. An increase in conductivity can signal phase inversion or breaking of the emulsion.[1][7]
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive stability testing protocol for emulsions.
Caption: Workflow for comparative stability testing of silicone emulsions.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. agnopharma.com [agnopharma.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Non-Comedogenic Properties of Cetyl Dimethicone Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the non-comedogenic properties of cetyl dimethicone, a silicone-based polymer frequently used in skincare and cosmetic formulations. By examining available data and established testing methodologies, this document aims to offer an objective comparison of this compound with other common emollients and provide the necessary details for replicating and verifying these findings.
Introduction to Comedogenicity and this compound
Comedogenicity refers to the potential of a substance to clog pores, leading to the formation of comedones (blackheads and whiteheads), which can contribute to acne.[1] For decades, the cosmetic and pharmaceutical industries have sought to identify and utilize non-comedogenic ingredients to ensure product safety and efficacy, particularly for individuals with acne-prone skin.
This compound is an alkyl-modified silicone that provides a unique sensory feel, enhances spreadability, and forms a water-repellent, breathable barrier on the skin.[2] Silicones, in general, are considered non-comedogenic and are well-tolerated on the skin.[3][4] Specifically, this compound is widely regarded as a non-comedogenic ingredient.[5][6] While direct, publicly available quantitative comedogenicity studies on this compound are limited, the broader class of dimethicones has a low comedogenicity rating.[7][8]
Comparative Analysis of Comedogenic Potential
To contextualize the non-comedogenic nature of this compound, it is useful to compare it with other commonly used cosmetic ingredients. Comedogenicity is typically rated on a 0 to 5 scale, where 0 is completely non-comedogenic and 5 is severely comedogenic.[7]
Table 1: Comedogenicity Ratings of Common Cosmetic Ingredients
| Ingredient | Comedogenicity Rating (0-5) | Irritancy Rating (0-5) | Ingredient Type |
| Dimethicone | 1 | 0 | Silicone |
| Isopropyl Myristate | 5 | 3 | Ester |
| Cocoa Butter | 4 | 0 | Natural Butter |
| Coconut Oil | 4 | 1 | Natural Oil |
| Cetyl Alcohol | 2 | 2 | Fatty Alcohol |
| Stearyl Alcohol | 2 | 2 | Fatty Alcohol |
| Ceteareth-20 | 4 | 1 | Emulsifier |
| Laureth-4 | 5 | 5 | Emulsifier |
| Lanolin Alcohol | 4 | 2 | Emollient |
| Mineral Oil | 0 | 0 | Hydrocarbon |
| Petrolatum | 0 | 0 | Hydrocarbon |
| Squalane | 1 | 0 | Emollient |
Source: Compiled from multiple sources.[7][8][9][10]
As indicated in the table, dimethicone, the parent polymer of this compound, has a low comedogenicity rating of 1. This suggests a low likelihood of pore-clogging, especially when compared to ingredients like isopropyl myristate and cocoa butter, which are known to be highly comedogenic. It is important to note that the final comedogenicity of a product depends on the concentration of individual ingredients and their interaction within the formulation.[11]
Experimental Protocols for Comedogenicity Testing
The evaluation of a substance's comedogenic potential relies on established in vivo models. The two most common methods are the Rabbit Ear Assay and the Human Repeated Insult Patch Test (HRIPT).
The Rabbit Ear Assay
The rabbit ear model has historically been the standard for assessing comedogenicity due to the sensitivity of the rabbit's follicular epithelium.[12][13]
Protocol:
-
Animal Model: New Zealand albino rabbits are typically used.
-
Test Substance Application: The test material is applied daily or several times a week to the inner ear canal of the rabbit for a period of two to three weeks.[14] A control substance (e.g., petrolatum for a negative control, and a known comedogenic substance like crude coal tar for a positive control) is often applied to the other ear.
-
Observation: The ears are visually examined for the formation of follicular hyperkeratosis (microcomedones).
-
Histopathological Analysis: After the application period, the ear tissue is excised, and histological sections are prepared.
-
Grading: The degree of follicular hyperkeratosis and the size of the comedones are evaluated microscopically and graded on a scale (typically 0-5).
Human Repeated Insult Patch Test (HRIPT) for Comedogenicity
The HRIPT is used to assess the irritation and sensitization potential of a product on human skin and can be adapted to evaluate comedogenicity.[15][16][17]
Protocol:
-
Subject Selection: A panel of human volunteers, often with a history of acne or oily skin, is recruited.
-
Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the upper back of the subjects. Patches are typically applied three times a week for three consecutive weeks.[17]
-
Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase: A final patch is applied to a naive skin site (a site not previously patched).
-
Evaluation: The test sites are visually graded for any signs of irritation or allergic reaction at specified time points (e.g., 24, 48, and 72 hours) after patch removal. To assess comedogenicity, follicular biopsies (using cyanoacrylate glue) may be taken before and after the study to count the number of microcomedones. An increase in the number or size of comedones indicates a comedogenic potential.
Signaling Pathways in Comedone Formation
The initial step in the formation of a comedone is follicular hyperkeratosis, a process where there is an over-proliferation of keratinocytes in the hair follicle lining. This leads to the blockage of the follicle opening. Several signaling pathways are implicated in this process.
References
- 1. blog.reneerouleau.com [blog.reneerouleau.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. The Truth About Silicone - Southern Marin DermatologySouthern Marin Dermatology [southernmarinderm.com]
- 4. yourbasicprinciple.com [yourbasicprinciple.com]
- 5. specialchem.com [specialchem.com]
- 6. beautydecoded.com [beautydecoded.com]
- 7. platinumskincare.com [platinumskincare.com]
- 8. acne.org [acne.org]
- 9. frenchlady.co [frenchlady.co]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
- 12. [PDF] Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients | Semantic Scholar [semanticscholar.org]
- 13. nononsensecosmethic.org [nononsensecosmethic.org]
- 14. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
Safety Operating Guide
Navigating the Disposal of Cetyl Dimethicone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical substances like cetyl dimethicone is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
This compound, a silicon-based polymer, is not generally classified as a hazardous substance.[1][2] However, its disposal must be managed in accordance with federal, state, and local environmental control regulations to prevent environmental contamination.[3][4] It is crucial to avoid releasing this compound into drains, sewers, soil, or waterways.[1][2][5][6]
Physical and Chemical Properties Relevant to Disposal
Understanding the properties of this compound is essential for safe handling and disposal. The following table summarizes key data points typically found in Safety Data Sheets (SDS).
| Property | Value | Relevance to Disposal & Safety |
| Appearance | Colourless to yellowish liquid | Helps in identifying the substance. |
| Solubility in Water | Insoluble | Reinforces that it should not be disposed of via drains as it will not dissolve.[2] |
| Flash Point | >100°C | Indicates a low risk of flammability under normal laboratory conditions.[2] |
| Stability | Stable under normal conditions | No hazardous reactions are expected with proper storage and handling.[1][4] |
| Biodegradability | Not readily biodegradable | Highlights the importance of proper disposal to avoid long-term environmental persistence.[7][8] |
Step-by-Step Disposal and Spill Management Protocol
This protocol outlines the standard operating procedures for managing this compound waste and accidental spills in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. Determine if it is pure, mixed with other non-hazardous materials, or contaminated with hazardous substances.
-
Segregate: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[4]
-
Containerize: Collect waste this compound in a suitable, clearly labeled, and tightly closed container to await disposal.[5][6]
Step 2: Handling Small Quantities (Uncontaminated)
For small amounts of uncontaminated this compound, such as residue in product containers:
-
Wipe and Absorb: Use an inert absorbent material (e.g., paper towels, sand, universal binder) to wipe up any remaining liquid.[1]
-
Collect Absorbent Material: Place the used absorbent material into the designated, sealed waste container.
-
Dispose as Solid Waste: This container of absorbed material should be disposed of in accordance with institutional and local regulations, often through a licensed chemical waste contractor.
Step 3: Managing Accidental Spills
In the event of a spill, immediate and safe containment is the priority.
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves and safety glasses.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, kieselguhr, or a universal binder to contain the spill.[1][2] Be aware that spilled material is slippery.[3]
-
Collect and Dispose: Sweep or shovel the absorbed material into a suitable container for disposal.[5] This waste must be disposed of in accordance with all applicable regulations.[1][6]
-
Clean the Area: Thoroughly clean the contaminated surface to remove any residue.[4]
Step 4: Final Disposal Procedures
The final disposal method must comply with all regional, national, and local laws.[4]
-
Consult Regulations: Always refer to your institution's Environmental Health and Safety (EHS) guidelines and local environmental regulations.
-
Engage a Licensed Contractor: The recommended disposal method is to use a licensed waste disposal contractor.[3]
-
Incineration: Special waste incineration is a suggested disposal method in several safety data sheets.[1][5]
-
Avoid Prohibited Methods: Under no circumstances should this compound be disposed of into the sewer system or public waters.[2][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow when determining the appropriate disposal route for this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. chemistryconnection.com [chemistryconnection.com]
- 2. siltech.com [siltech.com]
- 3. medline.com [medline.com]
- 4. koboproductsinc.com [koboproductsinc.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. skintypesolutions.com [skintypesolutions.com]
- 8. ireadlabelsforyou.com [ireadlabelsforyou.com]
Essential Safety and Handling of Cetyl Dimethicone for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides immediate, essential safety and logistical information for the handling of Cetyl dimethicone, a silicone-based polymer frequently used in cosmetic and pharmaceutical formulations. Adherence to these procedural guidelines will support a safe laboratory environment and ensure proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is generally considered to have a low hazard profile, appropriate personal protective equipment should be utilized to minimize exposure and ensure safety, particularly during prolonged handling or when there is a risk of splashing.[1] Good general ventilation is typically sufficient to control airborne levels.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes.[3][4][5] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[3][5] | Prevents direct skin contact.[3][5][6] |
| Body Protection | A standard lab coat or long-sleeved clothing is advised to cover exposed skin.[3] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[4] | Minimizes the risk of skin contact from spills or splashes.[3][4] |
| Respiratory Protection | Generally not required when working in a well-ventilated area.[2][6] If ventilation is inadequate or if aerosols are generated, a NIOSH-certified organic vapor respirator may be used.[5] | Protects against inhalation of any vapors or mists that may be generated, although this is not a primary route of exposure under normal conditions.[3][4][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the manufacturer-provided SDS for this compound.[3] This document contains critical information regarding potential hazards, handling, storage, and emergency procedures.[3]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[3][5] The use of a fume hood or local exhaust ventilation is recommended if there is a potential for generating aerosols or vapors.
-
Don Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat as outlined in Table 1.
-
Handling: Avoid direct contact with skin and eyes.[2] Spilled material can be slippery, so clean up spills promptly.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Avoid storing it near strong oxidizing agents.[7]
First Aid Procedures:
-
Eye Contact: In case of contact, immediately flush the eyes with plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[2]
-
Skin Contact: If skin contact occurs, wash the affected area with soap and water.[2] In the rare case of skin irritation, discontinue use.[1]
-
Inhalation: If fumes are inhaled, move the individual to fresh air.[2]
-
Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention and show the product's SDS or label.[2]
Disposal Plan:
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[1]
-
Waste Characterization: While generally not considered hazardous waste, it is the responsibility of the waste generator to determine the proper waste classification.
-
Containment: Collect waste material in a suitable, labeled container. Do not dispose of it down the drain or into the environment.[7]
-
Disposal: Contact a licensed professional waste disposal service to arrange for proper disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. medline.com [medline.com]
- 2. chemistryconnection.com [chemistryconnection.com]
- 3. topwinchemical.com [topwinchemical.com]
- 4. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 7. siltech.com [siltech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
